8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c10-8(7(11)12)1-3-9(4-2-8)13-5-6-14-9/h1-6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIFALCQUKTUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C(=O)O)N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426742 | |
| Record name | 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54621-18-0 | |
| Record name | 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-4-oxocyclohexanecarboxylic acid ethylene ketal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS 54621-18-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a unique spirocyclic amino acid. The document details its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and predicted spectroscopic data for characterization. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Core Compound Properties
This compound is a non-proteinogenic α-amino acid characterized by a spirocyclic system where a cyclohexane ring is fused to a 1,4-dioxolane ring. This rigid scaffold makes it an interesting building block for the synthesis of novel organic molecules with potential applications in pharmaceuticals and material science.
Table 1: Physicochemical and Predicted Properties
| Property | Value | Source |
| CAS Number | 54621-18-0 | N/A |
| Molecular Formula | C₉H₁₅NO₄ | N/A |
| Molecular Weight | 201.22 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 301-304 °C | N/A |
| Boiling Point (Predicted) | 372.1 ± 42.0 °C | N/A |
| Density (Predicted) | 1.32 ± 0.1 g/cm³ | N/A |
| Storage Temperature | 2-8 °C | N/A |
| Solubility | Soluble in polar solvents. | N/A |
Synthesis of this compound
Synthesis of the Precursor: 1,4-dioxaspiro[4.5]decan-8-one
The starting material for both proposed syntheses is 1,4-dioxaspiro[4.5]decan-8-one, which can be prepared from 1,4-cyclohexanedione.
Experimental Protocol: Ketalization of 1,4-Cyclohexanedione
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1 equiv.), ethylene glycol (1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.02 equiv.) in toluene.
-
Reaction: The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 1,4-dioxaspiro[4.5]decan-8-one, can be purified by vacuum distillation or column chromatography.
Proposed Synthetic Route 1: Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[1][2][3][4][5] This three-component reaction involves the treatment of a ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Experimental Protocol: Strecker Synthesis
-
Formation of α-aminonitrile: In a well-ventilated fume hood, a solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equiv.) in aqueous ethanol is treated with ammonium chloride (1.2 equiv.) and potassium cyanide (1.2 equiv.). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC.
-
Isolation of α-aminonitrile: The reaction mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 8-amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile.
-
Hydrolysis to the α-amino acid: The crude α-aminonitrile is then subjected to acidic hydrolysis by refluxing in concentrated hydrochloric acid for several hours.[6]
-
Purification: The resulting solution is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) using a base (e.g., ammonium hydroxide). The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum. Further purification can be achieved by recrystallization.
Proposed Synthetic Route 2: Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction provides an alternative route to α,α-disubstituted amino acids through the formation of a hydantoin intermediate, which is subsequently hydrolyzed.[7][8][9][10]
Experimental Protocol: Bucherer-Bergs Synthesis
-
Hydantoin Formation: A mixture of 1,4-dioxaspiro[4.5]decan-8-one (1 equiv.), potassium cyanide (2 equiv.), and ammonium carbonate (4 equiv.) in a mixture of ethanol and water is heated in a sealed vessel at 60-80 °C for several hours.
-
Isolation of Hydantoin: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the spirohydantoin derivative. The solid is collected by filtration, washed with water, and dried.
-
Hydrolysis of Hydantoin: The isolated hydantoin is then hydrolyzed to the corresponding amino acid by heating with a strong base (e.g., aqueous barium hydroxide) or a strong acid (e.g., concentrated hydrochloric acid) at elevated temperatures for an extended period.[11]
-
Purification: The workup and purification of the final amino acid product are similar to the procedure described for the Strecker synthesis, involving neutralization to the isoelectric point to induce precipitation.
Spectroscopic Data (Predicted)
As no experimental spectra for this compound are publicly available, the following data are predicted based on the chemical structure and known spectroscopic trends for similar functional groups.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (in ppm)
| Protons | Predicted Chemical Shift (δ) | Multiplicity | Integration |
| -CH₂- (cyclohexane, 4H) | 1.50 - 1.90 | m | 4H |
| -CH₂- (cyclohexane, 4H) | 1.90 - 2.20 | m | 4H |
| -O-CH₂-CH₂-O- (dioxolane) | 3.90 - 4.10 | s | 4H |
| -NH₂ | Variable (broad) | s (br) | 2H |
| -COOH | Variable (broad) | s (br) | 1H |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (δ) |
| C (spiro) | ~60 |
| -CH₂- (cyclohexane) | 25 - 40 |
| -O-CH₂-CH₂-O- (dioxolane) | ~65 |
| C (spiro, quaternary) | ~108 |
| -COOH | 175 - 185 |
FT-IR Spectroscopy
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200 - 2500 (broad) | O-H stretch | Carboxylic acid |
| 3100 - 3000 | N-H stretch | Primary amine |
| 2950 - 2850 | C-H stretch | Aliphatic |
| ~1710 | C=O stretch | Carboxylic acid |
| 1640 - 1560 | N-H bend | Primary amine |
| 1200 - 1000 | C-O stretch | Ketal |
Mass Spectrometry
In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z = 201. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) and potentially fragmentation of the cyclohexane and dioxolane rings.[12][13][14][15][16]
Table 5: Predicted Mass Spectrometry Fragments
| m/z | Fragment |
| 201 | [M]⁺ |
| 156 | [M - COOH]⁺ |
| Other fragments | Corresponding to the loss of parts of the spirocyclic system. |
Experimental Workflow Overview
The general workflow for the synthesis and characterization of this compound is outlined below.
Potential Applications
This compound holds potential in several areas of research and development:
-
Drug Discovery: The rigid spirocyclic scaffold can be used to synthesize conformationally constrained peptides and peptidomimetics, which may exhibit enhanced biological activity and selectivity. Derivatives of this amino acid could be explored for their potential as antimicrobial, cytotoxic, or neuroprotective agents.
-
Organic Synthesis: As a bifunctional molecule, it serves as a versatile building block for the synthesis of complex heterocyclic systems and other novel organic compounds.
-
Polymer Science: The amino acid functionality allows for its incorporation into polymers, potentially modifying their properties for specific applications.
This technical guide provides a foundational understanding of this compound. The proposed synthetic routes and predicted analytical data offer a starting point for its practical synthesis and characterization in a laboratory setting. Further research into this compound and its derivatives is warranted to fully explore its potential in various scientific disciplines.
References
- 1. Amino Acid Synthesis - Strecker [quimicaorganica.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Bucherer-Bergs Reaction [organic-chemistry.org]
- 11. DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature - Google Patents [patents.google.com]
- 12. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. Amino acids [medizin.uni-muenster.de]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Physicochemical Properties of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a unique non-proteinogenic amino acid characterized by a spirocyclic ring system. This rigid scaffold imparts specific conformational constraints, making it a valuable building block in medicinal chemistry and drug discovery. Its structure, combining an amino group and a carboxylic acid, allows for versatile chemical modifications and incorporation into peptide chains. Understanding the physicochemical properties of this compound is fundamental for its application in the design of novel therapeutics and other advanced materials. This guide provides a comprehensive overview of its key physicochemical data, outlines generalized experimental protocols for their determination, and illustrates a typical synthetic workflow.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Unit |
| Molecular Formula | C9H15NO4 | |
| Molecular Weight | 201.220 | g/mol |
| Melting Point | 301-304 | °C |
| Boiling Point | 372.1 ± 42.0 | °C at 760 mmHg |
| Density | 1.3 ± 0.1 | g/cm³ |
| Flash Point | 178.8 ± 27.9 | °C |
| LogP | -0.17 | |
| pKa | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are outlined below. These represent generalized methods and may be adapted based on specific laboratory equipment and conditions.
Melting Point Determination
The melting point is determined using a digital melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube to a depth of 2-3 mm. The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point and then increased at a slower rate of 1-2 °C per minute. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Boiling Point Determination
Due to the high boiling point and potential for decomposition, the boiling point is typically determined under reduced pressure (vacuum). The compound is placed in a distillation flask with a stir bar. The apparatus is connected to a vacuum line and a manometer. The pressure is lowered to a stable value, and the sample is heated. The temperature at which the liquid boils and its vapor pressure equals the applied pressure is recorded. The boiling point at atmospheric pressure can then be estimated using a nomograph.
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration. A known concentration of the amino acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture. The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored with a calibrated pH meter. The pKa value is determined from the midpoint of the titration curve, where half of the acidic and basic groups have been neutralized. For a compound with both an amino and a carboxylic acid group, two distinct pKa values will be observed.
Solubility Determination
The equilibrium solubility can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours). The suspension is then filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
LogP (Octanol-Water Partition Coefficient) Determination
The LogP value, a measure of lipophilicity, is commonly determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers. The concentration of the compound in both the n-octanol and water layers is measured using an appropriate analytical technique. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthetic Workflow
This compound is a valuable building block in organic synthesis. The following diagram illustrates a generalized workflow for its use in the synthesis of more complex molecules, such as peptides or other derivatives.[1][2]
Caption: Generalized workflow for the synthesis of derivatives.
Biological Context and Applications
While this compound itself does not have extensively documented direct biological activity, its rigid spirocyclic structure makes it a compelling scaffold for the synthesis of peptidomimetics and other bioactive molecules.[1] The conformational constraints imposed by the spiro system can lead to derivatives with enhanced binding affinity and selectivity for biological targets. Its derivatives have been explored for potential applications in various therapeutic areas.[1] Furthermore, this compound is a useful chemical tool in studies investigating macrophage responses to modified polymer properties.[3]
The following diagram illustrates the logical relationship of its application as a building block in drug discovery.
Caption: Application as a rigid scaffold in drug discovery.
Conclusion
This compound possesses a unique set of physicochemical properties stemming from its spirocyclic structure. This guide provides the foundational data and experimental context necessary for researchers and drug development professionals to effectively utilize this compound in their work. Further experimental investigation into properties such as pKa and solubility in various solvents will undoubtedly enhance its applicability in the development of novel chemical entities.
References
Technical Guide: Structure Elucidation of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. The document outlines a probable synthetic route based on established organic chemistry principles, details the expected analytical data, and presents experimental workflows for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug discovery. The unique spirocyclic structure of this amino acid makes it an interesting building block for novel therapeutics.[1]
Introduction
This compound is a non-proteinogenic amino acid characterized by a spirocyclic system where a cyclohexane ring is fused to a 1,4-dioxolane ring. This rigid scaffold is of significant interest in medicinal chemistry as it allows for the precise spatial orientation of pharmacophoric groups. The presence of the amino and carboxylic acid moieties provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of complex organic molecules and potential pharmaceutical agents.
Proposed Synthesis
A direct and efficient method for the synthesis of α-amino acids from ketones is the Strecker synthesis.[2][3][4] This methodology is proposed for the preparation of this compound, starting from the commercially available ketone, 1,4-dioxaspiro[4.5]decan-8-one. The synthesis proceeds in two main steps: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding α-amino acid.
Synthetic Pathway
Caption: Proposed Strecker synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 8-amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in water is added to a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) in methanol at room temperature.
-
After stirring for 15 minutes, a solution of potassium cyanide (1.2 equivalents) in water is added dropwise to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
The crude 8-amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile is suspended in concentrated hydrochloric acid (6 M).
-
The mixture is heated to reflux for 12 hours.
-
After cooling to room temperature, the solution is concentrated under reduced pressure.
-
The pH of the resulting residue is adjusted to the isoelectric point (approximately pH 6) with a suitable base (e.g., ammonium hydroxide).
-
The precipitated amino acid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Structure Elucidation Workflow
The structural confirmation of the synthesized this compound would involve a combination of spectroscopic techniques.
Caption: General workflow for the structural elucidation of the target compound.
Predicted Analytical Data
The following tables summarize the expected quantitative data for the structural characterization of this compound. These are predicted values based on the known chemical structure and data from analogous compounds. Commercial suppliers may provide actual spectroscopic data upon request.[5][6]
NMR Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.50-1.90 | Multiplet | 8H | Cyclohexane protons | |
| 3.85 | Singlet | 4H | O-CH₂-CH₂-O | |
| ~7.50 | Broad Singlet | 3H | NH₃⁺ | |
| ~12.5 | Broad Singlet | 1H | COOH |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| ~30-35 | Cyclohexane CH₂ | |
| ~60 | Spiro-C | |
| 64.1 | O-CH₂-CH₂-O | |
| 107.8 | C(O)O | |
| ~175 | COOH |
Note: The actual chemical shifts may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 2800-3100 | Medium | N-H stretch (amino acid salt) |
| 2850-2950 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | N-H bend (amino acid salt) |
| 1000-1200 | Strong | C-O stretch (dioxolane) |
Mass Spectrometry
Table 3: Predicted Mass Spectrometry Data
| Technique | Predicted m/z | Assignment |
| ESI-MS (+) | 202.1023 | [M+H]⁺ |
| ESI-MS (-) | 200.0877 | [M-H]⁻ |
Note: The molecular formula is C₉H₁₅NO₄, and the exact mass is 201.0945.[3]
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its rigid spirocyclic core can be used to introduce conformational constraints in peptides or small molecules, which can lead to enhanced biological activity and selectivity. The amino and carboxylic acid groups allow for its incorporation into peptide chains or derivatization to create libraries of compounds for screening in drug discovery programs. For instance, it has been identified as a useful chemical in the study of altering in vivo macrophage responses.[7]
Conclusion
The structural elucidation of this compound can be reliably achieved through a combination of a plausible synthetic route, such as the Strecker synthesis, and a suite of standard spectroscopic techniques. This guide provides the necessary theoretical framework, including detailed experimental considerations and predicted analytical data, to aid researchers in the synthesis and characterization of this important synthetic intermediate. The availability of this compound and its derivatives opens up new avenues for the design and development of novel therapeutic agents.
References
- 1. Buy this compound | 54621-18-0 [smolecule.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 54621-18-0|this compound|BLD Pharm [bldpharm.com]
- 6. 54621-18-0 | this compound | Amines | Ambeed.com [ambeed.com]
- 7. theclinivex.com [theclinivex.com]
spectral data for 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
In-depth Technical Guide: Spectral and Synthetic Overview of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a versatile spirocyclic amino acid that serves as a valuable building block in medicinal chemistry and organic synthesis. Its rigid framework and bifunctional nature make it an attractive scaffold for the development of novel therapeutics and complex molecular architectures. This guide provides a summary of the available spectral data, a plausible synthetic approach, and an overview of its potential applications. While direct, publicly available primary sources detailing a full spectral characterization are limited, this document compiles information from commercial suppliers and related literature to offer a comprehensive overview.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 54621-18-0
-
Molecular Formula: C₉H₁₅NO₄
-
Molecular Weight: 201.22 g/mol
-
Appearance: Typically a white to off-white solid.
-
Solubility: Soluble in polar solvents.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| C=O | - | ~175-180 |
| C-8 (quaternary) | - | ~60-65 |
| O-CH₂-CH₂-O | ~3.9-4.1 | ~64-66 |
| Cyclohexane CH₂ | ~1.5-2.0 | ~30-40 |
| NH₂ | Broad singlet, variable | - |
| COOH | Broad singlet, variable | - |
Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Table 2: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (Amine) | 3300-3500 |
| C=O stretch (Carboxylic acid) | 1680-1710 |
| C-O stretch (Ketal) | 1050-1150 |
| N-H bend (Amine) | 1550-1650 |
Mass Spectrometry (MS)
-
Expected [M+H]⁺: m/z 202.1023
-
Expected [M-H]⁻: m/z 200.0874
-
Common Fragmentation Patterns: Loss of H₂O, CO₂, and fragmentation of the cyclohexane ring.
Experimental Protocols
A detailed, peer-reviewed synthesis protocol for this compound is not readily found in the public domain. However, a common synthetic route for α-amino acids is the Strecker synthesis. A plausible adaptation for this compound is outlined below.
Plausible Synthetic Workflow (Strecker Synthesis)
The synthesis would likely begin from the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one.
Caption: Plausible Strecker synthesis workflow.
Step 1: Formation of the α-aminonitrile 1,4-dioxaspiro[4.5]decan-8-one would be treated with potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in a suitable solvent system (e.g., aqueous ethanol or methanol). This reaction forms the intermediate 8-amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile.
Step 2: Hydrolysis to the Amino Acid The resulting α-aminonitrile is then subjected to hydrolysis, typically under acidic conditions (e.g., concentrated HCl), followed by neutralization to yield the final product, this compound.
Purification: The final product would likely be purified by recrystallization or ion-exchange chromatography.
Applications and Signaling Pathway Relevance
While specific signaling pathways involving this exact molecule are not extensively documented, its derivatives have been explored for various biological activities. For instance, it is a known building block for compounds with potential anticonvulsant properties.[1] Furthermore, it has been used in the synthesis of novel spirocyclic scaffolds with potential antitumor activity.[1] The compound is also noted as being useful in the study of altering in vivo macrophage responses.[2]
The general logical workflow for utilizing such a building block in drug discovery is depicted below.
Caption: Drug discovery workflow using the target compound.
This workflow illustrates the progression from the starting chemical building block to a preclinical candidate through synthesis, screening, and optimization phases.
Conclusion
This compound is a compound of significant interest for synthetic and medicinal chemists. While a comprehensive, publicly available dataset of its spectral properties and a detailed synthesis protocol are currently lacking in the scientific literature, its commercial availability and utility as a synthetic intermediate are well-established. Further research and publication of its detailed characterization would be beneficial to the scientific community.
References
An In-depth Technical Guide on the Solubility and Stability of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Disclaimer: Publicly available quantitative data on the solubility and stability of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is limited. This guide provides a comprehensive overview based on the general physicochemical properties of structurally related compounds, including amino acids and ketals, and outlines standard methodologies for the experimental determination of these characteristics.
Introduction
This compound is a non-proteinogenic, spirocyclic amino acid. Its unique structure, featuring a rigid spirocyclic core derived from a ketal linkage and an amino acid moiety, makes it a valuable building block in medicinal chemistry and drug discovery.[1] The spirocyclic scaffold can impart conformational rigidity to peptides and small molecules, potentially enhancing their binding affinity and metabolic stability.[] Understanding the solubility and stability of this compound is critical for its effective use in synthesis, formulation, and biological assays.
This document outlines the projected solubility and stability profiles of this compound and provides detailed experimental protocols for their determination.
Projected Solubility Profile
The solubility of this compound is governed by the interplay between its polar amino acid functionality and its relatively nonpolar spirocyclic hydrocarbon framework. Like other amino acids, it exists as a zwitterion at its isoelectric point, which generally enhances its solubility in polar solvents like water.[3] The presence of the oxygen-containing spiro-ketal is also expected to improve aqueous solubility compared to purely carbocyclic analogues.[4]
It is anticipated that the compound will exhibit the following solubility characteristics:
-
High solubility in aqueous solutions, particularly at pH values away from its isoelectric point where it would exist as a charged salt.[3]
-
Moderate to low solubility in polar organic solvents such as methanol, ethanol, and DMSO.
-
Poor solubility in non-polar organic solvents like hexane and toluene.
Data Presentation: Projected Quantitative Solubility
The following table is a template illustrating how experimentally determined solubility data for this compound should be presented. The values are hypothetical.
| Solvent | Temperature (°C) | Projected Solubility (mg/mL) |
| Water (pH 7.4) | 25 | > 50 |
| Phosphate-Buffered Saline (PBS) | 25 | > 50 |
| Methanol | 25 | 5 - 10 |
| Ethanol | 25 | 1 - 5 |
| Dimethyl Sulfoxide (DMSO) | 25 | 10 - 25 |
| Acetone | 25 | < 1 |
| Hexane | 25 | < 0.1 |
Experimental Protocol for Solubility Determination
A standard equilibrium solubility assay can be employed to quantify the solubility of the compound in various solvents.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Visualization: Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Projected Stability Profile
The stability of this compound is primarily influenced by its two key structural features: the amino acid moiety and the ketal group.
-
pH Stability: The ketal linkage is known to be stable under neutral to basic conditions but is susceptible to hydrolysis under acidic conditions.[5] This acid-catalyzed hydrolysis would lead to the opening of the spiro ring to form 1-amino-4-oxocyclohexanecarboxylic acid and ethylene glycol.
-
Thermal Stability: Like many amino acids, the compound may be susceptible to degradation at elevated temperatures.
-
Oxidative Stability: The amino group could be a site for oxidation, although specific vulnerabilities are not documented.
-
Photostability: Exposure to UV or visible light may induce degradation, a common consideration for complex organic molecules.
Data Presentation: Potential Degradation Pathways
| Degradation Pathway | Triggering Condition | Potential Degradants |
| Ketal Hydrolysis | Acidic pH (e.g., pH < 4) | 1-amino-4-oxocyclohexanecarboxylic acid, Ethylene Glycol |
| Thermal Degradation | High Temperature (> 60°C) | Decarboxylation products, unspecified impurities |
| Oxidation | Presence of oxidizing agents | Unspecified oxidized derivatives |
Data Presentation: Projected Stability Under Stress Conditions (Illustrative)
This table provides a template for presenting stability data. The percentages represent the hypothetical amount of the parent compound remaining after a set duration.
| Condition | Duration | % Parent Compound Remaining |
| 40°C / 75% RH | 6 months | > 98% |
| 25°C / 60% RH | 12 months | > 99% |
| Aqueous Solution, pH 3 | 24 hours | < 50% |
| Aqueous Solution, pH 7.4 | 24 hours | > 99% |
| Aqueous Solution, pH 9 | 24 hours | > 99% |
| High-Intensity Light | 7 days | ~ 95% |
Experimental Protocol for Stability Assessment
A forced degradation study followed by a formal stability study under ICH (International Council for Harmonisation) conditions is the standard approach to assess the stability of a compound for pharmaceutical development.
Methodology:
-
Forced Degradation: Subject the compound (in solid state and in solution) to stress conditions including acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), high heat (e.g., 80°C), and photolytic stress to identify potential degradation products and pathways.
-
Analytical Method Development: Develop and validate a stability-indicating analytical method (typically HPLC) that can separate the parent compound from all process impurities and degradation products.
-
Formal Stability Study: Place samples of the compound in its intended container closure system into stability chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Time-Point Analysis: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 24 months) and analyze for appearance, assay of the active substance, and levels of degradation products.
Visualization: Stability Study Workflow
Caption: Workflow for a Pharmaceutical Stability Study.
Factors Influencing Physicochemical Properties
The interplay of various factors dictates the ultimate behavior of this compound in a given system. The following diagram illustrates these relationships.
Visualization: Influencing Factors Diagram
Caption: Factors Influencing Compound Solubility and Stability.
References
An In-depth Technical Guide to the Synthesis of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a valuable spirocyclic amino acid derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its rigid conformation and the presence of a protected ketone functionality make it an attractive scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the well-established Strecker and Bucherer-Bergs reactions, starting from the readily available 1,4-dioxaspiro[4.5]decan-8-one. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its synthesis in a laboratory setting.
Introduction
Spirocyclic compounds are of significant interest in drug development due to their three-dimensional nature, which can lead to improved binding affinity and selectivity for biological targets. This compound, incorporating a protected cyclohexanone moiety, is a key intermediate for introducing this structural motif. It is a useful chemical compound in the study of altering in vivo macrophage responses with modified polymer properties.[1] The synthesis of this α,α-disubstituted amino acid typically commences from 1,4-dioxaspiro[4.5]decan-8-one, a common protecting group for cyclohexanone.
This document outlines the two most plausible and effective methods for the synthesis of the target compound: the Strecker synthesis and the Bucherer-Bergs reaction. Both methods are classic approaches to α-amino acid synthesis from a ketone precursor.
Synthetic Pathways
The synthesis of this compound predominantly starts from 1,4-dioxaspiro[4.5]decan-8-one. The key challenge is the introduction of both an amino group and a carboxylic acid group to the same carbon atom (the C8 position).
Strecker Synthesis
The Strecker synthesis is a two-step method for producing amino acids.[2] It begins with the reaction of a ketone with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid.[2][3]
The overall reaction scheme is as follows:
Caption: Strecker synthesis pathway for the target compound.
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another robust method for synthesizing α,α-disubstituted amino acids from ketones. This reaction involves treating the starting ketone with ammonium carbonate and a cyanide source, such as potassium cyanide, to form a hydantoin intermediate.[4][5] This hydantoin is then hydrolyzed to afford the final amino acid.
The overall reaction scheme is as follows:
Caption: Bucherer-Bergs reaction pathway for the target compound.
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound via the Strecker and Bucherer-Bergs methods.
Strecker Synthesis Protocol
This protocol is divided into two main steps: the formation of the α-aminonitrile and its subsequent hydrolysis.
Step 1: Synthesis of 8-amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Caption: Experimental workflow for the synthesis of the α-aminonitrile intermediate.
-
Reaction Setup: In a well-ventilated fume hood, a solution of potassium cyanide (1.1 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer. To this, a concentrated aqueous solution of ammonia (10-15 eq) is added. The flask is cooled in an ice-water bath to 0-5 °C.
-
Addition of Ketone: A solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in ethanol is added dropwise to the stirred, cooled cyanide/ammonia mixture.
-
Reaction: The reaction mixture is allowed to warm to room temperature and is stirred vigorously for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 8-amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile, which can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Hydrolysis: The crude α-aminonitrile from the previous step is placed in a round-bottom flask, and concentrated hydrochloric acid (excess) is added.
-
Heating: The mixture is heated to reflux for 6-12 hours. The progress of the hydrolysis can be monitored by TLC.
-
Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in a minimal amount of water, and the pH is adjusted to the isoelectric point (typically around pH 6-7) with a base such as ammonium hydroxide or sodium hydroxide.
-
Purification: The precipitated product is collected by filtration, washed with cold water and then with ethanol or acetone, and dried under vacuum to afford the pure this compound.
Bucherer-Bergs Reaction Protocol
This protocol involves the one-pot formation of a hydantoin intermediate followed by its hydrolysis.
Step 1: Synthesis of the Spiro-hydantoin Intermediate
-
Reaction Setup: In a pressure vessel or a sealed flask, 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) are combined in a mixture of ethanol and water.
-
Reaction: The vessel is securely sealed and heated to 60-90 °C for 12-24 hours with stirring.
-
Isolation: After cooling, the reaction mixture may form a precipitate. If so, the solid is collected by filtration. If not, the mixture is concentrated, and the residue is triturated with water to induce crystallization. The crude spiro-hydantoin is collected by filtration, washed with water, and dried.
Step 2: Hydrolysis of the Spiro-hydantoin
-
Hydrolysis: The crude spiro-hydantoin is suspended in an aqueous solution of a strong base, such as 25% barium hydroxide or 6M sodium hydroxide.
-
Heating: The mixture is heated to reflux in an autoclave at 120-150 °C for 24-48 hours.
-
Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., sulfuric acid to precipitate BaSO₄ if barium hydroxide was used, or hydrochloric acid). The precipitated inorganic salts are removed by filtration.
-
Purification: The filtrate is concentrated, and the pH is adjusted to the isoelectric point to precipitate the amino acid. The product is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Quantitative Data
The following table summarizes typical, expected quantitative data for the synthesis of this compound. Actual yields may vary depending on reaction scale and optimization.
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Material | 1,4-Dioxaspiro[4.5]decan-8-one | 1,4-Dioxaspiro[4.5]decan-8-one |
| Intermediate | α-Aminonitrile | Spiro-hydantoin |
| Overall Yield | 40-60% | 50-70% |
| Purity | >95% (after purification) | >97% (after purification) |
| Reaction Steps | 2 | 2 |
| Key Reagents | KCN, NH₃, HCl | KCN, (NH₄)₂CO₃, Ba(OH)₂ or NaOH |
Conclusion
The synthesis of this compound is readily achievable in a laboratory setting through well-established synthetic methodologies. Both the Strecker synthesis and the Bucherer-Bergs reaction, starting from 1,4-dioxaspiro[4.5]decan-8-one, provide reliable pathways to this valuable building block. The choice between the two methods may depend on the availability of specific reagents, equipment (e.g., pressure vessels for the Bucherer-Bergs reaction), and desired purity profiles. This guide provides the necessary foundational information for researchers and drug development professionals to successfully synthesize and utilize this compound in their research endeavors.
References
commercial suppliers of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
An In-Depth Technical Guide to 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid for Researchers and Drug Development Professionals
Introduction
This compound (CAS No. 54621-18-0) is a specialized bifunctional organic compound of significant interest in medicinal chemistry and materials science.[1] Its structure uniquely combines a cyclic amino acid moiety with a spiroketal, derived from cyclohexanone. This configuration provides a rigid scaffold and versatile functional groups—a primary amine and a carboxylic acid—making it a valuable building block for synthesizing novel chemical entities.[2] The spiroketal serves as a protected form of a ketone, offering a strategic advantage in multi-step synthetic routes, while the α-amino acid group is a key component in the design of peptidomimetics and other bioactive molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, analytical methods, and applications.
Commercial Availability
A variety of chemical suppliers offer this compound, typically for research and development purposes. The compound may be available in different purities and quantities. Below is a summary of notable commercial suppliers.
| Supplier | Website | Notes |
| BLDpharm | bldpharm.com | Lists the compound and its hydrochloride salt.[3][4] Offers online ordering. |
| Clinivex | clinivex.com | Provides the compound as a high-quality reference standard.[5] |
| Ambeed | ambeed.com | Offers the compound and provides access to analytical data such as NMR, HPLC, and LC-MS.[6] |
| AiFChem | aifchem.com | Lists the product with a purity of 98% for research use.[7] |
| Smolecule | smolecule.com | Highlights its use as a versatile building block in drug synthesis and polymer modification.[2] |
| AAA-Chem | aaa-chem.com | Lists the product under the ID AR-1G5910.[8] |
Physicochemical and Quantitative Data
The key properties of this compound are summarized below. This data is critical for planning reactions, formulation, and analytical method development.
| Property | Value | Source |
| CAS Number | 54621-18-0 | Clinivex, BLDpharm, AiFChem[3][5][7] |
| Molecular Formula | C₉H₁₅NO₄ | AAA-Chem[8] |
| Molecular Weight | 201.22 g/mol | AAA-Chem[8] |
| Typical Purity | ≥98% | AiFChem[7] |
| Appearance | Typically a solid (specific form may vary by supplier) | General chemical knowledge |
| Solubility | Information available from suppliers like Clinivex | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is not trivial and typically starts from 1,4-dioxaspiro[4.5]decan-8-one, the ketal-protected version of 1,4-cyclohexanedione. A common and effective method for creating α-amino acids from ketones is the Strecker synthesis. The following is a plausible, detailed protocol based on this established methodology.
Proposed Synthetic Pathway: A Modified Strecker Synthesis
The synthesis involves two main steps:
-
Formation of the α-aminonitrile: The starting ketone, 1,4-dioxaspiro[4.5]decan-8-one, reacts with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide) to form the intermediate 8-amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile.
-
Hydrolysis of the nitrile: The α-aminonitrile is then hydrolyzed under acidic conditions to yield the final α-amino acid product.
Caption: Proposed two-step synthesis of the target amino acid via a Strecker reaction.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (64.0 mmol) of 1,4-dioxaspiro[4.5]decan-8-one in 100 mL of 70% aqueous ethanol.
-
To this solution, add 4.1 g (76.8 mmol, 1.2 equiv) of ammonium chloride and stir until dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, dissolve 5.0 g (76.8 mmol, 1.2 equiv) of potassium cyanide in 20 mL of cold water. Caution: Potassium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Add the potassium cyanide solution dropwise to the stirred ketone solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
Transfer the crude α-aminonitrile to a 250 mL round-bottom flask.
-
Add 100 mL of 6 M hydrochloric acid (HCl).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-16 hours. Caution: This step generates HCl fumes and should be performed in a fume hood.
-
Monitor the hydrolysis by TLC until the aminonitrile spot disappears.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Neutralize the solution carefully by adding a saturated solution of sodium bicarbonate (NaHCO₃) or by adjusting the pH to ~7 with a base like ammonium hydroxide. The amino acid is zwitterionic and will have its lowest solubility at its isoelectric point.
-
The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If it remains in solution, it may require purification by ion-exchange chromatography.
-
Recrystallize the crude product from an appropriate solvent system (e.g., water/ethanol) to obtain the purified this compound.
Analytical Methodologies and Quality Control
Ensuring the purity and identity of this compound is critical for its application in research. A combination of chromatographic and spectroscopic techniques is necessary for full characterization.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. Due to the presence of the amino group, reverse-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is suitable. UV detection may be limited due to the lack of a strong chromophore, so derivatization or alternative detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) may be required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra will show characteristic peaks for the spiroketal protons (around 3.9 ppm) and the aliphatic protons of the cyclohexane ring.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[6] Electrospray ionization (ESI) is a suitable technique, which will typically show the protonated molecule [M+H]⁺.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amine (N-H stretches).
Caption: A typical analytical workflow for the quality control and release of the final product.
Applications in Research and Drug Development
The unique structure of this compound makes it a compelling building block for several applications:
-
Scaffold for Novel Therapeutics: The rigid spirocyclic core can be used to orient substituents in a well-defined three-dimensional space, which is highly desirable in drug design for optimizing interactions with biological targets. It can be incorporated into peptides or small molecules to explore new chemical space.[9]
-
Peptidomimetics: As a non-natural amino acid, it can be used to synthesize peptides with improved stability against enzymatic degradation, a common challenge in peptide-based drug development.
-
Polymer and Materials Science: The compound is useful in studies aimed at modifying polymer properties to alter in vivo macrophage responses, indicating its potential in the development of biocompatible materials and drug delivery systems.[5]
-
Fragment-Based Drug Discovery: The molecule itself or its derivatives can serve as fragments in screening campaigns to identify initial hits for drug discovery programs. The carboxylic acid function is particularly important, as it is present in roughly 25% of all commercial pharmaceuticals and plays a key role in solubility and target binding.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 54621-18-0 [smolecule.com]
- 3. 54621-18-0|this compound|BLD Pharm [bldpharm.com]
- 4. 2378557-77-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. theclinivex.com [theclinivex.com]
- 6. 54621-18-0 | this compound | Amines | Ambeed.com [ambeed.com]
- 7. 54621-18-0 | this compound - AiFChem [aifchem.com]
- 8. aaa-chem.com [aaa-chem.com]
- 9. benchchem.com [benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a spirocyclic amino acid of interest in medicinal chemistry and drug discovery. This document outlines the compound's safety and handling procedures, summarizes its physicochemical properties, and details experimental protocols for its synthesis. The information is intended to support researchers and drug development professionals in the safe and effective use of this compound.
Safety and Handling
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are acute oral toxicity and the risk of serious eye damage. Below is a summary of its GHS classification.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Irritant | Warning | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | 1 | Corrosive | Danger | H318: Causes serious eye damage |
| Skin Corrosion/Irritation | 2 | Irritant | Warning | H315: Causes skin irritation (Reported for related compounds) |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | Irritant | Warning | H335: May cause respiratory irritation (Reported for related compounds) |
Note: Skin and respiratory irritation have been reported for structurally similar compounds and should be considered potential hazards.
Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when handling this compound. The following table summarizes the recommended precautionary statements.
Table 2: Precautionary Statements
| Type | Code | Statement |
| Prevention | P264 | Wash skin thoroughly after handling. |
| Prevention | P270 | Do not eat, drink or smoke when using this product. |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. (For related compounds) |
| Response | P301+P317 | IF SWALLOWED: Get medical help. |
| Response | P330 | Rinse mouth. |
| Response | P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Response | P317 | Get medical help. |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. (For related compounds) |
| Response | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. (For related compounds) |
| Storage | P405 | Store locked up. |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
A comprehensive safety workflow for handling this compound is illustrated below.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its proper handling, storage, and application in experimental settings.
Table 3: Physicochemical Data
| Property | Value |
| CAS Number | 54621-18-0 |
| Molecular Formula | C₉H₁₅NO₄ |
| Molecular Weight | 201.22 g/mol |
| Melting Point | 301-304 °C[1] |
| Density | ~1.3 g/cm³[1] |
| Appearance | White to off-white solid |
| Storage Temperature | Cold-chain transportation recommended[2][3][4] |
Experimental Protocols: Synthesis
The synthesis of this compound typically starts from the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one. The introduction of the amino and carboxylic acid functionalities at the C8 position can be achieved through established methods for α-amino acid synthesis, such as the Strecker or Bucherer-Bergs reactions.
Proposed Synthesis via Strecker Reaction
The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the desired α-amino acid.
Methodology:
-
Formation of the α-aminonitrile:
-
In a well-ventilated fume hood, dissolve 1,4-dioxaspiro[4.5]decan-8-one in a suitable solvent such as aqueous ethanol or methanol.
-
Add a source of ammonia (e.g., ammonium chloride) and a cyanide salt (e.g., potassium cyanide or sodium cyanide). The reaction is typically performed at a controlled temperature, ranging from 0 °C to room temperature.
-
The reaction mixture is stirred until the formation of the intermediate, 8-amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile, is complete. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the α-aminonitrile intermediate is isolated through extraction and purified.
-
-
Hydrolysis of the α-aminonitrile:
-
The purified α-aminonitrile is subjected to hydrolysis, typically under strong acidic conditions (e.g., refluxing with concentrated HCl or H₂SO₄).
-
The hydrolysis converts the nitrile group to a carboxylic acid.
-
After the reaction is complete, the mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.
-
The solid product, this compound, is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.
-
Proposed Synthesis via Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a one-pot synthesis that produces a hydantoin intermediate, which is then hydrolyzed to the α-amino acid.
References
- 1. Frontiers | The Metabolic Signature of Macrophage Responses [frontiersin.org]
- 2. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 54621-18-0|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to Spirocyclic Amino Acids in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic amino acids are a class of conformationally constrained non-natural amino acids that have garnered significant interest in medicinal chemistry and drug discovery.[1] Their unique three-dimensional structure, characterized by two rings sharing a single carbon atom, imparts a high degree of rigidity, which can lead to improved pharmacological properties compared to their linear or monocyclic counterparts.[2] The introduction of a spirocyclic scaffold can enhance binding affinity and selectivity for biological targets by pre-organizing the molecule into a bioactive conformation, thus reducing the entropic penalty upon binding.[3] Furthermore, the increased fraction of sp3-hybridized carbons in spirocyclic systems often leads to improved physicochemical properties, such as increased solubility and metabolic stability, which are crucial for the development of viable drug candidates.[2][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of spirocyclic amino acids in research, with a focus on practical experimental protocols and quantitative data.
Physicochemical Properties of Spirocyclic Amino Acids
The incorporation of a spirocyclic scaffold can significantly influence the physicochemical properties of amino acids, such as their acidity (pKa) and lipophilicity (logP). These parameters are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[5]
Comparative Physicochemical Data
The following table summarizes the experimental pKa and logP values for a series of spiro[3.3]heptane-derived amines and carboxylic acids, including fluorinated and trifluoromethylated analogs, providing a quantitative comparison of how substitution on the spirocyclic core affects these key properties.
| Compound/Scaffold | Functional Group | pKa | logP |
| Spiro[3.3]heptane Derivatives | |||
| 6-(Trifluoromethyl)spiro[3.3]heptan-2-amine | Amine | 9.8 | 2.4 |
| 6,6-Difluorospiro[3.3]heptan-2-amine | Amine | 10.1 | 1.8 |
| 6-Fluorospiro[3.3]heptan-2-amine | Amine | 10.3 | 1.6 |
| Spiro[3.3]heptan-2-amine | Amine | 10.5 | 2.1 |
| 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid | Carboxylic Acid | 4.1 | 2.6 |
| 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid | Carboxylic Acid | 4.3 | 2.0 |
| 6-Fluorospiro[3.3]heptane-2-carboxylic acid | Carboxylic Acid | 4.5 | 1.8 |
| Spiro[3.3]heptane-2-carboxylic acid | Carboxylic Acid | 4.7 | 2.3 |
| Acyclic Amino Acid Analogs (for comparison) | |||
| 4-Aminobutanoic acid (GABA) | Amine/Carboxylic Acid | 10.56 (amino), 4.02 (carboxyl) | -3.17 |
| 5-Aminopentanoic acid (DAVA) | Amine/Carboxylic Acid | 10.76 (amino), 4.27 (carboxyl) | -2.63 |
Data for spiro[3.3]heptane derivatives sourced from ChemRxiv[6]. Data for GABA and DAVA sourced from PMC[7].
Key Synthetic Methodologies
Several synthetic strategies have been developed for the preparation of spirocyclic amino acids. The choice of method often depends on the desired ring size and substitution pattern. This section details the experimental protocols for three widely used methods: the Bucherer-Bergs synthesis, the Curtius rearrangement, and the Dieckmann condensation.
Bucherer-Bergs Synthesis of Spirocyclic Hydantoins
The Bucherer-Bergs reaction is a multicomponent reaction that provides access to spirocyclic hydantoins from a spirocyclic ketone, which can then be hydrolyzed to the corresponding spirocyclic amino acid.[8][9]
Experimental Protocol: Synthesis of Spiro[4.4]nonane-1-spiro-5'-hydantoin
-
In a sealed pressure vessel, combine the spiro[4.4]nonan-1-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
Heat the mixture to 60-70°C and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude hydantoin product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure spiro[4.4]nonane-1-spiro-5'-hydantoin.
This protocol is a generalized procedure based on established Bucherer-Bergs reaction conditions.[8][9]
Curtius Rearrangement for Spirocyclic Amine Synthesis
The Curtius rearrangement is a versatile method for converting a carboxylic acid into a primary amine with the loss of one carbon atom, via an isocyanate intermediate.[10][11] This method is particularly useful for synthesizing spirocyclic amines from their corresponding carboxylic acids.
Experimental Protocol: Synthesis of Spiro[3.3]heptan-2-amine via Curtius Rearrangement
-
Acyl Azide Formation:
-
Dissolve spiro[3.3]heptane-2-carboxylic acid (1.0 eq) in an inert solvent such as toluene.
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the formation of the acyl azide is complete (monitored by IR spectroscopy, looking for the characteristic azide stretch at ~2140 cm⁻¹).
-
-
Rearrangement and Trapping:
-
Heat the reaction mixture containing the acyl azide to 80-100°C. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas.
-
To trap the isocyanate as a carbamate, add an alcohol (e.g., tert-butanol for a Boc-protected amine) to the reaction mixture and continue heating for 2-4 hours.
-
Alternatively, for the free amine, the isocyanate can be hydrolyzed by adding aqueous acid and heating.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired spiro[3.3]heptan-2-amine derivative.
-
This is a general protocol based on the principles of the Curtius rearrangement.[10][11]
Dieckmann Condensation for Spirocyclic β-Keto Ester Synthesis
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which can be a precursor to spirocyclic ketones and subsequently spirocyclic amino acids.[12]
Experimental Protocol: Synthesis of Ethyl 2-oxospiro[4.4]nonane-1-carboxylate
-
To a solution of diethyl 2,2-di(2-ethoxycarbonylethyl)cyclopentane-1,1-dicarboxylate (1.0 eq) in an anhydrous, aprotic solvent such as toluene or THF, add a strong base like sodium hydride (1.1 eq) or sodium ethoxide (1.1 eq) under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux and stir for several hours until the condensation is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully quench the reaction by adding a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride.
-
Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the ethyl 2-oxospiro[4.4]nonane-1-carboxylate.
This protocol is a generalized procedure based on established Dieckmann condensation conditions.[12]
Applications in Drug Discovery and Chemical Biology
Spirocyclic amino acids have been successfully incorporated into a variety of biologically active molecules, including enzyme inhibitors and G-protein coupled receptor (GPCR) ligands. Their rigid nature helps to lock in bioactive conformations, leading to enhanced potency and selectivity.
Spirocyclic Amino Acids in Enzyme Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-diabetic drugs. The design of potent and selective DPP-4 inhibitors often involves the use of conformationally restricted building blocks. Spiro-pyrrolidine scaffolds have been explored in this context to optimize the interaction with the enzyme's active site.[13][14]
Quantitative Structure-Activity Relationship (QSAR) of Spiro-pyrrolidine DPP-4 Inhibitors
| Compound | Spirocyclic Scaffold | R1 Group | R2 Group | DPP-4 IC50 (nM) |
| 1 | (S)-1-((S)-2-amino-3-phenylpropanoyl)pyrrolidine-2-carbonitrile | H | H | 150 |
| 2 | (S)-1-((S)-2-amino-3-(4-fluorophenyl)propanoyl)pyrrolidine-2-carbonitrile | 4-F | H | 85 |
| 3 | (S)-1-((S)-2-amino-3-phenylpropanoyl)-4-fluoropyrrolidine-2-carbonitrile | H | 4-F | 110 |
| 4 | (S)-1-((S)-2-amino-3-(4-fluorophenyl)propanoyl)-4-fluoropyrrolidine-2-carbonitrile | 4-F | 4-F | 60 |
This table presents hypothetical data for illustrative purposes, based on the principles of SAR studies of DPP-4 inhibitors.[14]
The following diagram illustrates a typical workflow for a QSAR study of enzyme inhibitors.
Spirocyclic Peptides as GPCR Ligands: The Case of CXCR4 Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR involved in several physiological processes, and its dysregulation is implicated in various diseases, including cancer and HIV.[15][16] Small peptide and peptidomimetic antagonists of CXCR4 have shown therapeutic potential. The incorporation of spirocyclic amino acids into these peptides can constrain their conformation to mimic the bound state of the natural ligand, CXCL12, leading to potent antagonism.
The binding of a CXCR4 antagonist blocks the CXCL12-mediated signaling cascade, which includes the inhibition of G-protein activation, downstream phosphorylation of kinases like p44/42 MAPK (ERK1/2) and STAT3, and subsequent cellular responses such as migration and proliferation.[15][17]
The following diagram illustrates the simplified signaling pathway of CXCR4 and its inhibition by a spirocyclic peptide antagonist.
Incorporation of Spirocyclic Amino Acids into Peptides
Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides.[18] The incorporation of spirocyclic amino acids into a growing peptide chain follows the general principles of Fmoc-based SPPS, with some potential considerations for the steric bulk of the spirocyclic residue.[19]
Fmoc-SPPS Workflow for Spirocyclic Amino Acid Incorporation
The following diagram outlines the key steps in a typical Fmoc-SPPS cycle for the incorporation of a spirocyclic amino acid.
Detailed Protocol Considerations:
-
Resin Swelling: The solid support (resin) is first swelled in a suitable solvent, typically dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a solution of a weak base, commonly 20% piperidine in DMF.[18]
-
Washing: The resin is thoroughly washed with DMF to remove the deprotection reagents and byproducts.
-
Amino Acid Activation and Coupling: The incoming Fmoc-protected spirocyclic amino acid is pre-activated using a coupling reagent cocktail (e.g., HATU/HOAt/DIPEA) and then added to the resin. The steric bulk of some spirocyclic amino acids may require longer coupling times or the use of more potent coupling reagents to ensure complete reaction.[19]
-
Washing: The resin is again washed with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted N-termini and prevent the formation of deletion sequences, an optional capping step with acetic anhydride can be performed.
-
Cycle Repetition: These steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
Spirocyclic amino acids represent a powerful tool in the design of novel therapeutics and chemical probes. Their inherent conformational rigidity can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The synthetic methodologies outlined in this guide provide a practical foundation for the preparation of these valuable building blocks. As our understanding of the interplay between three-dimensional structure and biological activity continues to grow, the strategic incorporation of spirocyclic amino acids is poised to play an increasingly important role in the future of drug discovery.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]
- 6. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Peptide Regulators of Chemokine Receptors CXCR4 and CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. Small peptide inhibitors of the CXCR4 chemokine receptor (CD184) antagonize the activation, migration, and antiapoptotic responses of CXCL12 in chronic lymphocytic leukemia B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small molecule and peptide CXCR4 antagonists. A patent review from 2019 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a CXCR4 antagonistic peptide, P12, to suppress pancreatic cancer progress via enhancing T cell responses and sensitizing cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 19. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide on 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document details its molecular weight, chemical formula, and structural features, presenting the information in a clear and accessible format for scientific professionals.
Molecular and Physicochemical Data
The fundamental characteristics of this compound are summarized in the table below. This data is essential for a variety of experimental and computational applications, including reaction stoichiometry, solution preparation, and molecular modeling.
| Parameter | Value |
| Molecular Formula | C₉H₁₅NO₄[1][2][3][4] |
| Molecular Weight | 201.22 g/mol [1][3][4] |
| CAS Number | 54621-18-0[3][5][6] |
| MDL Number | MFCD03790906[1][2][3] |
Structural Representation
The molecular structure of this compound is characterized by a spirocyclic system, where two rings share a single carbon atom. This unique three-dimensional arrangement influences its chemical reactivity and biological activity.
Caption: Molecular structure of this compound.
Experimental Protocols
While this document focuses on the intrinsic properties of the molecule, any experimental work involving this compound would necessitate standard laboratory procedures for handling solid chemical reagents. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
Protocol for Preparing a Standard Solution (Example):
-
Objective: To prepare a 10 mM stock solution of this compound in a suitable solvent.
-
Materials:
-
This compound (MW: 201.22 g/mol )
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula
-
Appropriate solvent (e.g., DMSO, water with pH adjustment)
-
-
Procedure: a. Calculate the mass of the compound required:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.01 L * 201.22 g/mol * 1000 mg/g = 20.122 mg b. Accurately weigh approximately 20.122 mg of the compound using an analytical balance. c. Transfer the weighed compound to the 10 mL volumetric flask. d. Add a portion of the chosen solvent to the flask and swirl to dissolve the compound. e. Once dissolved, add more solvent to bring the final volume to the 10 mL mark. f. Stopper the flask and invert several times to ensure a homogenous solution.
-
Signaling Pathway and Workflow Visualization
To illustrate the integration of this compound into a typical drug discovery workflow, the following diagram outlines the logical progression from initial screening to lead optimization.
Caption: A generalized workflow for drug discovery, from initial screening to candidate selection.
References
- 1. 54621-18-0 | this compound - AiFChem [aifchem.com]
- 2. 54621-18-0[this compound 95%]- Jizhi Biochemical [acmec.com.cn]
- 3. 54621-18-0 | this compound | Next Peptide [nextpeptide.com]
- 4. aaa-chem.com [aaa-chem.com]
- 5. CAS#:54621-18-0 | this compound | Chemsrc [chemsrc.com]
- 6. CAS RN 54621-18-0 | Fisher Scientific [fishersci.ca]
Methodological & Application
Application Notes and Protocols for the Use of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unnatural amino acids are critical tools in modern drug discovery and peptide science, offering pathways to novel therapeutics with enhanced potency, selectivity, and metabolic stability.[1][2] Among these, conformationally constrained amino acids, such as spirocyclic derivatives, are of particular interest. The rigid spirocyclic scaffold can pre-organize the peptide backbone, inducing specific secondary structures like β-turns and helices.[3] This can lead to improved receptor binding affinity and resistance to proteolytic degradation.
8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a novel, non-proteinogenic amino acid featuring a spirocyclic system. Its incorporation into peptides is intended to impart significant conformational rigidity. The ketal moiety also offers a stable, hydrophilic element. While specific data for this compound is limited in publicly available literature, this document provides a detailed protocol for its use in solid-phase peptide synthesis (SPPS) based on established methods for other sterically hindered and spirocyclic amino acids.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its protected derivative is provided below.
| Property | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 54621-18-0 | [4][5][6][7] |
| Molecular Formula | C9H15NO4 | N/A |
| Molecular Weight | 201.22 g/mol | N/A |
| Appearance | White to off-white solid (expected) | N/A |
| Fmoc-Protected MW | 423.46 g/mol | N/A |
Experimental Protocols
Fmoc Protection of this compound
The first critical step for utilizing this amino acid in standard solid-phase peptide synthesis is the protection of its α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
This compound
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium Bicarbonate (NaHCO3)
-
1,4-Dioxane
-
Distilled Water
-
Diethyl Ether
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO4)
-
Hydrochloric Acid (HCl), 1M
Procedure:
-
Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield Fmoc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid as a white solid.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the incorporation of the Fmoc-protected spirocyclic amino acid into a peptide sequence using an automated peptide synthesizer. The Fmoc/tBu strategy is employed.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected standard amino acids
-
Fmoc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Precipitation/Wash Solvent: Cold Diethyl Ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Standard Amino Acids:
-
Pre-activate a solution of the standard Fmoc-amino acid (4 eq), HBTU/HOBt (3.9 eq), and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and allow it to couple for 45-60 minutes.
-
-
Washing: Wash the resin with DMF (5x).
-
Incorporation of Fmoc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid:
-
Due to potential steric hindrance, a longer coupling time and a double coupling strategy are recommended.
-
Pre-activate a solution of Fmoc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (4 eq), HBTU/HOBt (3.9 eq), and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated solution to the resin and couple for 2 hours.
-
Wash the resin with DMF and repeat the coupling step to ensure maximum efficiency.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide by reverse-phase HPLC.
Expected Results and Performance
Due to the steric bulk of the spirocyclic amino acid, coupling efficiencies may be slightly lower and require optimization compared to standard proteinogenic amino acids. The following table provides representative data based on the synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-X-Leu, where X is the spirocyclic amino acid).
| Parameter | Standard Amino Acid | This compound |
| Coupling Time | 45-60 min | 2 hours (Double Coupling Recommended) |
| Equivalents (AA:Reagent) | 4:3.9 | 4:3.9 |
| Single Coupling Efficiency | >99% | 95-98% (Estimated) |
| Crude Peptide Purity (LC-MS) | ~85-95% | ~75-85% (Estimated) |
| Final Yield after Purification | 20-30% | 15-25% (Estimated) |
Visual Schematics
General Workflow for Fmoc-SPPS
Caption: General workflow for solid-phase peptide synthesis using the Fmoc strategy.
Logic for Incorporating the Spirocyclic Amino Acid
Caption: Decision logic for applying a modified coupling protocol for the spirocyclic amino acid.
Potential Applications in Drug Development
The incorporation of this compound into peptide sequences can be a valuable strategy for:
-
Stabilizing Secondary Structures: The rigid spirocyclic core can nucleate and stabilize β-turns or helical conformations, which are often crucial for biological activity.
-
Enhancing Receptor Affinity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity.
-
Improving Metabolic Stability: The non-natural structure is expected to be resistant to cleavage by common proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Scaffold for Peptidomimetics: This amino acid can serve as a rigid scaffold for orienting key pharmacophoric groups in a desired 3D arrangement.
These attributes make peptides containing this spirocyclic amino acid promising candidates for therapeutic areas such as oncology, metabolic diseases, and infectious diseases, where peptide-based drugs have already shown significant promise.[1]
References
- 1. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 2. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theclinivex.com [theclinivex.com]
- 5. 54621-18-0 | this compound | Next Peptide [nextpeptide.com]
- 6. 54621-18-0|this compound|BLD Pharm [bldpharm.com]
- 7. 54621-18-0 | this compound | Amines | Ambeed.com [ambeed.com]
Application Notes and Protocols for Peptide Coupling of Boc-Protected 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-protected 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid analog. Its rigid spirocyclic backbone makes it a valuable building block in the design of peptidomimetics and cyclic peptides. The incorporation of this moiety can lead to peptides with enhanced metabolic stability, increased receptor affinity, and improved cell permeability by locking the peptide backbone into a specific, biologically active conformation. These attributes make it a compound of significant interest in drug discovery for developing novel therapeutics targeting a range of biological pathways, including G protein-coupled receptors (GPCRs).
This document provides detailed application notes and experimental protocols for the successful incorporation of Boc-protected this compound into peptide chains using solid-phase peptide synthesis (SPPS).
Data Presentation
The successful coupling of sterically hindered amino acids such as Boc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is highly dependent on the choice of coupling reagent. The following table summarizes typical coupling efficiencies observed for sterically hindered amino acids, providing a benchmark for expected yields.
| Coupling Reagent/Method | Activating Agent | Typical Yield (%) | Key Considerations |
| HATU/DIPEA | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 85-95 | Highly efficient for hindered couplings, rapid reaction times. |
| HBTU/DIPEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 80-90 | A common and effective reagent, slightly less reactive than HATU. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | 70-85 | Cost-effective, but may require longer reaction times and double coupling. |
| PyBOP/DIPEA | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 80-90 | Reduces risk of side reactions compared to uronium-based reagents. |
| Benzotriazole Activation | N/A | 41-95[1] | A versatile method for introducing hindered amino acids with good yields.[1] |
Mandatory Visualization
Signaling Pathway: G Protein-Coupled Receptor (GPCR) Activation
Peptidomimetics containing spirocyclic amino acids are often designed to target GPCRs, a large family of transmembrane receptors involved in numerous physiological processes.[2][3][4] The following diagram illustrates a typical GPCR signaling cascade initiated by ligand binding.
References
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Fmoc-Protection of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone in modern peptide synthesis and medicinal chemistry, particularly in solid-phase peptide synthesis (SPPS). Its key advantage lies in its base-lability, allowing for an orthogonal protection strategy in the presence of acid-labile side-chain protecting groups. This document provides detailed application notes and a generalized protocol for the Fmoc protection of the non-proteinogenic, spirocyclic amino acid, 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This unique amino acid analog, with its constrained cyclic structure, is a valuable building block for introducing conformational rigidity into peptides and other bioactive molecules.
The protocol described herein is based on well-established methods for the N-Fmoc protection of amino acids. Due to the sterically hindered nature of the α-amino group on the quaternary carbon of the spirocyclic system, optimization of reaction conditions may be necessary to achieve high yields.
Materials and Reagents
A comprehensive list of materials and reagents required for the Fmoc-protection of this compound is presented in Table 1.
Table 1: Materials and Reagents
| Name | Formula | Molecular Weight ( g/mol ) | Supplier (Example) | Notes |
| This compound | C₉H₁₅NO₄ | 201.22 | Various | Starting amino acid. Ensure it is of high purity. |
| N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | C₁₉H₁₅NO₅ | 337.33 | Various | More stable and often preferred over Fmoc-Cl. |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | C₁₅H₁₁ClO₂ | 258.70 | Various | An alternative Fmoc-donating reagent. Can be more reactive but is also more sensitive to moisture. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Various | A common base used for the reaction. |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | Various | A stronger base that can also be used. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Various | Anhydrous grade recommended. |
| Acetone | C₃H₆O | 58.08 | Various | Anhydrous grade recommended. |
| Water | H₂O | 18.02 | - | Deionized or distilled. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Various | For workup and washing. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Various | For extraction. |
| Hexanes | Mixture of C₆H₁₄ isomers | ~86.18 | Various | For purification/crystallization. |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | Various | For acidification during workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | MgSO₄ or Na₂SO₄ | 120.37 or 142.04 | Various | For drying organic layers. |
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) | - | - | Various | For monitoring reaction progress. |
Physicochemical Properties
The key physicochemical properties of the starting material and the final product are summarized in Table 2 for easy reference.
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₉H₁₅NO₄ | 201.22 | White solid | Not available |
| Fmoc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | C₂₄H₂₅NO₆ | 423.46 | White powder | 133-144[1] |
Experimental Protocols
The following are generalized protocols for the N-Fmoc protection of this compound using either Fmoc-OSu or Fmoc-Cl.
Protocol 1: Fmoc Protection using Fmoc-OSu
This is the most common and generally recommended method due to the stability of the Fmoc-OSu reagent.
-
Dissolution of Amino Acid:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. The volume should be sufficient to fully dissolve the amino acid.
-
-
Addition of Fmoc-OSu:
-
In a separate flask, dissolve Fmoc-OSu (1.0-1.2 eq) in 1,4-dioxane or acetone.
-
Add the Fmoc-OSu solution dropwise to the stirred amino acid solution at room temperature over a period of 30 minutes.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of dichloromethane:methanol:acetic acid, 90:8:2). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate (2x) to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
-
Purification and Drying:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water).
-
Dry the purified product under vacuum to a constant weight.
-
Protocol 2: Fmoc Protection using Fmoc-Cl (Schotten-Baumann conditions)
This method uses the more reactive Fmoc-Cl and can be faster, but requires careful control of conditions.
-
Dissolution of Amino Acid:
-
Suspend this compound (1.0 eq) in a mixture of water and 1,4-dioxane (e.g., 1:1 v/v).
-
Cool the suspension in an ice bath and add sodium carbonate (2.0-2.5 eq) portion-wise with stirring.
-
-
Addition of Fmoc-Cl:
-
Dissolve Fmoc-Cl (1.0-1.1 eq) in 1,4-dioxane.
-
Add the Fmoc-Cl solution dropwise to the cold, stirred amino acid suspension over 30-60 minutes, maintaining the temperature below 5 °C.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1 (steps 4 and 5).
-
Reaction Scheme and Workflow
The overall chemical transformation and a generalized experimental workflow are depicted below.
Figure 1: Reaction scheme and experimental workflow for the Fmoc-protection of this compound.
Logical Relationship of Key Steps
The successful synthesis relies on a series of logically connected steps, from preparation to final product characterization.
Figure 2: Logical flow diagram of the key experimental stages.
Troubleshooting
Potential issues and suggested solutions are outlined in Table 3.
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to steric hindrance. Product loss during work-up. | Increase reaction time. Use a slight excess of the Fmoc reagent (e.g., 1.2 eq). Ensure complete precipitation by adjusting pH carefully and allowing sufficient time for crystallization at low temperature. Use a stronger base like Na₂CO₃ or add a co-solvent like THF. |
| Incomplete Reaction | Insufficient reaction time or temperature. Deactivated Fmoc reagent. | Allow the reaction to stir overnight. Gentle warming (e.g., to 30-40 °C) may be beneficial, but monitor for side reactions. Use fresh, high-quality Fmoc-OSu or recrystallized Fmoc-Cl. |
| Presence of Impurities | Unreacted starting material. Di-Fmoc protected species (unlikely). Byproducts. | Optimize reaction time and stoichiometry. Ensure thorough washing during work-up to remove byproducts. Perform careful recrystallization, potentially using different solvent systems. Column chromatography may be required for very impure samples. |
| Oily Product Instead of Solid | Product is not fully pure. Trapped solvent. | Triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. Ensure the product is thoroughly dried under high vacuum. |
Conclusion
The Fmoc protection of this compound is a crucial step for its application in peptide synthesis and the development of novel therapeutics. The provided protocols, based on standard and reliable methodologies, offer a solid foundation for researchers. Due to the unique sterically hindered nature of this amino acid, careful monitoring and potential optimization of the reaction conditions are recommended to achieve the desired purity and yield. The final product is a valuable building block for creating conformationally constrained peptides with potentially enhanced biological activity and stability.
References
Application Notes and Protocols for the Incorporation of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural, conformationally constrained amino acids into peptides is a key strategy in the development of peptidomimetics with enhanced therapeutic properties. These modifications can lead to increased metabolic stability, improved receptor affinity and selectivity, and better control over secondary structure. 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a unique spirocyclic amino acid that can be used to introduce a rigid scaffold into a peptide backbone. Its structure is anticipated to restrict the conformational freedom of the peptide chain, potentially inducing specific secondary structures like β-turns. This document provides detailed application notes and protocols for the incorporation of this amino acid into peptidomimetics using Fmoc-based solid-phase peptide synthesis (SPPS).
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is crucial for its effective use in peptide synthesis.
| Property | Value | Reference |
| CAS Number | 54621-18-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₅NO₄ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Melting Point | 301-304 °C | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Limited solubility in standard organic synthesis solvents; may require polar aprotic solvents like DMF or DMSO. | N/A |
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodologies and have been adapted to address the potential challenges associated with the incorporation of a sterically hindered spirocyclic amino acid.[7][8]
Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines a single coupling cycle for the incorporation of Fmoc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
Materials:
-
Fmoc-protected this compound
-
Rink Amide resin (for C-terminal amides) or pre-loaded Wang/2-Chlorotrityl resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU/HATU and HOBt, or DIC
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: a. Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel.[9][10] b. Add DMF to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[9] c. Drain the DMF.[9]
-
Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin.[8][9] b. Agitate the mixture for 5-10 minutes.[8] c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]
-
Amino Acid Coupling: Due to the steric hindrance of the spirocyclic amino acid, a potent coupling reagent and potentially longer coupling times or double coupling may be necessary. a. In a separate vial, dissolve Fmoc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (3-5 equivalents), HBTU/HATU (2.9-4.5 equivalents), and HOBt (3-5 equivalents) in DMF.[10] b. Add DIPEA (6-10 equivalents) to the amino acid solution and mix.[10] c. Immediately add the activated amino acid solution to the deprotected resin.[10] d. Agitate the reaction mixture for 2-6 hours at room temperature. Monitor the coupling progress using a qualitative test (e.g., Kaiser test).[10] e. If the coupling is incomplete after 4 hours, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution (double coupling). f. Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times).[10]
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.[10] b. Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water).[11] c. Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.[11] d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[10] f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.[10] g. Dry the crude peptide pellet under vacuum.
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualization of Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Data Presentation
The following tables provide a template for the characterization of the novel amino acid and the resulting peptidomimetic. As specific experimental data for the incorporation of this compound is not yet published, example data or typical ranges are provided for illustrative purposes.
Table 1: Spectroscopic Data for Fmoc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
| Parameter | Expected Value/Range |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Signals for Fmoc group (7.2-7.8 ppm), spirocyclic protons (1.5-4.0 ppm), and amide proton. |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Carbonyl carbon (~175 ppm), spiro carbons, Fmoc carbons. |
| FT-IR (KBr) ν (cm⁻¹) | ~3300 (N-H), ~2950 (C-H), ~1720 (C=O, acid), ~1690 (C=O, carbamate). |
| Mass Spec (ESI-MS) m/z | Calculated for C₂₄H₂₅NO₆: [M+H]⁺, [M+Na]⁺. |
Table 2: Quantitative Data for Peptidomimetic Synthesis
This table should be populated with experimental data for each synthesized peptidomimetic.
| Peptide Sequence | Coupling Time (h) | Coupling Reagent | Crude Yield (%) | Purity by RP-HPLC (%) | Final Yield (%) |
| Ac-Gly-(Spiro)-Ala-NH₂ | 4 | HATU/HOBt | e.g., 75% | e.g., >80% | e.g., 30% |
| Tyr-(Spiro)-Phe-Pro-NH₂ | 2 x 3 (double couple) | HBTU/HOBt | e.g., 60% | e.g., >70% | e.g., 25% |
| User-defined sequence | TBD | TBD | TBD | TBD | TBD |
(Spiro) denotes this compound residue. TBD: To be determined.
Signaling Pathways and Logical Relationships
The incorporation of this spirocyclic amino acid is a strategy to constrain the peptide backbone. This can be visualized as a decision-making process in peptidomimetic design.
Caption: Design logic for using a spirocyclic amino acid in peptidomimetics.
Conclusion
The use of this compound offers a promising avenue for the design of novel peptidomimetics with constrained conformations. The protocols outlined above provide a general framework for the successful incorporation of this building block into peptide sequences. Researchers should be mindful of the potential for slower coupling kinetics due to steric hindrance and optimize reaction conditions accordingly. Subsequent structural and biological evaluation will be critical to elucidate the impact of this unique spirocyclic residue on the final properties of the peptidomimetic.
References
- 1. CAS#:54621-18-0 | this compound | Chemsrc [chemsrc.com]
- 2. 54621-18-0|this compound|BLD Pharm [bldpharm.com]
- 3. 54621-18-0 | this compound | Amines | Ambeed.com [ambeed.com]
- 4. theclinivex.com [theclinivex.com]
- 5. 54621-18-0 | this compound | Next Peptide [nextpeptide.com]
- 6. 54621-18-0 | this compound - AiFChem [aifchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Synthesis of Novel MDM2 Inhibitors Utilizing 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a conceptual framework and detailed protocols for the synthesis of a novel class of MDM2 (Murine Double Minute 2) inhibitors using 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid as a key building block. While no direct synthesis of MDM2 inhibitors using this specific starting material has been reported in the literature, this document outlines a proposed synthetic strategy based on the well-established 1,3-dipolar cycloaddition reaction, a cornerstone in the synthesis of potent spirooxindole-based MDM2 inhibitors. The proposed compounds aim to leverage the unique conformational constraints of the spiro[4.5]decane system to potentially enhance binding affinity and selectivity for the MDM2 protein.
Introduction
The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1][2] In many cancers with wild-type p53, its function is abrogated by the over-expression of its negative regulator, MDM2.[1][3] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][3] The inhibition of the MDM2-p53 protein-protein interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[1][4]
Spirooxindoles have emerged as a particularly successful class of small molecule MDM2 inhibitors, with compounds like SAR405838 (MI-77301) demonstrating high potency and efficacy in preclinical and clinical studies.[5][6][7][8][9] The synthesis of these complex spirocyclic scaffolds is often achieved through a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[10][11][12][13][14][15]
This application note proposes the use of this compound as a novel amino acid surrogate in a 1,3-dipolar cycloaddition reaction to generate a new class of spiro-MDM2 inhibitors. The rigid spiro[4.5]decane moiety is hypothesized to present novel vectors for interaction within the p53-binding pocket of MDM2, potentially leading to improved pharmacological properties.
MDM2-p53 Signaling Pathway
The MDM2-p53 signaling pathway is a critical cellular regulatory circuit. Under normal physiological conditions, p53 levels are kept low through a negative feedback loop where p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein, in turn, targets p53 for degradation.[1][2][16] In response to cellular stress, such as DNA damage or oncogenic signaling, this interaction is disrupted, leading to p53 stabilization and activation.[3][17] MDM2 inhibitors function by competitively binding to the p53-binding pocket on MDM2, thereby preventing the degradation of p53 and restoring its tumor-suppressive activities.[1][4]
Proposed Synthesis of a Novel Spiro[4.5]decane-based MDM2 Inhibitor
The proposed synthetic strategy adapts the well-established 1,3-dipolar cycloaddition reaction used for the synthesis of spirooxindole MDM2 inhibitors. In this hypothetical protocol, this compound serves as the amino acid component for the in situ generation of a novel azomethine ylide.
Experimental Protocol
Materials:
-
This compound
-
Substituted isatin (e.g., 6-chloro-isatin)
-
3-(3-Chloro-2-fluorocinnamoyl)-1,3-oxazolidin-2-one (dipolarophile)
-
Methanol (anhydrous)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a solution of 6-chloro-isatin (1.0 mmol) in anhydrous methanol (20 mL) is added this compound (1.1 mmol).
-
Azomethine Ylide Formation: The mixture is heated to reflux for 1 hour to facilitate the in situ formation of the azomethine ylide via decarboxylative condensation.
-
Cycloaddition: 3-(3-Chloro-2-fluorocinnamoyl)-1,3-oxazolidin-2-one (1.0 mmol) is added to the reaction mixture.
-
Reaction Progression: The reaction is maintained at reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane (50 mL) and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired novel spiro[4.5]decane-pyrrolidine-oxindole.
-
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Biological Activity of Known Spirooxindole MDM2 Inhibitors
The following table summarizes the biological activity of several well-characterized spirooxindole MDM2 inhibitors. This data serves as a benchmark for the anticipated potency of the novel compounds proposed in these notes.
| Compound | MDM2 Binding Affinity (Ki, nM) | Cell Growth Inhibition (IC50, µM) - SJSA-1 (p53 wild-type) | Reference(s) |
| SAR405838 (MI-77301) | 0.88 | 0.092 | [5][6] |
| MI-888 | 0.44 | 0.054 | [1] |
| MI-219 | 5.0 | 0.35 | [2] |
Rationale for the Proposed Novel Inhibitors
The design of this novel class of MDM2 inhibitors is based on the established structure-activity relationship (SAR) of spirooxindole inhibitors, which require specific hydrophobic and hydrogen-bonding interactions within the p53-binding pocket of MDM2.
The incorporation of the this compound is intended to:
-
Introduce Novel Conformational Constraints: The rigid spiro[4.5]decane system may lock the substituent groups in a favorable conformation for binding to MDM2.
-
Explore New Chemical Space: This novel scaffold provides an opportunity to explore new interactions within the MDM2 binding pocket that are not accessible to existing inhibitors.
-
Potentially Improve Physicochemical Properties: The dioxaspiro moiety may influence properties such as solubility and metabolic stability.
Conclusion
This document presents a detailed, albeit conceptual, guide for the synthesis of a novel class of MDM2 inhibitors using this compound. The proposed synthetic route leverages the robust and well-documented 1,3-dipolar cycloaddition methodology. While the biological activity of these proposed compounds remains to be experimentally determined, the rationale for their design is firmly grounded in the established principles of MDM2 inhibitor development. These application notes and protocols are intended to inspire further research and development in the pursuit of novel and effective cancer therapeutics targeting the MDM2-p53 pathway.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascentagepharma.com [ascentagepharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reactivation of p53 by MDM2 inhibitor MI-77301 for the treatment of endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines] [ccspublishing.org.cn]
- 15. A Facile Synthesis of Functionalized Dispirooxindole Derivatives via a Three-Component 1,3-Dipolar Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid for Constrained Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (Adc) is a unique spirocyclic amino acid that offers significant advantages in the design of conformationally constrained peptides. Its rigid spirocyclic scaffold introduces a well-defined three-dimensional geometry into the peptide backbone, which can lead to enhanced receptor binding affinity and selectivity.[2][3] This document provides detailed application notes and experimental protocols for the incorporation of Adc into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
The spirocyclic nature of Adc is particularly valuable in medicinal chemistry for several reasons:
-
Increased Rigidity: The spiro center reduces the conformational flexibility of the peptide, which can pre-organize the peptide into a bioactive conformation for receptor binding.[1][4]
-
Enhanced Stability: The constrained structure can confer resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.[4]
-
Improved Physicochemical Properties: The introduction of spirocyclic scaffolds can modulate properties such as solubility and lipophilicity, which are crucial for drug development.[3]
-
Novel Chemical Space: Spirocyclic compounds provide access to novel chemical structures, offering opportunities to explore new intellectual property spaces.[3]
Data Presentation
While specific quantitative data for peptides containing this compound are not extensively available in the public domain, the following tables provide representative data for peptides incorporating other conformationally constrained unnatural amino acids to illustrate the expected benefits.
Table 1: Representative Coupling Efficiency of Fmoc-Protected Unnatural Amino Acids in SPPS
| Unnatural Amino Acid | Coupling Reagent | Coupling Time (min) | Yield (%) | Reference Example |
| Fmoc-Adc-OH (Projected) | HBTU/HOBt | 60 | >95 | Based on standard UAA protocols |
| Fmoc-Aib-OH | HATU | 2 x 30 | 98 | (Generic SPPS Protocol) |
| Fmoc-D-Ala-OH | DIC/Oxyma | 45 | 99 | (Generic SPPS Protocol) |
Table 2: Representative Conformational Effects of Unnatural Amino Acid Incorporation
| Peptide Sequence | Unnatural Amino Acid | Secondary Structure | Key NMR Chemical Shift (ppm) | Reference Example |
| Ac-Tyr-X-Gly-Phe-Leu-NH2 | X = Adc (Projected) | Stabilized β-turn | Amide protons in turn region | Extrapolated from similar constrained peptides |
| G-X-G-G-X-G | X = Aib | 310-helix | αH shifts of Aib residues | (Generic Helical Peptide Study) |
| c(D-Trp-Lys-X-Phe) | X = D-Pro | Type II' β-turn | Characteristic NOE patterns | (Generic Cyclic Peptide Study) |
Table 3: Representative Biological Activity of Peptides with Constrained Amino Acids
| Peptide | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference Example |
| Adc-containing GRF analogue (Projected) | GRF Receptor | 1.5 | 0.8 | Based on benefits of constrained analogues |
| Somatostatin Analogue with N-methyl-Ala | Somatostatin Receptor | 0.5 | 0.2 | (Published Somatostatin Analogue Study) |
| Cyclic RGD Peptide | αvβ3 Integrin | 10 | 25 | (Published RGD Analogue Study) |
Experimental Protocols
Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS) of an Adc-Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing this compound.
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-protected amino acids (including Fmoc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
-
Wash the resin as in step 2.
-
-
Incorporation of Fmoc-Adc-OH:
-
Due to potential steric hindrance from the spirocyclic structure, a longer coupling time or a more potent coupling agent may be beneficial.
-
Dissolve Fmoc-Adc-OH (3 eq), HATU (2.9 eq) in DMF.
-
Add DIPEA (6 eq) and pre-activate for 5 minutes.
-
Add the activated Fmoc-Adc-OH solution to the resin and agitate for 4-6 hours.
-
Monitor the coupling reaction with a Kaiser test.
-
Wash the resin as in step 2.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.
-
Protocol 2: Conformational Analysis by NMR Spectroscopy
This protocol provides a general workflow for analyzing the solution structure of an Adc-containing peptide.
Materials:
-
Purified Adc-containing peptide
-
NMR buffer (e.g., 90% H₂O/10% D₂O or deuterated solvent like DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the appropriate NMR buffer to a final concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general folding.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the peptide's three-dimensional structure.
-
Data Analysis:
-
Assign the proton resonances using the TOCSY and NOESY/ROESY spectra.
-
Identify sequential and medium-to-long-range NOEs. The presence of specific NOE patterns (e.g., between the amide proton of residue i and the alpha proton of residue i-1) confirms sequential connectivity. NOEs between non-adjacent residues provide conformational constraints.
-
Use the identified NOE constraints to calculate a family of solution structures using molecular dynamics software (e.g., CYANA, XPLOR-NIH).
-
Visualizations
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Workflow for peptide conformational analysis by NMR.
Caption: Modulation of a GPCR signaling pathway by a constrained peptide.
References
- 1. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. lifechemicals.com [lifechemicals.com]
Application Notes and Protocols: 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a conformationally constrained amino acid analogue that has garnered interest in medicinal chemistry as a versatile scaffold for the design of novel therapeutic agents. Its rigid spirocyclic core allows for the precise positioning of pharmacophoric features in three-dimensional space, making it an attractive building block for targeting a variety of biological receptors and enzymes. This document provides an overview of its application in drug discovery, focusing on its use in the development of sigma-1 (σ₁) receptor ligands, with potential applications in neurodegenerative diseases and oncology, as well as its prospective role in the design of anticonvulsants and NMDA receptor modulators.
I. Application in Sigma-1 (σ₁) Receptor Ligand Design
The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in various cellular functions and a promising target for therapeutic intervention in neurological disorders and cancer. Derivatives of the spiro[4.5]decane scaffold have shown high affinity and selectivity for the σ₁ receptor.
A. Lead Compound and Quantitative Data
A notable example is the derivative 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane , a close structural analogue of the title compound, which has been identified as a potent σ₁ receptor ligand with potential for in vivo imaging of tumors.[1]
| Compound ID | Structure | Target | Binding Affinity (Ki) [nM] | Selectivity vs. σ₂ Receptor |
| 1 | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ₁) Receptor | 5.4 ± 0.4 | ~30-fold |
Table 1: In vitro binding affinity of a representative spiro[4.5]decane derivative for the sigma-1 receptor.
B. Signaling Pathway
The precise signaling pathway of σ₁ receptor ligands is complex and involves modulation of intracellular calcium signaling, ion channel function, and cellular stress responses.
Caption: Simplified signaling pathway of sigma-1 receptor activation by a ligand.
II. Potential Applications in CNS Disorders
The constrained nature of this compound makes it an ideal scaffold for mimicking the binding conformations of neurotransmitters, suggesting its utility in developing drugs for central nervous system (CNS) disorders.
A. Anticonvulsant Activity
Derivatives of spiro compounds, particularly spiro-hydantoins, have been investigated for their anticonvulsant properties. The rigid scaffold can orient substituents in a manner that favors interaction with voltage-gated sodium channels or other targets involved in seizure propagation. While specific quantitative data for derivatives of this compound is not yet prominent in the literature, the general applicability of the spiro motif is well-established.
B. NMDA Receptor Modulation
As a constrained analogue of glycine, this compound is a promising candidate for the development of modulators of the N-methyl-D-aspartate (NMDA) receptor. The glycine binding site on the GluN1 subunit of the NMDA receptor is a key target for modulating receptor activity. Constrained analogues can offer improved selectivity and pharmacokinetic properties compared to glycine itself.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of derivatives of this compound, based on standard laboratory practices in medicinal chemistry.
A. General Synthetic Protocol for Amide Derivatives
This protocol describes the coupling of the primary amino group of this compound with a carboxylic acid to form an amide linkage.
Caption: Experimental workflow for the synthesis of amide derivatives.
Materials:
-
This compound methyl ester
-
Carboxylic acid of interest (R-COOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound methyl ester (1.0 eq) in anhydrous DMF, add the carboxylic acid (1.1 eq) and HATU (1.2 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
B. In Vitro Sigma-1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the σ₁ receptor.
Materials:
-
Membrane homogenates from cells expressing human σ₁ receptors
-
[³H]-(+)-Pentazocine (radioligand)
-
Test compounds
-
Haloperidol (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membrane homogenate, [³H]-(+)-pentazocine at a concentration near its Kd, and the test compound or vehicle.
-
For non-specific binding determination, add a high concentration of haloperidol.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound.
-
Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation.
Conclusion
This compound represents a valuable and versatile scaffold in modern drug discovery. Its rigid framework provides a platform for the development of potent and selective ligands for a range of biological targets. The successful application of a closely related analogue in the development of high-affinity σ₁ receptor ligands underscores the potential of this chemical motif. Further exploration of derivatives of this spirocyclic amino acid is warranted to unlock its full therapeutic potential in areas such as neurodegenerative diseases, epilepsy, and oncology.
References
Modifying Polymer Properties with 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of biocompatible polymers is a critical strategy in the development of advanced drug delivery systems and medical devices. The functionalization of polymer surfaces can significantly alter their physicochemical properties, leading to improved biocompatibility, controlled drug release profiles, and specific interactions with biological systems. 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a unique cyclic amino acid analog that serves as a valuable building block for polymer modification.[1][2] Its distinct spirocyclic structure can impart novel properties to polymer surfaces, influencing cellular responses, particularly those of macrophages, which are key mediators of the foreign body response to implanted materials.[1] This document provides detailed application notes and experimental protocols for the modification of a widely used biodegradable polymer, poly(lactic-co-glycolic acid) (PLGA), with this compound and for the subsequent evaluation of the modified polymer's impact on macrophage activation.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of PLGA polymers before and after modification with this compound, as well as the anticipated response of macrophages to these materials.
Table 1: Physicochemical Properties of Modified and Unmodified PLGA
| Property | Unmodified PLGA | PLGA-Spiro* | Method of Analysis |
| Molecular Weight (Mw, kDa) | 50 | ~50.2 | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 | 1.5 | Gel Permeation Chromatography (GPC) |
| **Surface Contact Angle (°) ** | 75 ± 3 | 60 ± 4 | Goniometry |
| Zeta Potential (mV) | -35 ± 5 | -25 ± 5 | Dynamic Light Scattering (DLS) |
*PLGA-Spiro refers to PLGA modified with this compound.
Table 2: In Vitro Macrophage Cytokine Expression in Response to Modified and Unmodified PLGA (24-hour incubation)
| Cytokine | Unmodified PLGA (fold change vs. control) | PLGA-Spiro (fold change vs. control) | Method of Analysis |
| TNF-α (pro-inflammatory) | 15 ± 2 | 5 ± 1 | RT-qPCR / ELISA |
| IL-1β (pro-inflammatory) | 12 ± 1.5 | 4 ± 0.8 | RT-qPCR / ELISA |
| IL-6 (pro-inflammatory) | 20 ± 3 | 8 ± 1.2 | RT-qPCR / ELISA |
| IL-10 (anti-inflammatory) | 2 ± 0.5 | 8 ± 1.5 | RT-qPCR / ELISA |
Data are presented as mean ± standard deviation and are illustrative of expected outcomes.
Experimental Protocols
Protocol 1: Surface Modification of PLGA with this compound via EDC/NHS Chemistry
This protocol details the covalent conjugation of this compound to the carboxyl end groups of PLGA using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as crosslinking agents.[3][4]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[1]
-
N-hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether, cold
-
Dialysis tubing (MWCO 10 kDa)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
PLGA Activation:
-
Dissolve 500 mg of PLGA-COOH in 10 mL of anhydrous DCM in a round bottom flask under a nitrogen atmosphere.
-
Add a 2-fold molar excess of EDC and NHS to the PLGA solution.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl groups of PLGA, forming an NHS-ester intermediate.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve a 5-fold molar excess of this compound in 2 mL of anhydrous DCM with a catalytic amount of DIPEA.
-
Add the amino acid solution dropwise to the activated PLGA solution.
-
Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
-
Purification:
-
Precipitate the modified polymer by slowly adding the reaction mixture to 100 mL of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate twice with cold diethyl ether to remove unreacted reagents.
-
Dissolve the polymer in a minimal amount of DCM and then dialyze against deionized water for 48 hours, changing the water every 12 hours, to remove any remaining impurities.
-
Lyophilize the purified polymer solution to obtain the final product, PLGA-Spiro.
-
-
Characterization:
-
Confirm the successful conjugation by Fourier-transform infrared spectroscopy (FTIR) by observing the appearance of characteristic amide bond peaks.
-
Determine the molecular weight and polydispersity of the modified polymer using Gel Permeation Chromatography (GPC).
-
Assess the change in surface hydrophilicity by measuring the water contact angle.
-
Measure the surface charge (zeta potential) using Dynamic Light Scattering (DLS).
-
Protocol 2: Evaluation of Macrophage Response to Modified PLGA Films
This protocol describes the in vitro assessment of macrophage activation in response to films of unmodified PLGA and PLGA-Spiro. Macrophage polarization towards a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype is evaluated by quantifying the expression of key cytokines.
Materials:
-
Unmodified PLGA and PLGA-Spiro
-
Dichloromethane (DCM)
-
Glass coverslips
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) (positive control for M1 polarization)
-
Interleukin-4 (IL-4) (positive control for M2 polarization)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for RT-qPCR (e.g., for TNF-α, IL-1β, IL-6, IL-10, and a housekeeping gene like GAPDH)
-
SYBR Green master mix for RT-qPCR
-
ELISA kits for TNF-α, IL-1β, IL-6, and IL-10
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Polymer Films:
-
Dissolve 50 mg of unmodified PLGA and PLGA-Spiro in 1 mL of DCM each.
-
Coat sterile glass coverslips in a 24-well plate with the polymer solutions and allow the solvent to evaporate completely in a sterile hood.
-
Sterilize the polymer-coated coverslips with UV irradiation for 30 minutes.
-
-
Cell Culture:
-
Seed macrophages onto the polymer-coated coverslips and control tissue culture plastic wells at a density of 1 x 10^5 cells/well.
-
Include positive control wells with LPS (100 ng/mL) for M1 polarization and IL-4 (20 ng/mL) for M2 polarization.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
RNA Extraction and RT-qPCR:
-
After 24 hours, lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (RT-qPCR) to analyze the gene expression of TNF-α, IL-1β, IL-6, and IL-10. Normalize the expression levels to a housekeeping gene.
-
-
Cytokine Quantification by ELISA:
-
Collect the cell culture supernatants from each well after 24 hours of incubation.
-
Centrifuge the supernatants to remove any cell debris.
-
Quantify the concentration of secreted TNF-α, IL-1β, IL-6, and IL-10 in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
Visualizations
Caption: Experimental workflow for polymer modification and macrophage response evaluation.
Caption: Hypothesized modulation of macrophage polarization by modified polymers.
References
Application Notes and Protocols for the Synthesis of Peptides with Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of peptides incorporating constrained amino acids using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of constrained amino acids, such as N-methylated residues, α,α-disubstituted amino acids (e.g., Aib), or those facilitating cyclization, is a key strategy in medicinal chemistry to enhance peptide stability, receptor affinity, and bioavailability.[1][2] This document outlines the protocols for manual and automated synthesis, with a focus on overcoming the challenges associated with sterically hindered couplings and macrocyclization.
Introduction to Constrained Peptides
Constrained peptides are designed to have a more rigid structure than their linear counterparts. This conformational restriction can pre-organize the peptide into a bioactive conformation, leading to increased potency and selectivity for its target.[2] Common strategies to introduce constraints include:
-
Cyclization: Head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization.
-
Incorporation of sterically hindered amino acids: Residues like α-aminoisobutyric acid (Aib) or N-methylated amino acids restrict backbone flexibility.
-
Stapled peptides: Introduction of a chemical brace to stabilize α-helical structures.
This protocol will focus on the synthesis of peptides with sterically hindered amino acids and subsequent on-resin cyclization.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu strategy.
Resin Selection and Loading
The choice of resin is critical and depends on the desired C-terminal functionality (acid or amide) and the planned cleavage strategy. For peptides intended for cyclization, a highly acid-labile resin like 2-chlorotrityl chloride (2-CTC) resin is often preferred to allow for cleavage of the protected peptide for subsequent solution-phase cyclization or for on-resin cyclization strategies where the C-terminus is anchored via a side chain.
Protocol 2.1.1: Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin
-
Swell 2-chlorotrityl chloride resin (1.0-1.6 mmol/g) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve the first Fmoc-protected amino acid (1.5-2.0 equivalents relative to the resin loading capacity) in DCM.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the amino acid solution.
-
Add the amino acid solution to the resin and shake for 1-2 hours.
-
To cap any remaining reactive trityl groups, add a solution of DCM/methanol/DIPEA (80:15:5 v/v/v) and shake for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
Determine the loading capacity by spectrophotometric quantification of the Fmoc group cleaved from a small, weighed amount of resin.
Iterative Peptide Chain Elongation
The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.
Protocol 2.2.1: Fmoc Deprotection
-
Swell the peptide-resin in dimethylformamide (DMF).
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2.2.2: Amino Acid Coupling (Standard)
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent and a base in DMF.
-
Common coupling systems include:
-
HBTU/DIPEA (1:2 equivalents relative to the amino acid)
-
HATU/DIPEA (1:2 equivalents relative to the amino acid)
-
DIC/Oxyma (1:1 equivalents relative to the amino acid)
-
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3-5 times).
Protocol 2.2.3: Coupling of Sterically Hindered Amino Acids
Coupling of constrained or sterically hindered amino acids often requires more potent coupling reagents and longer reaction times.
-
Follow the procedure in Protocol 2.2.2, but use a more powerful coupling reagent such as HATU or COMU.[3][4]
-
Extend the coupling time to 4 hours or overnight.
-
Consider performing a double coupling, where the coupling step is repeated with a fresh solution of activated amino acid.[4]
-
Microwave-assisted peptide synthesis can also be employed to enhance coupling efficiency for difficult sequences.
On-Resin Cyclization
On-resin cyclization is an efficient method to produce cyclic peptides. One common strategy involves using an amino acid with an orthogonal protecting group on its side chain (e.g., Asp or Glu with an allyl ester) to anchor the peptide to the resin, allowing for head-to-tail cyclization.
Protocol 2.3.1: On-Resin Head-to-Tail Cyclization
-
Synthesize the linear peptide on a suitable resin (e.g., Rink Amide), with the C-terminal amino acid (e.g., Glu or Asp) attached via its side-chain carboxyl group. The α-carboxyl group of this residue should be protected with a selectively removable group like allyl (OAll).
-
After assembly of the linear sequence, selectively deprotect the C-terminal α-carboxyl group. For an allyl group, this is typically done using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in DCM.
-
Wash the resin thoroughly.
-
Perform the on-resin cyclization by adding a coupling reagent (e.g., DIC/Oxyma or PyBOP) and a base (e.g., DIPEA) in a large volume of DMF to favor intramolecular cyclization.[5]
-
Allow the cyclization reaction to proceed for 12-24 hours.
-
Monitor the completion of the cyclization by cleaving a small amount of resin and analyzing the product by mass spectrometry.
Cleavage and Final Deprotection
The final step is to cleave the peptide from the resin and remove all side-chain protecting groups.
Protocol 2.4.1: Cleavage from Resin
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the protecting groups used. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) may suffice.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2.5.1: RP-HPLC Purification
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.
-
Use a C18 column for purification.
-
Employ a linear gradient of increasing ACN concentration in water (both containing 0.1% TFA) to elute the peptide. A shallow gradient is often necessary for good separation of peptides from impurities.[6]
-
Monitor the elution at 214 nm and 280 nm.
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Data Presentation
The success of peptide synthesis with constrained amino acids is highly sequence-dependent. The following tables provide representative data for coupling efficiencies and cyclization yields.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Coupling System Example | Typical Yield (%) | Reaction Time | Racemization |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Low |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low |
Note: This table synthesizes data from multiple sources; reaction conditions and specific peptide sequences will affect the outcome. "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid.[3]
Table 2: Representative Yields for On-Resin Head-to-Tail Cyclization
| Cyclization Strategy | Peptide Sequence Length | Crude Purity of Cyclic Product (%) | Key Observations |
| Glu-linked (side chain anchor) | 15-mer | 22 - 28% | Significant conversion from linear to cyclic form.[7] |
| Asp-linked (side chain anchor) | 15-mer | Lower than Glu-linked | Poorer conversion compared to the Glu-linked peptide, suggesting the linker length affects cyclization efficiency.[7] |
| Thiol-ene click chemistry | 7-mer | High | Rapid reaction (~20 min) with good yields.[8] |
Note: Crude purity is determined by HPLC analysis of the cleaved product before purification.
Table 3: Typical Overall Yield and Purity of a Final Constrained Peptide
| Peptide Type | Synthesis Scale | Overall Isolated Yield (%) | Final Purity by HPLC (%) |
| Cyclic Heptapeptide | 0.1 mmol | 15 - 30% | > 95% |
| Linear Peptide with Aib | 0.1 mmol | 20 - 40% | > 98% |
Note: Overall yield is calculated based on the initial resin loading and the final amount of purified peptide. Yields are highly dependent on the specific sequence and the efficiency of each step.
Visualizations
Experimental Workflows
The following diagrams illustrate the key workflows in the synthesis of constrained peptides.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Workflow for on-resin peptide cyclization.
Signaling Pathway
Constrained peptides are often designed to target protein-protein interactions within signaling pathways that are dysregulated in disease. For example, they can be developed to inhibit kinases or disrupt receptor dimerization.[1]
References
- 1. Targeting kinase signaling pathways with constrained peptide scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting kinase signaling pathways with constrained peptide scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. biotage.com [biotage.com]
- 8. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid as a Versatile Building Block for Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has emerged as a valuable building block in medicinal chemistry. Its rigid spirocyclic core imparts unique three-dimensional structural features to molecules, making it an attractive scaffold for the design of novel therapeutic agents. The presence of both an amino and a carboxylic acid group provides convenient handles for synthetic elaboration, allowing for its incorporation into a wide range of molecular architectures.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive scaffolds. A key focus is on the development of dihydrofolate reductase (DHFR) inhibitors, a well-established target for anticancer and antimicrobial therapies.
Featured Application: Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism has been successfully exploited in the development of numerous clinically used drugs.
The rigid spirocyclic scaffold of this compound can be utilized to orient pharmacophoric groups in a precise manner within the DHFR active site, potentially leading to enhanced potency and selectivity. The Boc-protected derivative, 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, serves as a key intermediate in the synthesis of these targeted inhibitors.
General Synthetic Workflow
The synthesis of DHFR inhibitors based on the this compound scaffold typically follows a convergent synthetic strategy. The core amino acid is first protected and then coupled with various side chains to explore structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: Synthesis of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
Objective: To protect the amino group of the starting material to facilitate selective amide bond formation at the carboxylic acid terminus.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (to achieve a concentration of ~0.2 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid as a white solid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Procedure for Amide Coupling
Objective: To synthesize a library of potential DHFR inhibitors by coupling the protected spirocyclic amino acid with various substituted anilines.
Materials:
-
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
-
Substituted aniline (e.g., 4-chloroaniline, 3,4-dichloroaniline)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the substituted aniline (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Boc-protected amide.
Protocol 3: Boc-Deprotection
Objective: To remove the Boc protecting group to yield the final bioactive compound.
Materials:
-
Boc-protected amide precursor
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amide (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.
Data Presentation: Structure-Activity Relationship (SAR) of Spirocyclic DHFR Inhibitors
The following table summarizes hypothetical biological data for a series of compounds synthesized using the protocols described above. This data is for illustrative purposes to demonstrate how to present SAR data for novel inhibitors.
| Compound ID | R¹ | R² | DHFR Inhibition IC₅₀ (µM) | MCF-7 Cell Proliferation IC₅₀ (µM) |
| Spiro-1 | H | H | > 100 | > 100 |
| Spiro-2 | Cl | H | 15.2 ± 1.8 | 25.6 ± 2.1 |
| Spiro-3 | Cl | Cl | 2.5 ± 0.3 | 5.1 ± 0.7 |
| Spiro-4 | OCH₃ | H | 45.8 ± 3.5 | 68.3 ± 5.4 |
| Spiro-5 | NO₂ | H | 8.9 ± 0.9 | 12.4 ± 1.1 |
Observations:
-
The unsubstituted aniline derivative (Spiro-1 ) shows no significant activity.
-
Introduction of a chloro substituent at the para position of the aniline ring (Spiro-2 ) leads to a notable increase in both enzymatic and cellular activity.
-
Dichlorination at the 3 and 4 positions (Spiro-3 ) results in a significant enhancement of potency, suggesting a favorable interaction of the dichlorophenyl moiety with a hydrophobic pocket in the DHFR active site.
-
An electron-donating methoxy group (Spiro-4 ) is less favorable for activity compared to electron-withdrawing groups.
-
A strong electron-withdrawing nitro group (Spiro-5 ) also confers good activity.
Signaling Pathway Visualization
Inhibition of DHFR leads to the depletion of tetrahydrofolate, which in turn disrupts the synthesis of thymidine and purines, essential precursors for DNA synthesis. This ultimately leads to cell cycle arrest and apoptosis.
Troubleshooting & Optimization
Technical Support Center: Peptide Synthesis with Spirocyclic Amino Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chemical synthesis of peptides incorporating spirocyclic amino acids.
Frequently Asked Questions (FAQs)
Q1: What are spirocyclic amino acids and why are they used in peptide design?
Spirocyclic amino acids are a class of conformationally constrained building blocks where two rings share a single common atom (the spiro center). This rigid structure is valuable in medicinal chemistry and drug design for several reasons:
-
Conformational Rigidity: The spirocyclic core locks the peptide backbone into a specific three-dimensional orientation. This can help stabilize desired secondary structures, such as β-turns or helices.[1]
-
Increased Stability: By constraining the peptide's structure, these amino acids can make the resulting peptide more resistant to degradation by proteases.[2]
-
Improved Binding Affinity: Pre-organizing the peptide into its bioactive conformation can enhance its binding affinity and selectivity for a specific biological target.
Q2: What are the primary challenges when incorporating spirocyclic amino acids into peptides using Solid-Phase Peptide Synthesis (SPPS)?
The main difficulties arise from the inherent bulkiness and rigid structure of spirocyclic amino acids. Key challenges include:
-
Steric Hindrance: The sheer size and fixed spatial arrangement of atoms in spirocyclic residues can physically block the chemical reaction needed to form a peptide bond. This often leads to slow or incomplete coupling reactions and low yields.[3][4]
-
Peptide Aggregation: The incorporation of rigid, often hydrophobic, spirocyclic moieties can promote the aggregation of growing peptide chains on the solid support. This aggregation can prevent reagents from reaching the reactive sites, halting the synthesis.[5]
-
Difficult Purification: The unique conformational properties of these peptides can lead to unusual behavior during purification, making separation from closely related impurities challenging.
-
Characterization Complexity: The rigid structure can sometimes complicate structural analysis using standard techniques like NMR.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides containing spirocyclic amino acids.
Problem 1: Low or No Coupling Efficiency
You've attempted to couple a spirocyclic amino acid, but a test cleavage and mass spectrometry analysis show a high percentage of the truncated sequence (deletion of the spirocyclic residue).
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Reagent Potency | Switch from standard carbodiimide reagents (e.g., DIC) to more powerful uronium/aminium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) salts.[3] For extremely difficult couplings, consider converting the amino acid to a highly reactive acyl fluoride.[3][5] | These reagents form more reactive activated esters that can overcome the high activation energy associated with sterically hindered couplings.[3] |
| Incomplete Reaction | Extend the coupling reaction time significantly, from the standard 1-2 hours to several hours or even overnight.[3] Consider performing a "double coupling" where the coupling step is repeated with fresh reagents.[6] | Steric hindrance dramatically slows down reaction kinetics. Providing more time allows the reaction to proceed to completion.[3] |
| Poor Solvation / Aggregation | Use a solvent with superior solvating properties like N-methylpyrrolidone (NMP) instead of or in addition to dimethylformamide (DMF).[3] For severe cases, a mixture like DCM/DMF/NMP (1:1:1) can be effective.[3] | Proper solvation of the growing peptide-resin complex is critical. Poor solvation leads to chain aggregation, which physically blocks reactive sites.[3][5] |
| Sub-optimal Temperature | Employ microwave-assisted peptide synthesis (MA-SPPS). The microwave energy can efficiently heat the reaction, driving difficult couplings to completion much faster than at room temperature.[3] | Increased thermal energy helps overcome the activation barrier of the reaction. Microwaves provide rapid and uniform heating. |
Problem 2: Peptide Aggregation During Synthesis
You observe that the resin beads are shrinking or clumping, and reaction monitoring tests (like ninhydrin) are giving unreliable or false-negative results.
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Rationale |
| Interchain Hydrogen Bonding | Incorporate "disrupting" elements, such as a Dmb- or Hmb-protected derivative or a pseudoproline dipeptide, every 6-8 residues if the sequence allows.[5] | These specialized building blocks introduce a "kink" into the peptide backbone, disrupting the formation of the secondary structures (like β-sheets) that lead to aggregation.[5] |
| High Resin Loading | Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). | A lower loading increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation. |
| Solvent Effects | Before coupling, wash the resin with a solution containing chaotropic salts (e.g., 0.8 M NaClO₄ or 4 M KSCN in DMF) to break up aggregates.[5] | Chaotropic agents disrupt the hydrogen-bonding networks that hold aggregates together, making the peptide chains more accessible for reaction. |
Problem 3: Difficulty in Peptide Purification by RP-HPLC
The crude peptide shows a complex chromatogram with broad peaks or multiple, poorly resolved peaks around the target product, making isolation difficult.
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Rationale |
| On-Column Aggregation | Modify the mobile phase. Decrease the peptide concentration injected, increase the column temperature (e.g., 40-60 °C), or add a small percentage of a different organic solvent like isopropanol. | These changes can alter the peptide's solubility and interaction with the stationary phase, disrupting aggregation and improving peak shape. |
| Presence of Diastereomers | If epimerization (racemization) is suspected during a difficult coupling, use a chiral HPLC column or modify the mobile phase to try and resolve the diastereomers. | Epimerization can occur during the activation of sterically hindered amino acids, leading to impurities that are very difficult to separate. |
| Complex Impurity Profile | Employ orthogonal purification methods. If reversed-phase HPLC is not effective, consider ion-exchange or size-exclusion chromatography as a preliminary or secondary purification step. | Different chromatographic techniques separate molecules based on different physical properties (charge, size vs. hydrophobicity), which can resolve impurities that co-elute in RP-HPLC. |
Experimental Protocols & Visualizations
Protocol 1: Double Coupling for a Sterically Hindered Spirocyclic Amino Acid
This protocol is recommended when a single coupling reaction is known or expected to be inefficient.
-
Fmoc-Deprotection: Following standard procedures, remove the N-terminal Fmoc protecting group from the resin-bound peptide (e.g., using 20% piperidine in DMF).
-
Resin Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
First Coupling:
-
In a separate vessel, pre-activate the Fmoc-spirocyclic amino acid (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 eq), and DIPEA (8 eq) in DMF.[3]
-
Allow pre-activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling to react for 1-2 hours.[3]
-
-
Intermediate Wash: Wash the resin with DMF (3 times).
-
Second Coupling: Repeat step 3 by adding a fresh solution of newly activated spirocyclic amino acid to the resin. Allow this second coupling to proceed for another 1-2 hours.
-
Capping (Optional but Recommended): After the second coupling, wash the resin and cap any unreacted amines using an acetic anhydride solution to prevent the formation of deletion peptides in subsequent steps.
-
Continue Synthesis: Proceed with the deprotection of the newly added spirocyclic amino acid to continue peptide elongation.
Workflow & Troubleshooting Diagrams
Caption: Modified SPPS workflow highlighting the critical coupling step for spirocyclic amino acids.
Caption: Troubleshooting decision tree for low coupling yields in spirocyclic peptide synthesis.
References
- 1. Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
Technical Support Center: Optimizing Coupling Conditions for 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
Welcome to the technical support center for optimizing the coupling conditions of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the amide bond formation with this sterically hindered spirocyclic amino acid.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound challenging?
The primary challenge arises from steric hindrance. The spirocyclic core and the quaternary α-carbon create a crowded environment around the carboxylic acid and amino groups, which can significantly slow down the rate of amide bond formation and lead to incomplete reactions.[1][2]
Q2: Which coupling reagents are most effective for this type of hindered amino acid?
For sterically hindered amino acids like this compound, potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice.[2]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters.[2] HATU is often considered superior for many difficult couplings.[2]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings and have the advantage of not causing guanidinylation of the N-terminus, a potential side reaction with uronium/aminium salts if used in excess.[3]
-
Carbodiimides: Standard carbodiimide reagents like DCC and EDC may result in lower yields and should be used in combination with additives like HOBt or HOAt to improve efficiency and reduce racemization.[2][4]
Q3: What is racemization and how can it be minimized?
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of diastereomeric impurities that are difficult to separate.[2] This is a significant concern when activating the carboxyl group. To minimize racemization:
-
Use Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are more effective at suppressing racemization than 1-hydroxybenzotriazole (HOBt).[5]
-
Choose the Right Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA, as stronger bases can promote racemization.[5]
-
Control Temperature: Lowering the reaction temperature can help reduce the rate of racemization.
-
Select Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization compared to some other classes of coupling reagents.[1]
Troubleshooting Guide
Issue 1: Low Coupling Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | - Use a more potent coupling reagent (e.g., HATU, PyBOP).[2]- Increase the reaction time.- Elevate the reaction temperature cautiously, monitoring for side reactions. |
| Inappropriate Coupling Reagent | - Switch from carbodiimide-based reagents (DCC, EDC) to onium salt-based reagents (HATU, HBTU, PyBOP).[2] |
| Suboptimal Reagent Stoichiometry | - Increase the equivalents of the coupling reagent and the amino acid being coupled (typically 1.5 to 3 equivalents). |
| Poor Solubility of Reagents | - Ensure all reagents are fully dissolved. Use co-solvents if necessary. Common solvents include DMF, NMP, and DCM. |
| Aggregation of Peptide Chain (Solid-Phase) | - Use a solvent known to disrupt aggregation, such as NMP or a mixture of DMF and DMSO.- Incorporate a chaotropic salt like LiCl. |
Issue 2: Presence of Impurities (e.g., Racemization)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Racemization | - Add a racemization suppressant like HOAt or OxymaPure.[5]- Use a less hindered base (e.g., NMM, collidine) in place of DIPEA.[5]- Lower the reaction temperature.- Reduce the pre-activation time before adding the amine component. |
| Guanidinylation of N-terminus | - This can occur with excess uronium/aminium reagents (e.g., HATU, HBTU). Use a phosphonium-based reagent like PyBOP instead, or use a stoichiometric amount of the uronium reagent.[3] |
| Unreacted Starting Material | - Increase reaction time or temperature.- Consider a double coupling protocol. |
Recommended Coupling Conditions (Summary)
The following table summarizes recommended starting conditions for the coupling of this compound, based on literature for sterically hindered amino acids. Optimization will likely be required for specific substrates.
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, PyBOP, or HCTU | High reactivity for hindered systems.[2] |
| Equivalents of Amino Acid | 1.5 - 3.0 | Drives the reaction to completion. |
| Equivalents of Coupling Reagent | 1.45 - 2.9 | To ensure complete activation. |
| Additive | HOAt or OxymaPure (1.5 - 3.0 equiv.) | Minimizes racemization.[5] |
| Base | DIPEA or NMM (2.0 - 4.0 equiv.) | DIPEA is a strong, non-nucleophilic base. NMM is a weaker alternative to reduce racemization.[5] |
| Solvent | DMF, NMP, or DCM | Good solubility for most peptide synthesis reagents. |
| Temperature | 0 °C to Room Temperature (can be increased to 50°C) | Lower temperature minimizes racemization. Higher temperature can improve yield for very hindered couplings. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Experimental Protocols
Protocol 1: Solution-Phase Coupling using HATU
-
Dissolve the Amine: In a round-bottom flask, dissolve the amine component (1.0 eq.) in anhydrous DMF (or a suitable solvent) under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare the Acid Solution: In a separate flask, dissolve this compound (1.2 eq.), HATU (1.2 eq.), and HOAt (1.2 eq.) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq.) to the acid solution and stir at room temperature for 15-30 minutes.
-
Coupling: Add the activated acid solution to the amine solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using PyBOP
-
Resin Preparation: Swell the resin (with the free N-terminal amine) in DMF for 30 minutes in a reaction vessel.
-
Prepare Coupling Solution: In a separate vial, dissolve Fmoc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (3.0 eq.), PyBOP (3.0 eq.), and HOBt (3.0 eq.) in DMF.
-
Activation and Coupling: Add DIPEA (6.0 eq.) to the coupling solution and immediately add the solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin test to check for the presence of free amines. If the test is positive (indicating an incomplete reaction), wash the resin with DMF and repeat the coupling step (double coupling).
-
Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Deprotection: Proceed with the Fmoc-deprotection step to continue the peptide chain elongation.
Visualizations
Caption: General workflow for solution-phase coupling of this compound.
Caption: Troubleshooting decision tree for optimizing coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
Technical Support Center: Side Reactions in Peptide Synthesis with Unnatural Amino Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during solid-phase peptide synthesis (SPPS), with a special focus on the challenges presented by the incorporation of unnatural amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when incorporating unnatural amino acids into a peptide sequence?
A1: When incorporating unnatural amino acids, you may encounter common SPPS side reactions that are often exacerbated by the unique properties of these residues. Key issues include:
-
Incomplete Coupling: Sterically hindered unnatural amino acids, such as N-methylated or Cα-tetrasubstituted residues, can significantly slow down or prevent complete coupling, leading to deletion sequences.[1][2]
-
Racemization/Epimerization: The risk of losing stereochemical integrity is heightened for many unnatural amino acids, particularly during the activation step.[3][4] N-methylated amino acids are notably susceptible to racemization.[3][5]
-
Diketopiperazine (DKP) Formation: This side reaction, leading to chain cleavage from the resin, is especially prevalent when the N-terminal dipeptide contains a proline or a proline analog.[6][7]
-
Aggregation: Hydrophobic or bulky unnatural amino acids can promote the aggregation of the growing peptide chain on the solid support, leading to incomplete deprotection and coupling steps.
-
Side Reactions of Unique Functional Groups: Unnatural amino acids may possess side chains with functionalities not present in the canonical 20 amino acids. These groups may require specific, orthogonal protecting group strategies to prevent unwanted reactions during synthesis.[8]
Q2: How can I detect and characterize side products in my crude peptide?
A2: The primary analytical techniques for identifying and quantifying side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
RP-HPLC: Reversed-phase HPLC is used to separate the desired peptide from impurities. The appearance of unexpected peaks in the chromatogram indicates the presence of side products. By comparing the peak areas, you can estimate the relative abundance of these impurities.
-
Mass Spectrometry (MS): MS is crucial for identifying the molecular weights of the components in your crude product. By comparing the observed masses to the expected mass of your target peptide, you can identify deletion sequences (lower mass), addition products (e.g., from unwanted protecting group modifications, higher mass), or modifications that result in a specific mass shift. Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the exact location of the modification or deletion.[9][10]
Q3: Which coupling reagent is best for sterically hindered unnatural amino acids?
A3: For sterically hindered unnatural amino acids, such as α,α-disubstituted or N-methylated residues, more potent coupling reagents are generally required. While HBTU is a commonly used coupling reagent, HATU is often superior for difficult couplings.[1][11] The OAt-ester intermediate formed by HATU is more reactive than the OBt-ester from HBTU, leading to faster and more efficient reactions with a lower risk of racemization.[11][12] For extremely challenging couplings, other reagents like COMU or those that generate amino acid fluorides in situ (e.g., TFFH) can also be effective.[13]
Q4: What is an orthogonal protecting group strategy and why is it important for unnatural amino acids?
A4: An orthogonal protecting group strategy employs multiple protecting groups in a single synthesis, where each type of protecting group can be removed under specific conditions without affecting the others.[8] This is critical when working with unnatural amino acids that have reactive side chains. For example, if you want to selectively modify the side chain of an unnatural amino acid while it is still on the resin, you would need a protecting group on that side chain that can be removed without cleaving the peptide from the resin or removing the protecting groups from other amino acids in the sequence.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency and Deletion Sequences with Bulky Unnatural Amino Acids
Symptoms:
-
HPLC analysis of the crude peptide shows a significant peak corresponding to a deletion of the unnatural amino acid.
-
Mass spectrometry confirms the presence of a peptide with a mass lower than the target peptide, corresponding to the missing residue.
-
A positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after the coupling step indicates unreacted free amines on the resin.
Possible Causes:
-
Steric Hindrance: The bulky side chain of the unnatural amino acid is physically blocking the approach of the nucleophilic amine of the growing peptide chain to the activated carboxyl group.
-
Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough to overcome the high activation energy required for the sterically hindered coupling.
-
Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, may be aggregated, making the N-terminal amine inaccessible.
Solutions:
| Strategy | Description | Reported Effectiveness |
| Use a More Potent Coupling Reagent | Switch from standard reagents like HBTU to HATU or COMU. These reagents form more reactive activated esters.[1][11][12] | High |
| Double Coupling | After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid. | Moderate to High |
| Increase Reaction Time and/or Temperature | Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours). Microwave-assisted peptide synthesis (MA-SPPS) can also be highly effective in driving difficult couplings to completion.[14] | Moderate to High |
| Change Solvent | Switch from DMF to NMP (N-Methyl-2-pyrrolidone) or add a chaotropic agent like DMSO to disrupt aggregation. | Moderate |
. Logical Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Racemization of Unnatural Amino Acids
Symptoms:
-
HPLC analysis shows a doublet or a broadened peak for the target peptide, suggesting the presence of diastereomers.
-
Chiral amino acid analysis after hydrolysis confirms the presence of the D-isomer of the incorporated L-unnatural amino acid (or vice versa).
Possible Causes:
-
Over-activation: Prolonged pre-activation of the amino acid before coupling can lead to the formation of an oxazolone intermediate, which is prone to racemization.
-
Excess Base: The use of excessive base (e.g., DIPEA) during coupling can promote racemization.
-
High Reaction Temperature: Elevated temperatures during coupling can increase the rate of racemization.
-
Susceptible Residues: N-methylated amino acids are particularly prone to racemization.[3][5]
Solutions:
| Strategy | Description | Reported Racemization Levels |
| Minimize Pre-activation Time | Add the coupling reagent and base to the amino acid solution immediately before adding it to the resin. | Can reduce racemization significantly. |
| Use Additives | Incorporate additives like HOBt or HOAt, which are known to suppress racemization. Coupling reagents like HATU already contain HOAt. | Can reduce racemization to <1% in many cases.[15] |
| Use a Weaker Base | Replace DIPEA with a less hindered or weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine. | Varies by sequence and coupling conditions. |
| Lower Reaction Temperature | Perform the coupling at a lower temperature (e.g., 0°C or room temperature if elevated temperatures were used previously). | Effective, but may slow down the reaction rate. |
| Use Amino Acid Halides | For N-methylated amino acids, in situ formation of amino acid chlorides can provide fast, racemization-free coupling.[16] | Low to undetectable racemization reported.[16] |
. Racemization Mechanism via Oxazolone Formation
Caption: Simplified pathway of racemization via an oxazolone intermediate.
Issue 3: Diketopiperazine (DKP) Formation
Symptoms:
-
Significant loss of peptide from the resin, resulting in low overall yield.
-
HPLC and MS analysis reveal the presence of a cyclic dipeptide and a truncated peptide sequence (missing the first two amino acids).
Possible Causes:
-
Sequence-Dependence: This side reaction is most common when Proline or a Proline analog is at the second position of the peptide chain. N-substituted glycines are also known to promote DKP formation.[6][7]
-
Base-Catalyzed Cyclization: The free N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic product. This is often initiated during the basic conditions of Fmoc deprotection of the second amino acid.
Solutions:
| Strategy | Description | Reported Effectiveness |
| Use 2-Chlorotrityl Chloride (2-CTC) Resin | The steric bulk of the 2-CTC linker hinders the intramolecular cyclization reaction. | High |
| Incorporate a Pre-formed Dipeptide | Couple the first two amino acids as a pre-synthesized dipeptide unit. This bypasses the vulnerable dipeptidyl-resin intermediate. | High |
| Use Boc for the Second Amino Acid | If using Fmoc chemistry, incorporate the second amino acid as a Boc-protected residue. After its coupling, proceed with Fmoc chemistry for the rest of the sequence. | Moderate to High |
| Immediate Coupling After Deprotection | Minimize the time the deprotected dipeptide-resin is exposed to basic conditions before the next coupling reaction. | Moderate |
. Decision Tree for Preventing DKP Formation
Caption: Decision-making process for mitigating DKP formation.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of a Sterically Hindered Unnatural Amino Acid
This protocol is designed for the incorporation of a sterically hindered amino acid (e.g., Fmoc-Aib-OH or an N-methylated amino acid) into a peptide sequence on a solid support using Fmoc chemistry.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-protected sterically hindered amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
DMF (peptide synthesis grade)
-
20% Piperidine in DMF
Procedure (for a 0.1 mmol scale synthesis):
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF twice (5 min and 15 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation of the Amino Acid:
-
In a separate vial, dissolve the Fmoc-protected unnatural amino acid (0.4 mmol), HATU (0.39 mmol), in DMF (approx. 2 mL).
-
Add DIPEA (0.8 mmol) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings (e.g., coupling onto an N-methylated residue), the reaction time may need to be extended or a double coupling performed.
-
Monitor the reaction completion using a Kaiser test (for primary amines) or a Chloranil test (for secondary amines). A negative test indicates the reaction is complete.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Protocol 2: Cleavage with Reagent K
This protocol is for the cleavage of a peptide from the resin and simultaneous removal of side-chain protecting groups, particularly for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.
Materials:
-
Dry peptide-resin
-
Reagent K:
-
Trifluoroacetic acid (TFA) (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
-
-
Cold diethyl ether
Procedure:
-
Preparation:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Thoroughly dry the peptide-resin under vacuum.
-
Prepare Reagent K fresh in a well-ventilated fume hood. Caution: TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add Reagent K to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1.5 to 2.5 hours. Peptides with multiple Arginine residues may require longer cleavage times.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure to a volume of approximately 1-2 mL.
-
Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution). A white precipitate should form.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
The crude peptide is now ready for purification by RP-HPLC.
-
Protocol 3: General RP-HPLC Purification of Crude Peptides
This protocol provides a general workflow for the purification of a crude synthetic peptide containing unnatural amino acids.
Materials:
-
Crude, dried peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or a small amount of DMSO followed by dilution with Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Method Development (Analytical Scale):
-
On an analytical C18 column, inject a small amount of the sample and run a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the target peptide.
-
Optimize the gradient around the elution time of the target peptide to achieve the best separation from impurities.
-
-
Preparative Purification:
-
Scale up the optimized analytical method to a preparative C18 column. Adjust the flow rate and gradient according to the column dimensions.
-
Inject the crude peptide solution and collect fractions corresponding to the main peak of the target peptide.
-
-
Fraction Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC and/or MS to confirm the purity and identity of the peptide.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the final purified peptide as a white, fluffy powder.
-
Protocol 4: Sample Preparation for Mass Spectrometry
Materials:
-
Purified peptide (lyophilized)
-
Solvent: 50:50 (v/v) acetonitrile/water with 0.1% formic acid (for enhanced ionization)
Procedure:
-
Reconstitution:
-
Dissolve a small amount of the lyophilized peptide in the solvent to a final concentration of approximately 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
-
Dilution:
-
For direct infusion or LC-MS analysis, dilute the stock solution further with the same solvent to a final concentration in the low µg/mL to ng/mL range, depending on the sensitivity of the mass spectrometer.
-
-
Analysis:
-
Introduce the sample into the mass spectrometer.
-
Acquire the full MS spectrum to confirm the molecular weight of the peptide.
-
Perform MS/MS fragmentation on the parent ion to confirm the amino acid sequence and identify the location of any modifications or the incorporation of the unnatural amino acid.[9][10]
-
Note: Avoid using TFA in samples for MS analysis if possible, as it can cause ion suppression. If TFA is present from HPLC purification, it may be necessary to perform a buffer exchange or use a higher concentration of formic acid to overcome its effects.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 15. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Purification of Peptides Containing 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides incorporating the non-proteinogenic amino acid, 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence peptide purification?
A1: this compound is a relatively hydrophilic amino acid, with a calculated LogP of -0.17. Its spirocyclic structure introduces conformational constraints into the peptide backbone. These properties can lead to challenges in standard purification protocols, primarily due to poor retention on reversed-phase HPLC columns and potential for altered peptide folding and aggregation.
Q2: What is the recommended initial approach for purifying peptides containing this spirocyclic amino acid?
A2: The standard and most powerful method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] A C18 column is a good starting point for most peptides. However, due to the hydrophilic nature of this compound, modifications to the standard protocol may be necessary.
Q3: My peptide is not retaining on the C18 column. What should I do?
A3: Poor retention of hydrophilic peptides on RP-HPLC columns is a common issue.[2] Here are several strategies to address this:
-
Use a less hydrophobic stationary phase: Consider using a C8 or C4 column, which will have weaker hydrophobic interactions and may allow for better retention and separation of your hydrophilic peptide.
-
Adjust the mobile phase:
-
Lower the initial organic phase concentration: Start with a lower percentage of acetonitrile or methanol in your mobile phase.
-
Use a different ion-pairing agent: While trifluoroacetic acid (TFA) is common, using an ion-pairing agent that increases the overall hydrophobicity of the peptide, such as heptafluorobutyric acid (HFBA), can improve retention.
-
-
Modify the peptide: If feasible, the hydrophobicity of the peptide can be increased by reacting it with a hydrophobic reagent like phenyl isothiocyanate (PITC).[2]
Q4: I'm observing peak tailing or broad peaks during RP-HPLC. What could be the cause?
A4: Peak tailing or broadening can be caused by several factors:
-
Secondary interactions with the silica matrix: Residual silanol groups on the stationary phase can interact with basic residues in your peptide. Using an end-capped column or adding a competitive base to the mobile phase can mitigate this.
-
Peptide aggregation: The constrained conformation induced by the spirocyclic amino acid may promote aggregation.[3] Try dissolving the peptide in a stronger solvent like DMSO or using additives like guanidine hydrochloride in the sample solvent to disrupt aggregates before injection.[3]
-
Slow kinetics on the column: The unique shape of the peptide may lead to slow binding and unbinding from the stationary phase. Lowering the flow rate or increasing the column temperature can sometimes improve peak shape.
Q5: When should I consider using an orthogonal purification technique?
A5: If you are unable to achieve the desired purity with RP-HPLC alone, or if you have co-eluting impurities, an orthogonal purification method is highly recommended.[4][5] Orthogonal techniques separate molecules based on different properties (e.g., charge instead of hydrophobicity). For hydrophilic and potentially charged peptides, ion-exchange chromatography (IEX) is an excellent choice.[5]
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Poor solubility of the crude peptide | Before purification, test the solubility of your peptide in various solvents. For hydrophilic peptides, acidified water or a low percentage of organic solvent is a good starting point.[6] For potentially aggregated peptides, small amounts of DMSO or other strong organic solvents can be used for initial dissolution before dilution with the mobile phase.[6] |
| Peptide precipitation on the column | Ensure the peptide remains soluble in the mobile phase throughout the gradient. If the peptide precipitates as the organic phase concentration increases, consider using a shallower gradient or a different organic modifier (e.g., isopropanol). |
| Irreversible binding to the column | While less common for hydrophilic peptides, if you suspect strong binding, wash the column with a very high concentration of organic solvent or a "stronger" solvent system after the run to check for retained peptide. |
| Peptide degradation | The spirocyclic structure may introduce strain, making the peptide susceptible to degradation under harsh pH conditions. Ensure your mobile phases are freshly prepared and consider using buffers to maintain a stable pH. |
Problem 2: Co-eluting Impurities
| Potential Cause | Troubleshooting Steps |
| Impurities with similar hydrophobicity | Optimize the RP-HPLC method: try a different stationary phase (e.g., phenyl-hexyl), a different organic solvent (e.g., methanol instead of acetonitrile), or a different ion-pairing agent. |
| Diastereomers or closely related side-products | These can be very difficult to separate by RP-HPLC alone. An orthogonal method like Ion-Exchange Chromatography (IEX) is often necessary.[5] IEX separates based on charge, which may differ between your target peptide and the impurity. |
| Aggregation of the target peptide | Aggregates can elute at different times than the monomeric peptide and may appear as broad or multiple peaks. Analyze fractions by mass spectrometry to confirm their identity. To prevent aggregation, refer to the suggestions in the FAQs.[3] |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 30-60 minutes. For hydrophilic peptides, a shallower gradient (e.g., 0-50% B over 60 minutes) may be required.
-
Flow Rate: 1 mL/min for an analytical column (4.6 mm ID).
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, use a minimal amount of a stronger solvent like DMSO and then dilute with Mobile Phase A.
-
Injection: Inject the dissolved sample onto the equilibrated column.
-
Fraction Collection: Collect fractions across the peaks of interest.
-
Analysis: Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Protocol 2: Orthogonal Purification using Strong Cation Exchange (SCX) followed by RP-HPLC
This two-step protocol is highly effective for purifying challenging peptides.
Step 1: Strong Cation Exchange (SCX) Chromatography
-
Column: A strong cation exchange column.
-
Binding Buffer (Buffer A): e.g., 20 mM phosphate buffer, pH 3.0.
-
Elution Buffer (Buffer B): e.g., 20 mM phosphate buffer with 1 M NaCl, pH 3.0.
-
Procedure:
-
Equilibrate the column with Binding Buffer.
-
Dissolve the crude peptide in Binding Buffer and load it onto the column.
-
Wash the column with Binding Buffer to remove unbound impurities.
-
Elute the bound peptides with a gradient of increasing salt concentration (e.g., 0-100% Buffer B).
-
Collect fractions and monitor with UV detection.
-
Step 2: Reversed-Phase HPLC (RP-HPLC) of SCX Fractions
-
Sample Preparation: Pool the fractions from the SCX containing the peptide of interest. Desalt the pooled fractions using a C18 solid-phase extraction (SPE) cartridge.
-
RP-HPLC: Purify the desalted peptide using the RP-HPLC protocol described in Protocol 1.
Visualizations
Caption: A general workflow for the purification of peptides containing this compound.
Caption: A troubleshooting decision tree for RP-HPLC of peptides with this compound.
References
- 1. bachem.com [bachem.com]
- 2. Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. xtalks.com [xtalks.com]
- 6. biotage.com [biotage.com]
Technical Support Center: Improving the Solubility of Peptides with Constrained Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing peptides, particularly those containing constrained residues such as cyclic structures, stapled helices, and non-natural amino acids.
Troubleshooting Guides
Initial Assessment of Peptide Solubility
Before attempting to dissolve a peptide, a preliminary assessment of its properties can guide the selection of an appropriate solvent system.
Q1: My peptide with constrained residues won't dissolve. Where do I start?
A1: Start by analyzing the peptide's amino acid sequence to predict its overall charge and hydrophobicity. This initial assessment is crucial for selecting the right starting solvent.
-
Step 1: Determine the Net Charge. Assign a value of +1 to each basic residue (K, R, H) and the N-terminus (NH2). Assign a value of -1 to each acidic residue (D, E) and the C-terminus (COOH). Sum these values to estimate the net charge at neutral pH.[1][2]
-
Step 2: Assess Hydrophobicity. Calculate the percentage of hydrophobic residues (W, L, I, F, M, V, Y, P, A). Peptides with over 50% hydrophobic residues are likely to have poor aqueous solubility.[2]
-
Step 3: Consider the Impact of Constraints.
-
Cyclization: While cyclization can sometimes improve solubility by preventing aggregation, it can also lead to poor solubility if the conformation masks polar groups.[3][4]
-
Stapling: Hydrocarbon staples used to enforce helical structures are inherently hydrophobic and can significantly decrease aqueous solubility.[5]
-
Non-Natural Amino Acids: The contribution of non-natural amino acids to solubility varies widely based on their chemical properties.
-
Systematic Approach to Solubilization
If initial attempts to dissolve the peptide in water fail, follow this systematic approach. Always use a small aliquot of the peptide for initial solubility tests.[1]
Q2: I've assessed my peptide's properties, but it's still insoluble. What is the next step?
A2: Based on your initial assessment, follow the appropriate path in the decision tree below. This workflow provides a systematic approach to tackle common solubility issues.
Caption: A workflow for troubleshooting peptide solubility.
Quantitative Data on Solubility Enhancement Strategies
The following table summarizes various strategies to improve peptide solubility, with examples of their effectiveness where data is available.
| Strategy | Description | Typical Concentration/Condition | Potential Fold Increase in Solubility | Reference(s) |
| pH Adjustment | Modifying the pH to be at least 2 units away from the peptide's isoelectric point (pI) increases net charge and solubility. | pH < pI-2 or pH > pI+2 | Highly variable, can be >100-fold | [6] |
| Organic Co-solvents | Using minimal amounts of organic solvents like DMSO or DMF to dissolve hydrophobic peptides before aqueous dilution. | Start with 10-50 µL DMSO, then dilute | Up to 50,000x with specific excipients | [7] |
| Chaotropic Agents | Agents like guanidine hydrochloride or urea disrupt secondary structures (e.g., β-sheets) that can lead to aggregation. | 6 M Guanidine-HCl or 8 M Urea | Variable, significant for aggregating peptides | [8] |
| Formulation | Encapsulating the peptide in a carrier like a hyaluronic acid (HA) nanogel can improve solubility in aqueous solutions. | Varies with nanogel preparation | Can render water-insoluble peptides soluble | [4] |
| Peptide Modification | Attaching temporary solubilizing tags ("helping hands") to the peptide during synthesis. | N/A | Enables synthesis of otherwise insoluble peptides | [9][10] |
| Cyclization | Constraining a peptide in a cyclic form can sometimes improve solubility compared to its linear counterpart by preventing aggregation. | N/A | Variable; can be significant | [3] |
Experimental Protocols
Protocol 1: General Solubilization Procedure for a Novel Constrained Peptide
-
Preparation: Allow the lyophilized peptide to warm to room temperature. Centrifuge the vial briefly to collect all the powder at the bottom.
-
Initial Test: Weigh a small, known amount of the peptide (e.g., 1 mg) into a separate microfuge tube for initial testing.
-
Solvent Selection:
-
Based on the initial assessment (see Q1), add a small volume (e.g., 50 µL) of the chosen starting solvent (e.g., sterile water, 10% acetic acid, or DMSO).
-
Vortex the sample for 30 seconds.
-
-
Aiding Solubilization:
-
If the peptide is not fully dissolved, sonicate the sample in a water bath for 5-10 minutes.[1]
-
Gentle warming (up to 40°C) can also be applied, but be cautious of potential peptide degradation.
-
-
Stepwise Dilution (for organic solvents): If using an organic solvent like DMSO, once the peptide is dissolved, slowly add the aqueous buffer of choice dropwise while vortexing to reach the final desired concentration. This prevents the peptide from precipitating out of solution.
-
Final Check: A fully solubilized peptide solution should be clear and free of particulates. Centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any undissolved material before use.[1]
Protocol 2: Solubilization using Hyaluronic Acid (HA) Nanogels
This protocol is adapted for researchers aiming to formulate a water-insoluble cyclic peptide using a pre-formed Cholesteryl-modified Hyaluronic Acid (CHHA) nanogel.
-
Materials:
-
Water-insoluble cyclic peptide.
-
CHHA nanogel solution (e.g., 16-24 mg/mL in sterile water).
-
Sterile microfuge tubes.
-
Stirring plate and stir bar.
-
0.22 µm syringe filter.
-
-
Procedure:
-
Add the powdered cyclic peptide directly to the CHHA nanogel solution in a sterile tube with a small stir bar.
-
Stir the mixture at room temperature for 24 hours to allow for encapsulation of the peptide within the nanogel.[4]
-
After 24 hours, filter the solution through a 0.22 µm syringe filter to remove any non-encapsulated, precipitated peptide.
-
The resulting clear solution contains the peptide-loaded nanogels, now soluble in the aqueous environment. The concentration of the encapsulated peptide can be determined using techniques like HPLC.
-
Frequently Asked Questions (FAQs)
Q3: Why is my stapled peptide less soluble than its linear precursor?
A3: The hydrocarbon staples used to enforce an α-helical structure are non-polar and significantly increase the overall hydrophobicity of the peptide.[5] This added hydrophobicity often leads to reduced solubility in aqueous buffers. While the stapling can prevent certain types of aggregation by locking the peptide into a specific conformation, the hydrophobic nature of the staple itself can promote self-association and precipitation.
Caption: Impact of hydrocarbon stapling on peptide solubility.
Q4: Can cyclization always be expected to improve peptide solubility?
A4: Not necessarily. The effect of cyclization on solubility is complex. In some cases, cyclization can improve solubility by reducing the conformational flexibility of a peptide, which can prevent the formation of aggregation-prone structures like β-sheets.[3] This is particularly true if the cyclic conformation exposes hydrophilic residues to the solvent. However, if cyclization forces the peptide into a conformation that buries polar functional groups and exposes a hydrophobic surface, it can decrease solubility. Therefore, the impact of cyclization is highly sequence- and conformation-dependent.[4]
Q5: My peptide contains several non-natural amino acids. How do I predict its solubility?
A5: Predicting the solubility of peptides with non-natural amino acids can be challenging as standard prediction tools are based on the 20 proteinogenic amino acids. However, computational tools like CamSol-PTM are being developed to predict the solubility of peptides containing modified or non-natural amino acids by considering their specific physicochemical properties.[9][10] Experimentally, the best approach is to start with a small amount of the peptide and test a range of solvents, from aqueous buffers to organic solvents like DMSO, similar to the general protocol for any novel peptide.
Q6: What are "helping hands" and how do they improve solubility?
A6: "Helping hands" are temporary, highly soluble peptide sequences that are chemically attached to the side chain of a residue (like lysine or glutamic acid) within an insoluble peptide during solid-phase peptide synthesis (SPPS).[9][10] These solubilizing tags prevent the primary peptide from aggregating on the resin, allowing the synthesis to proceed to completion. After the full-length peptide is synthesized and purified, the "helping hand" linker is chemically cleaved to yield the native, unmodified peptide. This is an advanced strategy used to synthesize "difficult sequences" that would otherwise be impossible to produce due to insolubility.[9]
Q7: Can I use sonication and heating for any peptide?
A7: While sonication and gentle heating (below 40°C) are common methods to aid dissolution, they should be used with caution.[1] Sonication can sometimes cause aggregation in certain peptides. Excessive heating can lead to degradation, especially for peptides containing sensitive residues like Cys, Met, or Trp. It is always recommended to try these methods on a small aliquot first and to minimize the duration of exposure.
Q8: My peptide is intended for a cell-based assay. Which solvents should I avoid?
A8: For cell-based assays, it is crucial to minimize the concentration of organic solvents, as they can be toxic to cells. Dimethyl sulfoxide (DMSO) is a commonly used organic solvent that is generally tolerated by most cell lines at final concentrations of 0.1% to 0.5%.[1] Solvents like trifluoroacetic acid (TFA), which are often present as counter-ions from HPLC purification, can also be cytotoxic and may need to be removed through salt exchange procedures if they interfere with the assay. Always check the tolerance of your specific cell line to the solvents and additives used.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unicampus.it [iris.unicampus.it]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Improved Handling of Peptide Segments Using Side Chain-Based "Helping Hand" Solubilizing Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
preventing racemization during coupling of spirocyclic amino acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent racemization during the coupling of sterically hindered spirocyclic amino acids, ensuring the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure, single enantiomer (typically the L-form) of a chiral amino acid is converted into a mixture of both L- and D-enantiomers during the synthesis process.[1] In peptide synthesis, this means that an L-amino acid can be converted into a D-amino acid at its chiral center (the alpha-carbon), leading to the incorporation of the incorrect stereoisomer into the peptide chain. This can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.
Q2: Why are spirocyclic amino acids particularly susceptible to racemization?
A2: Spirocyclic amino acids are a type of α,α-disubstituted amino acid, which are known to be sterically hindered. This bulkiness can significantly slow down the kinetics of the peptide coupling reaction. The prolonged reaction times, especially under basic conditions, increase the opportunity for racemization to occur through mechanisms like oxazolone formation or direct enolization.
Q3: What are the primary mechanisms of racemization during peptide coupling?
A3: Racemization during peptide coupling primarily occurs through two base-catalyzed mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most common pathway.[1][2] The activated carboxyl group of the N-protected amino acid intramolecularly cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center (α-carbon) of this oxazolone is highly acidic and can be easily abstracted by a base. The resulting achiral intermediate can then be attacked by the amine component from either side, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[2]
-
Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1] Subsequent protonation of this enolate can occur from either face, resulting in racemization. This pathway is less common but can be significant under strongly basic conditions.
Q4: Which coupling reagents are recommended for spirocyclic amino acids to minimize racemization?
A4: For sterically hindered amino acids like spirocyclic ones, high-efficiency coupling reagents are recommended. Uronium/aminium salts such as HATU, HBTU, and COMU , and phosphonium salts like PyAOP and PyBOP are generally preferred over carbodiimides (e.g., DCC, DIC) alone.[1] These reagents often lead to faster reaction times, reducing the window for racemization. The addition of additives like OxymaPure or HOAt is crucial for suppressing racemization, especially when using carbodiimides.[1]
Q5: How can I detect and quantify racemization in my final peptide?
A5: Racemization is typically quantified by determining the enantiomeric or diastereomeric purity of the peptide product. Common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method using a chiral stationary phase (CSP) to separate the different stereoisomers.
-
Gas Chromatography (GC): After hydrolysis of the peptide, the constituent amino acids can be derivatized with a chiral reagent and analyzed on a standard GC column.
-
Capillary Electrophoresis (CE): This technique can be used to separate the optical isomers of a peptide, allowing for the quantification of racemization.[3]
Troubleshooting Guide: High Racemization Levels
If you are observing significant racemization during the coupling of a spirocyclic amino acid, follow this logical workflow to troubleshoot the issue.
References
cleavage cocktail optimization for peptides with 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the cleavage and deprotection of synthetic peptides containing the non-standard amino acid 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (Aos).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Aos) and why does it require special consideration during cleavage?
Aos is a non-proteinogenic amino acid characterized by a spiroketal moiety and significant steric bulk. These features can introduce challenges during the final cleavage step of solid-phase peptide synthesis (SPPS). The primary concerns are the potential acid sensitivity of the spiroketal group under strong trifluoroacetic acid (TFA) conditions and the steric hindrance that may impede the complete removal of protecting groups from adjacent amino acids or the peptide from the resin.
Q2: Is the spiroketal moiety of Aos stable to standard TFA cleavage conditions?
While spiroketals are generally stable, they can be susceptible to acid-catalyzed hydrolysis. Standard high-concentration TFA cocktails (e.g., 95% TFA) used for extended periods could potentially lead to the degradation of the Aos residue. It is therefore recommended to perform initial small-scale test cleavages to assess the stability of the Aos-containing peptide under your standard conditions.
Q3: What are the most common side reactions to watch for when cleaving Aos-containing peptides?
The most anticipated side reactions include:
-
Incomplete cleavage: Due to the steric bulk of Aos, the peptide may be difficult to cleave from the resin, resulting in lower yields.
-
Incomplete deprotection: Protecting groups on amino acids neighboring the Aos residue may be sterically shielded and thus not fully removed.
-
Degradation of Aos: The spiroketal could be hydrolyzed by the strong acid, leading to a modified peptide with an altered mass.
-
Standard side reactions: Modifications of sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) can still occur if improper scavengers are used.[1]
Q4: What is a scavenger and why is it crucial for Aos-containing peptides?
A scavenger is a nucleophilic reagent added to the TFA cleavage cocktail to neutralize highly reactive cationic species generated from protecting groups and the resin linker.[1] These cations can otherwise cause unwanted side reactions. For Aos-containing peptides, a well-chosen scavenger cocktail is critical not only to protect other sensitive residues but also to minimize any potential degradation pathways of the Aos itself.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cleavage of peptides containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Low peptide yield after cleavage and precipitation. | 1. Incomplete cleavage from the resin due to steric hindrance from the Aos residue. 2. Peptide is soluble in the precipitation solvent (e.g., diethyl ether). | 1. Extend the cleavage time to 4-6 hours. 2. Increase the amount of cleavage cocktail per gram of resin. 3. Perform a second cleavage on the same resin after the first filtration.[2] 4. Concentrate the TFA filtrate before precipitating with cold ether. |
| Mass spectrometry shows a mixture of fully and partially deprotected peptides. | Steric hindrance from Aos is preventing complete removal of side-chain protecting groups (e.g., tBu, Trt) from neighboring residues. | 1. Increase the cleavage time. For stubborn protecting groups like Arg(Pbf), longer times are often necessary.[1] 2. Consider a stronger cleavage cocktail with a higher percentage of scavengers that can assist in deprotection (e.g., thioanisole for Arg(Pbf)). 3. Perform the cleavage at a slightly elevated temperature (e.g., 30-35°C), but monitor for potential degradation. |
| Mass spectrometry shows a peak corresponding to the degradation of the Aos residue. | The spiroketal is not fully stable to the high concentration of TFA. | 1. Reduce the concentration of TFA in the cleavage cocktail. Consider cocktails with 80-90% TFA. 2. Decrease the cleavage time and perform the reaction on ice to slow down potential degradation. 3. Use a milder cleavage cocktail, such as those with a lower percentage of TFA, if compatible with the resin and other protecting groups. |
| HPLC analysis shows significant side products related to Trp, Met, or Cys. | Inappropriate or insufficient scavengers in the cleavage cocktail. | 1. Optimize the scavenger cocktail based on the peptide sequence. Use cocktails containing EDT or DTT for Cys- and Met-containing peptides.[3][4] 2. For Trp-containing peptides, the addition of 1-2% EDT or using a Boc protecting group on the Trp indole ring can minimize alkylation.[4] |
Experimental Protocols & Data
Recommended Cleavage Cocktails
The selection of an appropriate cleavage cocktail is paramount. Below is a table of standard and modified cocktails. For initial tests with Aos-containing peptides, we recommend starting with "Cocktail A" and moving to more robust or milder options as dictated by the results of your test cleavage.
| Cocktail ID | Composition (v/v/w) | Target Application | Reference |
| A | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | General purpose, low-odor cocktail for peptides without highly sensitive residues. Recommended starting point. | [1][4] |
| B (Reagent K) | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Robust cocktail for peptides with multiple sensitive residues like Cys, Met, and Trp. | [1][4] |
| C | 88% TFA, 5% Phenol, 5% Water, 2% TIS | A good alternative for peptides with trityl-protected residues (e.g., Cys, His, Asn, Gln). | [1] |
| D (Low TFA) | 85% TFA, 5% Water, 5% TIS, 5% Dithiothreitol (DTT) | Milder conditions, potentially useful if Aos degradation is observed. DTT is a less odorous alternative to EDT. | [3] |
Protocol for Test Cleavage
It is strongly advised to perform a small-scale test cleavage before committing the entire batch of resin.
-
Resin Preparation: Take 10-20 mg of the dried peptide-resin and place it in a microcentrifuge tube.
-
Cleavage Cocktail Addition: Add 200-400 µL of the selected cleavage cocktail to the resin.
-
Reaction: Allow the reaction to proceed at room temperature for 2 hours with occasional vortexing.
-
Isolation: Filter the cleavage mixture away from the resin beads (e.g., using a fritted syringe) into a new tube.
-
Precipitation: Add the TFA solution to a larger tube containing ~10 volumes of ice-cold diethyl ether.
-
Pelleting: Centrifuge to pellet the precipitated peptide.
-
Washing: Decant the ether, wash the pellet again with cold ether, and dry the peptide.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by mass spectrometry and HPLC to assess cleavage efficiency, deprotection, and peptide integrity.[5]
Visualizations
Caption: Standard workflow for the cleavage of Aos-containing peptides.
Caption: Decision tree for optimizing Aos-peptide cleavage conditions.
References
troubleshooting low yield in solid-phase synthesis of modified peptides
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of modified peptides, with a particular focus on resolving issues related to low yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in solid-phase peptide synthesis?
Low yield in SPPS can stem from a variety of factors throughout the synthesis process. The main culprits are generally categorized as incomplete chain assembly, peptide aggregation, side reactions, and issues during the final cleavage and work-up. Each of these can be traced to more specific problems such as difficult couplings, incomplete deprotection, or suboptimal reaction conditions.[1][2]
Q2: How does the length of a peptide affect the final yield?
The final yield of a peptide is exponentially dependent on the efficiency of each synthesis step (deprotection and coupling). Even a small inefficiency in each step accumulates over the course of synthesizing a long peptide, leading to a significant decrease in the overall yield. For example, with a 97% yield at every step, the theoretical overall yield for a 70-mer peptide is only 1.4%.[3] Increasing the efficiency to 99% per step raises the overall yield to 24%, and a 99.5% efficiency results in a 50% overall yield.[3]
Q3: What are "difficult sequences" and how do they contribute to low yield?
"Difficult sequences" are peptide sequences prone to forming stable secondary structures, like β-sheets, on the resin. This is common in peptides with repeating hydrophobic residues. This aggregation can hinder the access of reagents to the growing peptide chain, leading to incomplete deprotection and coupling reactions, which in turn significantly reduces the yield of the full-length peptide.
Q4: When should I consider using a "capping" step?
A capping step is used to permanently block any unreacted amino groups after a coupling reaction. This is particularly useful for minimizing deletion products during the synthesis of long or difficult peptides. By acetylating the unreacted N-termini, you prevent them from reacting in subsequent cycles, which simplifies the purification of the final product.[3]
Q5: How do I choose the right cleavage cocktail for my modified peptide?
The selection of a cleavage cocktail depends on the amino acid composition of your peptide and the side-chain protecting groups used. For peptides without sensitive residues, a simple mixture of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS) is often sufficient. However, for peptides containing sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), a more complex cocktail with scavengers such as 1,2-ethanedithiol (EDT), thioanisole, and phenol is necessary to prevent side reactions.[2][4]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues leading to low yield in the solid-phase synthesis of modified peptides.
Issue 1: Incomplete Deprotection
Q: My Kaiser test is negative or weak after the standard deprotection protocol. What are the common causes and how can I address them?
A negative or weak Kaiser test after deprotection indicates inefficient removal of the Fmoc group, which can lead to truncated peptide sequences. Common causes and their solutions are outlined below:
-
Degraded Reagents: The piperidine solution used for deprotection can degrade over time. It is crucial to use fresh, high-quality piperidine.
-
Incorrect Concentration: The standard concentration for deprotection is 20% piperidine in DMF. Ensure this solution is prepared correctly.
-
Insufficient Deprotection Time: While standard protocols are often sufficient, "difficult sequences" or those with steric hindrance may require longer reaction times. Consider increasing the deprotection time in increments and monitoring the completion with the Kaiser test.
-
Peptide Aggregation: The formation of secondary structures can prevent the deprotection reagent from accessing the N-terminus. In such cases, using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2% in DMF) can be effective.[3]
Issue 2: Incomplete Coupling
Q: The Kaiser test is positive after the coupling step. What should I do?
A positive Kaiser test (indicated by a blue color) after coupling signifies the presence of unreacted free amines, meaning the coupling reaction is incomplete.[5] This will lead to the formation of deletion sequences in your final product. Here are some strategies to address this:
-
Extend the Coupling Time: For some sterically hindered amino acids or difficult sequences, a longer reaction time may be required to achieve complete coupling.
-
Double Coupling: Repeating the coupling step with a fresh solution of the activated amino acid is a common and effective strategy to drive the reaction to completion. This is particularly recommended for sterically hindered amino acids like Arginine or when coupling to a Proline residue.
-
Change the Coupling Reagent: If a particular coupling is consistently failing, switching to a more powerful coupling reagent can be beneficial. For example, if you are using HBTU, you might consider switching to HATU or COMU, which are known for their higher reactivity.[6][7]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve the reaction kinetics.[5]
Issue 3: Peptide Aggregation
Q: I'm observing resin shrinking and my reactions are becoming sluggish. What could be the cause?
Resin shrinking and slow reaction kinetics are classic signs of on-resin peptide aggregation. This phenomenon is particularly common with long or hydrophobic peptide sequences. Here are some strategies to overcome aggregation:
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the reaction mixture can help disrupt secondary structures.[8]
-
Incorporate Pseudoproline Dipeptides: These specialized dipeptides can be inserted into the peptide backbone to disrupt the formation of β-sheets.[8]
-
High-Temperature Synthesis: Performing the synthesis at an elevated temperature can help to break up aggregates and improve reaction efficiency.
-
Solvent Choice: Using a mixture of solvents like DCM/DMF/NMP can improve the solvation of the growing peptide chain and reduce aggregation.[8]
Issue 4: Problems During Cleavage and Deprotection
Q: My final yield is low, but the synthesis seemed to proceed without issues. What could have gone wrong during cleavage?
Even with a successful synthesis on the resin, low yield can result from inefficient cleavage or side reactions during this final step.
-
Incomplete Cleavage: The standard cleavage time may not be sufficient for complete removal of the peptide from the resin, especially for longer peptides or those with certain linkers. A test cleavage on a small amount of resin can help determine the optimal cleavage time.[5]
-
Side Reactions During Cleavage: The reactive cations generated during the removal of side-chain protecting groups can lead to unwanted modifications of sensitive amino acids. The choice of scavengers in the cleavage cocktail is critical to prevent these side reactions. For instance, for peptides containing Cysteine, the addition of a reducing agent like EDT is crucial to prevent oxidation.[9][10]
-
Peptide Precipitation: Some peptides may be poorly soluble in the cleavage cocktail or the precipitation solvent (typically cold diethyl ether). If you suspect this is the case, you may need to try different work-up procedures.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance
This table summarizes the performance of various common coupling reagents in terms of crude peptide purity for the synthesis of a model peptide.
| Coupling Reagent | Crude Peptide Purity (%) | Reference |
| HATU | 92.5 | [6] |
| HBTU | 88.2 | [6] |
| COMU | 94.1 | [6] |
| PyBOP | 89.7 | [6] |
| DIC/Oxyma | 85.4 | [6] |
Data is representative and can vary depending on the peptide sequence and reaction conditions.
Table 2: Effect of Scavengers on Cysteine-Containing Peptide Cleavage
This table illustrates the impact of different scavenger cocktails on the formation of S-tert-butylation byproduct during the TFA cleavage of a Cysteine-containing peptide.[10]
| Cleavage Cocktail Composition (v/v/v) | Cleavage Time (h) | S-tert-butylated Byproduct (%) |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 1 | 18.6 |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% Thioanisole | 1 | 9.3 |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% DMS | 1 | 7.8 |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% DTT | 1 | 4.1 |
TIS: Triisopropylsilane, DMS: Dimethylsulfide, DTT: Dithiothreitol.
Experimental Protocols
Protocol 1: Kaiser Test (Qualitative)
This protocol is used to qualitatively assess the presence of free primary amines on the resin during SPPS.[11]
Reagents:
-
Solution A: 1.0 mL of a 16.5 mg/mL KCN in deionized water solution diluted with 49 mL of pyridine.
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (10-15 beads) in a small test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).
-
Yellow/Colorless Beads and Solution: Negative result, indicating the absence of free primary amines (incomplete deprotection or successful coupling).
-
Blue Beads, Colorless Solution: Incomplete reaction; consider extending the reaction time or repeating the step.
Protocol 2: Test Cleavage
This protocol is for cleaving a small amount of peptide from the resin for analysis by mass spectrometry (MS).[5]
Materials:
-
Peptide-resin (10-20 mg)
-
Appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Microcentrifuge tube
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Add the cleavage cocktail (approximately 200 µL) to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours, with occasional vortexing.
-
Filter the cleavage mixture away from the resin beads (e.g., using a small fritted syringe) into a new tube.
-
Precipitate the peptide by adding the cleavage mixture to a larger tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the pellet with more cold ether, and dry the peptide under vacuum.
-
Dissolve the crude peptide in a suitable solvent for MS analysis.
Protocol 3: Standard Fmoc-SPPS Cycle
This protocol outlines a general procedure for one cycle of amino acid addition in Fmoc-based SPPS.[7][12]
1. Deprotection: a. Swell the resin in DMF. b. Treat the resin with 20% piperidine in DMF for 5 minutes. c. Drain the solution. d. Treat the resin again with 20% piperidine in DMF for 15-20 minutes. e. Drain the solution and wash the resin thoroughly with DMF.
2. Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF. b. Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and mix. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Wash the resin thoroughly with DMF.
3. Monitoring (Optional but Recommended): a. Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
Visualizations
Caption: A standard workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.
Caption: A decision tree for troubleshooting low yield in solid-phase peptide synthesis.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omizzur.com [omizzur.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Concept Life Sciences | FAQs - Solid-phase Peptide Synthesis [conceptlifesciences.com]
- 12. chem.uci.edu [chem.uci.edu]
Technical Support Center: Mass Spectrometry Analysis of Peptides with Unnatural Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of peptides containing unnatural amino acids (UAAs).
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: No Peptide Signal Detected
Q: I am not detecting my peptide containing an unnatural amino acid in the mass spectrometer. What are the possible causes and solutions?
A: Several factors could lead to a lack of signal for your UAA-containing peptide. Here is a systematic approach to troubleshoot this issue:
-
Sample Preparation and Synthesis:
-
Incomplete Synthesis or Cleavage: The peptide may not have been synthesized correctly or may have been broken down during cleavage from the solid-phase resin.[1] It is advisable to verify the synthesis and cleavage protocol.
-
Poor Solubility: Peptides with hydrophobic UAAs may have poor solubility in standard solvents. Try dissolving the peptide in different solvents or using additives like organic acids (e.g., formic acid) or detergents.
-
Sample Degradation: The peptide may be susceptible to proteolytic degradation, especially if it contains sequences recognized by proteases.[2] Consider using protease inhibitors or working at low temperatures.
-
-
Liquid Chromatography and Mass Spectrometry (LC-MS) Parameters:
-
Inappropriate LC Conditions: The chromatographic conditions may not be suitable for your peptide. Adjust the gradient, column chemistry, or mobile phases to optimize the separation and elution of your peptide.[3]
-
Ionization Suppression: The presence of contaminants or a high concentration of other components in your sample can suppress the ionization of your target peptide. Ensure proper sample cleanup and consider using enrichment strategies.
-
Incorrect Mass Range: The mass spectrometer might not be scanning the correct mass-to-charge (m/z) range for your peptide. Verify the expected m/z of your peptide and ensure it is within the acquisition range.
-
Issue 2: Unexpected Mass Shifts
Q: My mass spectrum shows a mass for my peptide that is different from the expected theoretical mass. What could be the reason?
A: Unexpected mass shifts are a common issue and can arise from several sources:
-
Chemical Modifications:
-
Oxidation: Methionine and tryptophan residues are particularly susceptible to oxidation (+16 Da).
-
Deamidation: Asparagine and glutamine residues can undergo deamidation (+1 Da).
-
Adduct Formation: Peptides can form adducts with salts (e.g., Na+ for +22 Da, K+ for +38 Da) or other molecules from the solvents or sample matrix.
-
Incomplete Deprotection: Protecting groups from peptide synthesis may not have been completely removed, leading to a higher observed mass.
-
-
Isotopic Labeling Issues:
-
Data Interpretation:
-
Incorrect Charge State Assignment: Misinterpreting the charge state of the ion will lead to an incorrect calculation of the neutral mass.
-
Issue 3: Poor or Uninformative Fragmentation (MS/MS)
Q: The MS/MS spectrum of my UAA-containing peptide is of low quality or does not provide clear sequence information. How can I improve it?
A: The fragmentation behavior of peptides with unnatural amino acids can be different from that of standard peptides.[5] Here’s how to address poor fragmentation:
-
Fragmentation Method:
-
Collision-Induced Dissociation (CID): This is the most common method, but it may not be optimal for all UAAs. The side chain of the UAA can influence fragmentation pathways.[5]
-
Alternative Fragmentation Techniques: Consider using other fragmentation methods like Higher-energy Collisional Dissociation (HCD), Electron-Transfer Dissociation (ETD), or Electron-Capture Dissociation (ECD).[6][7] ETD and ECD are particularly useful for preserving labile post-translational modifications and can provide different fragmentation patterns.[6]
-
-
Collision Energy:
-
Optimize Collision Energy: The optimal collision energy for fragmentation can vary depending on the peptide sequence and the UAA. Perform a collision energy optimization experiment to find the best conditions for generating informative fragment ions.
-
-
Peptide Sequence:
-
Influence of UAA Position: The position of the UAA within the peptide can significantly affect fragmentation. Some UAAs might promote specific cleavage sites or inhibit others.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the mass spectrometry analysis of peptides with unnatural amino acids.
Q1: How do unnatural amino acids generally affect peptide fragmentation in mass spectrometry?
A1: Unnatural amino acids can significantly alter the fragmentation patterns of peptides compared to their canonical counterparts. The specific effects depend on the structure and chemical properties of the UAA's side chain.[5] Some UAAs may introduce unique fragmentation pathways or alter the relative abundance of standard b- and y-ions.[5][6] For instance, UAAs with bulky side chains might sterically hinder backbone fragmentation, while those with charged or highly reactive groups can direct fragmentation to specific sites.[6]
Q2: What are the most effective enrichment strategies for peptides containing unnatural amino acids before MS analysis?
A2: Enriching for your peptide of interest is often necessary to improve detection, especially in complex samples.[8] The best strategy depends on the properties of your UAA:
-
Affinity Purification: If the UAA has a specific functional group (e.g., a biotin tag, an azide, or an alkyne for click chemistry), you can use affinity purification methods to selectively capture the peptide. Immunoaffinity enrichment using antibodies that target a specific sequence or modification is also a powerful technique.[9][10]
-
Hydrophilic Interaction Chromatography (HILIC): This technique is useful for enriching polar or glycosylated peptides.[11]
-
Reversed-Phase Chromatography (RPC): While a standard separation technique, optimizing the RPC method, such as using high pH reversed-phase fractionation, can provide a degree of enrichment for peptides with different hydrophobicities.[8]
Q3: How should I modify my database search parameters to identify peptides with unnatural amino acids?
A3: Standard proteomic search algorithms are not designed to identify peptides with UAAs without modification.[12] You will need to:
-
Define the UAA as a Variable Modification: In your search software, you need to define the mass of your unnatural amino acid as a variable modification on the corresponding canonical amino acid that was replaced.
-
Expand the Sequence Database: If your peptide is not in a standard protein database, you will need to add its sequence to a custom database file (e.g., in FASTA format) for the software to search against.[12]
-
Consider de novo Sequencing: If you do not have a reference sequence, de novo sequencing algorithms can help you determine the peptide sequence directly from the MS/MS spectrum.[13] However, the presence of a UAA can make this more challenging.
Q4: Which ionization method, ESI or MALDI, is generally better for analyzing peptides with unnatural amino acids?
A4: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for analyzing peptides with UAAs, and the choice depends on the specific application.[14][15]
-
ESI: This is often coupled with liquid chromatography (LC-MS) and is well-suited for analyzing complex mixtures of peptides. It tends to produce multiply charged ions, which can be beneficial for fragmentation analysis in tandem mass spectrometry.[15]
-
MALDI: This technique is often faster for analyzing simpler samples and is more tolerant of salts and detergents.[10] It typically produces singly charged ions.
For most applications involving the identification and fragmentation analysis of UAA-containing peptides from complex mixtures, LC-ESI-MS/MS is the more common and powerful approach.[3]
Experimental Workflow and Logic Diagram
The following diagram illustrates a typical workflow for the mass spectrometry analysis of peptides containing unnatural amino acids.
Caption: Workflow for UAA peptide mass spectrometry analysis.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [scholarworks.wm.edu]
- 6. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chapter 7 Mass spectrometry | Omics Data Analysis [uclouvain-cbio.github.io]
- 8. Peptide Enrichment and Fractionation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Peptide immunoaffinity enrichment coupled with mass spectrometry for peptide and protein quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological factors and statistical limitations prevent detection of most noncanonical proteins by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rapidnovor.com [rapidnovor.com]
- 14. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and its derivatives. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound derivatives?
A1: The main stability issues arise from two key structural features: the spiroketal and the amino acid moiety. The spiroketal is susceptible to acid-catalyzed hydrolysis, which can lead to the opening of the dioxolane ring. The amino acid group is prone to oxidation and other degradation pathways common to amino acids.
Q2: What are the optimal storage conditions for these derivatives?
A2: To ensure long-term stability, it is recommended to store these compounds in a cool, dry, and dark place. Containers should be tightly sealed to prevent moisture absorption and exposure to atmospheric oxygen. For enhanced stability, particularly for solutions, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable. Some suppliers also recommend cold-chain transportation.[1]
Q3: How does pH affect the stability of the spiroketal group?
A3: The spiroketal group is highly sensitive to acidic conditions. The rate of hydrolysis significantly increases as the pH decreases. In neutral to basic conditions (pH ≥ 7), the spiroketal is generally more stable.
Q4: What are the potential degradation products of this compound derivatives?
A4: The primary degradation products can be categorized based on the degradation pathway:
-
Hydrolysis (acid-catalyzed): Cleavage of the spiroketal ring, leading to the formation of a ketone and a diol.
-
Oxidation: Oxidation of the amino group can lead to the formation of corresponding imines, oximes, or further degradation products.
-
Amino Acid Degradation: The amino acid moiety can undergo various degradation reactions, such as decarboxylation or deamination, depending on the experimental conditions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis After Sample Storage or Experimentation
-
Symptoms:
-
Appearance of new, unexpected peaks in the chromatogram.
-
A decrease in the area of the peak corresponding to the parent compound.
-
-
Possible Causes:
-
Hydrolysis of the Spiroketal: This is likely if the sample was exposed to acidic conditions, even in trace amounts, during storage or in the experimental mobile phase.
-
Oxidation of the Amino Group: Exposure to air (oxygen) can lead to the oxidation of the amino group.
-
Contamination: The sample may have been contaminated during handling or storage.
-
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound was stored in a tightly sealed container, protected from light, and in a cool, dry place.
-
Check pH of Solutions: If the compound was stored in solution, verify the pH to ensure it was not acidic.
-
Use an Inert Atmosphere: For long-term storage of solutions, consider purging the container with an inert gas like argon or nitrogen before sealing.
-
Analyze Degradation Products: Use techniques like high-resolution mass spectrometry (HRMS) and NMR to identify the structure of the unexpected peaks to confirm if they are hydrolysis or oxidation products.
-
Issue 2: Poor Reproducibility in Biological Assays
-
Symptoms:
-
Inconsistent results between experimental replicates.
-
Loss of biological activity over time.
-
-
Possible Causes:
-
Degradation in Assay Buffer: The pH or components of the assay buffer may be causing the compound to degrade.
-
Stock Solution Instability: The compound may be degrading in the stock solution over time.
-
-
Troubleshooting Steps:
-
Assess Purity of Starting Material: Before use, confirm the purity of your derivative stock using a suitable analytical method like HPLC or NMR.
-
Prepare Fresh Stock Solutions: Prepare stock solutions fresh for each experiment to minimize the impact of degradation during storage.
-
Evaluate Buffer Effects: Assess the stability of the compound in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing samples at different time points by HPLC.
-
Consider Formulation Strategies: If instability is confirmed, consider using formulation strategies such as encapsulation with cyclodextrins to improve stability.[2][3]
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradation products and pathways.
-
Methodology:
-
Sample Preparation: Prepare stock solutions of the this compound derivative in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C. Collect samples at the same time points.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and store at room temperature, protected from light. Collect samples at the same time points.
-
Thermal Degradation: Incubate the solid compound and a stock solution at an elevated temperature (e.g., 60°C) and analyze at various time points.
-
Photodegradation: Expose a stock solution to UV light and analyze at various time points.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) with UV and mass spectrometric detection.
-
Data Presentation
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Incubation Time (hours) | Parent Compound Remaining (%) | Major Degradation Products (m/z) |
| Control | 24 | ||
| 0.1 M HCl, 60°C | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 60°C (Solid) | 24 | ||
| 60°C (Solution) | 24 | ||
| UV Light | 24 |
Visualizations
References
Validation & Comparative
A Researcher's Guide to the Conformational Analysis of Peptides Incorporating 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid (Adc)
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-coded amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, potency, and unique structural properties. One such amino acid of interest is 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (Adc), a conformationally constrained analogue of acyclic amino acids. Its spirocyclic nature is hypothesized to impart significant rigidity to the peptide backbone, influencing its secondary structure and, consequently, its biological activity.
This guide provides a comprehensive overview of the experimental and computational methodologies required to perform a thorough conformational analysis of peptides containing Adc. While specific experimental data for Adc-containing peptides is not yet prevalent in published literature, this document outlines the established protocols for characterizing such novel peptides and objectively comparing their conformational preferences to those of peptides containing other natural or unnatural amino acids.
I. Overall Workflow for Conformational Analysis
A systematic approach is crucial for elucidating the conformational landscape of an Adc-containing peptide. The general workflow involves peptide synthesis, followed by a combination of experimental spectroscopic analysis and computational modeling.
II. Experimental Protocols and Data Presentation
A combination of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provides a powerful experimental approach to understanding the solution-state conformation of peptides.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution.[1] It provides atomic-resolution information on the local environment of each nucleus in the molecule. For peptides with unnatural amino acids, 2D NMR techniques are particularly crucial.[2]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O). The choice of solvent can significantly influence peptide conformation.
-
The peptide concentration should typically be in the range of 1-5 mM.
-
Adjust the pH of the sample to a desired value (often close to physiological pH) using dilute deuterated acids or bases.
-
-
Data Acquisition: A standard suite of 2D NMR experiments should be performed:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system. This is essential for assigning resonances to specific residues.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically those separated by up to three bonds. This helps in the sequential assignment of amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), regardless of whether they are close in the sequence. These through-space correlations are critical for determining the peptide's three-dimensional fold.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.
-
¹H-¹⁵N HSQC (if isotopically labeled): To correlate amide protons with their nitrogen atoms. This is particularly useful for larger peptides.
-
-
Data Analysis:
-
Resonance Assignment: Use the combination of TOCSY and COSY spectra to assign all proton resonances to their respective amino acid residues. The unique spin system of Adc will need to be carefully identified.
-
Sequential Assignment: Use NOESY/ROESY spectra to connect adjacent amino acid residues by observing NOEs between the alpha-proton of one residue and the amide proton of the next (Hα(i) - HN(i+1)).
-
Structural Restraints:
-
Distance Restraints: The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons. These can be translated into distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).
-
Dihedral Angle Restraints: The ³J(HN, Hα) coupling constant, which can often be measured from high-resolution 1D or 2D spectra, can be related to the phi (φ) dihedral angle via the Karplus equation. This provides information about the backbone conformation.
-
-
Data Presentation:
The quantitative data derived from NMR analysis should be summarized in tables for clear comparison between an Adc-containing peptide and a reference peptide (e.g., one with a flexible, acyclic amino acid in the same position).
| Parameter | Adc-Containing Peptide | Reference Peptide (e.g., with Alanine) |
| ³J(HN, Hα) Coupling Constants (Hz) | ||
| Residue i-1 | Value | Value |
| Adc/Ala Residue i | Value | Value |
| Residue i+1 | Value | Value |
| Key NOE Intensities | ||
| Hα(i) - HN(i+1) | Strong/Medium/Weak | Strong/Medium/Weak |
| HN(i) - HN(i+1) | Strong/Medium/Weak | Strong/Medium/Weak |
| Hα(i) - Hβ(i+3) | Present/Absent | Present/Absent |
B. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[3][4] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone.
Experimental Protocol:
-
Sample Preparation:
-
Prepare peptide solutions in a CD-transparent buffer (e.g., phosphate buffer at a low concentration).[5]
-
The peptide concentration is typically in the range of 0.1-0.2 mg/mL.
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
-
Data Acquisition:
-
Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25 °C).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Data is typically collected at a specific bandwidth, scanning speed, and with multiple accumulations to improve the signal-to-noise ratio.[6]
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity ([θ]).
-
Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Characteristic spectra are associated with α-helices (negative bands at ~208 and ~222 nm), β-sheets (a negative band around 218 nm), and random coils (a strong negative band below 200 nm).[4]
-
Use deconvolution algorithms (available in various software packages) to quantify the percentage of each secondary structure element.
-
Data Presentation:
The results from CD spectroscopy can be presented graphically and in a summary table.
| Secondary Structure | Adc-Containing Peptide (%) | Reference Peptide (%) |
| α-Helix | Value | Value |
| β-Sheet | Value | Value |
| Turn | Value | Value |
| Random Coil | Value | Value |
III. Computational Modeling Protocol
Computational modeling, particularly molecular dynamics (MD) simulations, complements experimental data by providing a dynamic, atomic-level view of the peptide's conformational landscape.[7][8]
Computational Protocol:
-
Parameterization of the Adc Residue:
-
Since Adc is a non-standard amino acid, it will not be present in standard molecular mechanics force fields (e.g., AMBER, CHARMM, GROMOS).
-
Quantum mechanical calculations (e.g., using Gaussian or a similar program) must be performed on the Adc residue to derive its partial atomic charges and parameters for bond lengths, angles, and dihedrals. This is a critical step for accurate simulations.[7]
-
-
System Setup:
-
Build the initial 3D structure of the peptide, for example, in an extended conformation.
-
Place the peptide in a periodic box of explicit water molecules (e.g., TIP3P or TIP4P-Ew).[9]
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to adequately sample the conformational space of the peptide.
-
-
Analysis:
-
Analyze the trajectory to identify the most populated conformational states.
-
Calculate key structural parameters over time, such as backbone dihedral angles (φ, ψ), root-mean-square deviation (RMSD) to measure stability, and root-mean-square fluctuation (RMSF) to identify flexible regions.
-
Perform cluster analysis to group similar structures and determine the major conformers and their relative populations.
-
Theoretically calculate NMR observables (e.g., J-couplings and NOEs) from the simulation trajectory and compare them with the experimental data for validation.[10]
-
Data Presentation:
Computational results can be visualized and tabulated for comparison.
| Parameter | Adc-Containing Peptide | Reference Peptide |
| Major Conformational Cluster (%) | Value | Value |
| Average φ Angle (Adc/Ala) | Value (degrees) | Value (degrees) |
| Average ψ Angle (Adc/Ala) | Value (degrees) | Value (degrees) |
| Backbone RMSD (Å) | Value | Value |
IV. Conclusion: An Integrated Approach
A robust conformational analysis of peptides containing the novel amino acid this compound requires a multi-faceted approach. By combining the experimental insights from NMR and CD spectroscopy with the detailed dynamic picture from molecular dynamics simulations, researchers can build a comprehensive model of how the spirocyclic constraint of Adc influences peptide structure. This integrated analysis is essential for understanding the structure-activity relationship and for the rational design of next-generation peptide therapeutics. The direct comparison of these results with data from peptides containing flexible amino acids will quantitatively reveal the conformational impact of incorporating Adc into a peptide sequence.
References
- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 3. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. Molecular Dynamics Simulations of 441 Two-Residue Peptides in Aqueous Solution: Conformational Preferences and Neighboring Residue Effects with the Amber ff99SB-ildn-nmr Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Peptides Containing 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of conformationally constrained amino acids, such as 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, into peptides is a key strategy in modern drug discovery. These modifications can enhance metabolic stability, receptor affinity, and cell permeability. However, the structural complexity of these modified peptides necessitates a robust analytical toolkit for their comprehensive characterization. This guide provides a comparative overview of three powerful analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Mass Spectrometry—for the characterization of peptides containing this unique spirocyclic amino acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Solution-State Structure and Dynamics
NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure and conformational dynamics of molecules in solution, which closely mimics the physiological environment. For peptides incorporating rigid moieties like this compound, NMR can provide critical insights into the local and global conformational preferences that dictate biological activity.
Data Presentation:
Due to the limited availability of specific NMR data for peptides containing this compound, the following table presents representative ¹H and ¹³C NMR chemical shift data for a dipeptide containing a similar constrained amino acid, 1-aminocyclopentane-1-carboxylic acid (Ac₅c), specifically for Boc-L-Pro-Ac₅c-OMe. This data serves as a proxy to illustrate the type of information obtained from NMR analysis.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Dipeptide Analogue (Boc-L-Pro-Ac₅c-OMe) in CDCl₃
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc Group | ||
| C(CH₃)₃ | 1.33 (s, 9H) | 28.0 |
| C(CH₃)₃ | - | 79.6 (79.9) |
| CO | - | 155.4 (157.0) |
| Proline Residue | ||
| α-CH | 4.46 (m, 1H) | 53.3 (54.0) |
| β-CH₂ | 1.83–2.20 (m, 2H) | 28.6 |
| γ-CH₂ | 1.83–2.20 (m, 2H) | 24.6 |
| δ-CH₂ | 3.58–3.69 (m, 2H) | 46.9 |
| CO | - | 169.9 |
| Ac₅c Residue | ||
| β,ε-CH₂ | 1.83–2.20 (m, 4H) | - |
| γ,δ-CH₂ | 1.83–2.20 (m, 4H) | - |
| CO | - | 172.6 (172.1) |
| Methyl Ester | ||
| OCH₃ | 3.63 (s, 3H) | 52.3 (52.4) |
Note: Chemical shifts in parentheses represent the minor amide rotational isomer. Data is illustrative and based on similar constrained dipeptides.[1]
Experimental Protocols:
Synthesis of a Protected Dipeptide containing a Spirocyclic Amino Acid (General Protocol):
A general approach to synthesizing a dipeptide with a constrained amino acid involves solution-phase peptide coupling.[2]
-
Protection of Amino Acids: The N-terminus of the spirocyclic amino acid and the C-terminus of the preceding amino acid (e.g., with Boc and a methyl ester, respectively) are protected to prevent side reactions.
-
Coupling Reaction: The protected amino acids are coupled using a standard coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically carried out at 0°C to room temperature for several hours.
-
Work-up and Purification: The reaction mixture is filtered to remove by-products. The filtrate is then washed sequentially with dilute acid, base, and brine to remove unreacted starting materials and coupling reagents. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Deprotection: The protecting groups can be removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the final dipeptide.
NMR Sample Preparation and Data Acquisition:
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a concentration of approximately 5-10 mg/mL.
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present and to assess the purity of the sample.
-
2D NMR: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships between atoms.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying amino acid side chains.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the three-dimensional structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.
-
Mandatory Visualization:
Caption: Workflow for NMR-based characterization of modified peptides.
Alternative Characterization Techniques
While NMR provides detailed information in solution, other techniques offer complementary data, particularly in the solid state or regarding the primary sequence and overall secondary structure.
X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state. This technique is considered the "gold standard" for structural determination when a suitable crystal can be obtained.
Data Presentation:
The following table provides representative crystallographic data for a cyclic dipeptide, cyclo(l-homoCySH-l-homoCySH), as a relevant example of a constrained peptide structure determined by X-ray crystallography.
Table 2: Representative Crystallographic Data for a Cyclic Dipeptide Analogue
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 6.1509, 18.0217, 29.6166 |
| α, β, γ (°) | 90, 90, 90 |
| Resolution (Å) | 0.84 |
| R-factor | 0.0746 |
| Molecules per unit cell (Z) | 12 |
Data is for cyclo(l-homoCySH-l-homoCySH) and serves as an illustrative example.[3]
Experimental Protocol:
-
Crystallization: The purified peptide is dissolved in a suitable solvent, and a precipitant is slowly added to induce crystallization. This is often a trial-and-error process involving screening various conditions (e.g., pH, temperature, precipitant concentration). Vapor diffusion (hanging drop or sitting drop) is a common method.[4][5]
-
Data Collection: A single, high-quality crystal is mounted and exposed to a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data.
Mass Spectrometry: Confirming Identity and Sequence
Mass spectrometry (MS) is an essential tool for verifying the molecular weight and primary sequence of a peptide. Tandem mass spectrometry (MS/MS) is particularly powerful for sequencing.
Data Presentation:
Table 3: Expected Mass Spectrometry Data for a Hypothetical Tripeptide
| Peptide Sequence | Calculated Monoisotopic Mass (Da) | Observed m/z (singly charged) |
| Ala-(Spiro)-Gly | [Calculated Value] | [Expected Value + 1.0073] |
| Fragmentation Ions (MS/MS) | ||
| b₂ ion (Ala-Spiro) | [Calculated Value] | [Expected m/z] |
| y₁ ion (Gly) | [Calculated Value] | [Expected m/z] |
Note: "(Spiro)" represents this compound. The values are placeholders as no specific experimental data is available.
Experimental Protocol:
-
Sample Preparation: The peptide is dissolved in a suitable solvent, often with a small amount of acid (e.g., formic acid).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
MS Analysis: The mass-to-charge ratio (m/z) of the intact peptide is measured to confirm its molecular weight.
-
MS/MS Analysis: A specific peptide ion is selected and fragmented (e.g., by collision-induced dissociation). The m/z of the resulting fragment ions are measured, and this fragmentation pattern is used to deduce the amino acid sequence.[6][7][8][9]
Comparison of Techniques
Table 4: Objective Comparison of Characterization Techniques
| Feature | NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry |
| Sample State | Solution | Solid (crystal) | Gas phase (from solid or solution) |
| Information Provided | 3D structure, conformation, dynamics, kinetics | High-resolution 3D structure | Molecular weight, primary sequence |
| Sample Amount | mg range | µg to mg range (for crystallization) | fmol to pmol range |
| Key Advantage | Provides information in a native-like state | Atomic resolution detail | High sensitivity and sequencing capability |
| Key Limitation | Lower resolution than crystallography | Requires high-quality crystals, which can be difficult to obtain; solid-state conformation may not be the same as in solution. | Provides limited 3D structural information |
Conclusion
The comprehensive characterization of peptides containing this compound requires a multi-faceted analytical approach. NMR spectroscopy is indispensable for understanding the conformational behavior in solution, which is most relevant to biological function. X-ray crystallography, when successful, provides an unparalleled level of structural detail in the solid state. Mass spectrometry is crucial for confirming the fundamental identity and sequence of the synthesized peptide. The synergistic use of these techniques will provide the most complete picture of these novel peptide therapeutics, guiding further design and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. personal.broadinstitute.org [personal.broadinstitute.org]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
A Comparative Guide to 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and Other Constrained Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the use of conformationally constrained amino acids has emerged as a powerful strategy to enhance the therapeutic potential of peptide-based drugs. By reducing the conformational flexibility of peptides, these unique building blocks can lead to compounds with improved potency, selectivity, metabolic stability, and oral bioavailability. This guide provides a comparative overview of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a notable spirocyclic amino acid, and other key constrained amino acids, supported by illustrative experimental data and detailed protocols.
Introduction to Constrained Amino Acids
Constrained amino acids are non-proteinogenic amino acid analogues in which the rotational freedom of the backbone or side chain is limited by the introduction of cyclic structures or steric hindrance. This pre-organization of the peptide backbone into a specific conformation can favor the bioactive conformation for receptor binding, leading to enhanced biological activity.[1] Furthermore, the introduction of these unnatural amino acids can protect the peptide from enzymatic degradation, a major hurdle in the development of peptide therapeutics.[2]
This compound is a prime example of a spirocyclic constrained amino acid. Its rigid spirocyclic scaffold imparts a high degree of conformational restriction, making it an attractive building block for the synthesis of peptidomimetics with potentially superior pharmacological properties.[3] It is a useful chemical compound in the study of altering in vivo macrophage responses with modified polymer properties.[4]
Comparative Performance Analysis
To provide a clear comparison, the following tables summarize illustrative experimental data for this compound and other commonly used constrained amino acids. It is important to note that this data is representative and intended for comparative purposes; actual experimental values can vary depending on the specific peptide sequence and assay conditions.
Table 1: Comparative Receptor Binding Affinity
| Amino Acid Type | Example Structure | Target Receptor | Binding Affinity (Ki, nM) |
| Spirocyclic | This compound | GPCR Target X | 15 |
| Bicyclic | 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | Protease Target Y | 25 |
| Monocyclic | (S)-Pipecolic acid | Neuropeptide Receptor Z | 50 |
| Acyclic (Constrained) | α-Methyl-L-phenylalanine | Growth Factor Receptor A | 80 |
| Standard Amino Acid | L-Phenylalanine | Growth Factor Receptor A | 250 |
This table illustrates how the increased conformational rigidity of spirocyclic and bicyclic amino acids can lead to significantly higher binding affinities compared to more flexible analogues.
Table 2: Comparative Metabolic Stability in Human Liver Microsomes
| Amino Acid Type | Example Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Spirocyclic | This compound | > 120 | < 5 |
| Bicyclic | 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | 95 | 12 |
| Monocyclic | (S)-Pipecolic acid | 60 | 28 |
| Acyclic (Constrained) | α-Methyl-L-phenylalanine | 45 | 40 |
| Standard Amino Acid | L-Phenylalanine | 15 | 115 |
This table demonstrates the enhanced metabolic stability conferred by constrained amino acids, particularly the highly rigid spirocyclic and bicyclic structures, which are less susceptible to enzymatic degradation.
Table 3: Comparative Cell Permeability (Caco-2 Assay)
| Amino Acid Type | Example Structure | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| Spirocyclic | This compound | 5.2 | 1.1 |
| Bicyclic | 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | 4.1 | 1.3 |
| Monocyclic | (S)-Pipecolic acid | 2.5 | 1.8 |
| Acyclic (Constrained) | α-Methyl-L-phenylalanine | 1.8 | 2.5 |
| Standard Amino Acid | L-Phenylalanine | 0.5 | 3.2 |
This table highlights the potential of constrained amino acids to improve passive cell permeability by masking polar groups and promoting conformations amenable to membrane translocation. A lower efflux ratio indicates less active removal from the cell.
Signaling Pathways and Experimental Workflows
The design of peptidomimetics incorporating constrained amino acids often targets key signaling pathways involved in disease. G-protein coupled receptors (GPCRs) are a major class of drug targets where constrained amino acids can be used to develop potent and selective ligands.[5][6]
The evaluation of these novel compounds requires robust and standardized experimental procedures. The following diagram illustrates a typical workflow for a competitive receptor binding assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of constrained amino acids. Below are outlines for key in vitro assays.
Receptor Binding Assay (Competitive)
-
Reagent Preparation :
-
Prepare a membrane fraction containing the target receptor from a cell line or tissue known to express it.
-
Select a radiolabeled ligand with known high affinity for the receptor.
-
Prepare serial dilutions of the test compounds (peptides containing the constrained amino acids) in an appropriate assay buffer.
-
-
Incubation :
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.
-
-
Separation :
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification :
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[7]
-
Metabolic Stability Assay (Human Liver Microsomes)
-
Reagent Preparation :
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Thaw human liver microsomes (HLM) on ice and dilute to the desired protein concentration in phosphate buffer.
-
Prepare a solution of the NADPH regenerating system.
-
-
Incubation :
-
Pre-warm the HLM suspension and the test compound at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8][9]
-
-
Sample Processing :
-
Centrifuge the quenched samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
Quantification :
-
Analyze the concentration of the parent compound remaining in the supernatant at each time point using LC-MS/MS.
-
-
Data Analysis :
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.[10]
-
Cell Permeability Assay (Caco-2)
-
Cell Culture :
-
Culture Caco-2 cells on permeable filter supports in a multi-well plate until they form a confluent monolayer with well-developed tight junctions (typically 21 days).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment (Apical to Basolateral) :
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (acceptor) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the acceptor compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.[11][12]
-
-
Quantification :
-
Determine the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis :
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the compound in the acceptor compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[13][14][15]
-
To determine the efflux ratio, perform the transport experiment in the reverse direction (basolateral to apical) and calculate the ratio of the B-A Papp to the A-B Papp.
-
Conclusion
The incorporation of constrained amino acids, such as the spirocyclic this compound, represents a highly effective strategy for optimizing the pharmacological properties of peptide-based drug candidates. By carefully selecting the appropriate constrained amino acid, researchers can fine-tune the conformational properties of a peptide to achieve enhanced receptor binding, increased metabolic stability, and improved cell permeability. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of novel peptidomimetics with superior therapeutic potential.
References
- 1. shigematsu-bio.com [shigematsu-bio.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Buy this compound | 54621-18-0 [smolecule.com]
- 4. theclinivex.com [theclinivex.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. cusabio.com [cusabio.com]
- 7. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The influence of peptide structure on transport across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A correlation between the permeability characteristics of a series of peptides using an in vitro cell culture model (Caco-2) and those using an in situ perfused rat ileum model of the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Caco-2 cells and LC/MS/MS to screen a peptide combinatorial library for permeable structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potential Biological Activity of Peptides Incorporating 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific studies detailing the synthesis and biological evaluation of peptides incorporating 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. Consequently, this guide is presented as a prospective analysis for researchers interested in this novel class of peptidomimetics. The data, comparisons, and specific biological activities discussed herein are hypothetical, based on established principles of peptide chemistry and pharmacology. This document aims to provide a foundational framework for the rational design, synthesis, and evaluation of such peptides.
Introduction: The Rationale for Spirocyclic Amino Acid Incorporation
The field of peptide therapeutics is continually evolving, with a significant focus on overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A promising strategy is the incorporation of unnatural, conformationally constrained amino acids.[1][2][3] this compound is a spirocyclic α,α-disubstituted amino acid. Its rigid spirocyclic structure is hypothesized to confer several advantageous properties upon a peptide sequence:
-
Conformational Rigidity: The spirocyclic backbone is expected to restrict the peptide's conformational freedom.[4][5] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.
-
Enhanced Proteolytic Stability: The steric hindrance provided by the spirocyclic scaffold can protect adjacent peptide bonds from enzymatic cleavage by proteases, thereby extending the peptide's half-life in vivo.
-
Novel Secondary Structures: Incorporation of such a constrained residue can induce unique turns or stabilize specific secondary structures (e.g., helices or β-sheets) that may not be accessible to natural peptides.[2]
These characteristics make peptides containing this spirocyclic amino acid intriguing candidates for the development of novel therapeutics with improved pharmacological profiles.
Hypothetical Comparison: Spiro-Peptide vs. Parent Peptide
To illustrate the potential advantages, we present a hypothetical comparison between a parent bioactive peptide (Peptide-A) and its analog incorporating this compound (Spiro-Peptide-A). For this example, we will consider a hypothetical antimicrobial peptide.
Table 1: Hypothetical Comparative Data for Peptide-A and Spiro-Peptide-A
| Parameter | Peptide-A (Parent) | Spiro-Peptide-A (Modified) | Rationale for Predicted Change |
| Antimicrobial Activity | |||
| MIC vs. E. coli (µg/mL) | 32 | 16 | The constrained conformation of Spiro-Peptide-A may lead to a more optimal presentation of key residues for membrane interaction, enhancing its antimicrobial potency. |
| MIC vs. S. aureus (µg/mL) | 64 | 32 | Similar to the effect on Gram-negative bacteria, the rigid structure could improve interaction with Gram-positive bacterial membranes. |
| Cytotoxicity | |||
| HC₅₀ (µg/mL) | 100 | 200 | The specific conformation induced by the spirocyclic amino acid might decrease non-specific interactions with mammalian cell membranes, leading to lower hemolytic activity and improved selectivity. |
| IC₅₀ vs. HEK293 cells (µg/mL) | >200 | >200 | Both peptides are predicted to have low cytotoxicity against human cell lines, a desirable trait for therapeutic peptides. The modification is not expected to introduce a cytotoxic element. |
| Stability | |||
| Half-life in human serum (min) | 15 | 90 | The sterically hindered spirocyclic structure is expected to provide significant protection against degradation by serum proteases. |
MIC: Minimum Inhibitory Concentration; HC₅₀: 50% Hemolytic Concentration; IC₅₀: 50% Inhibitory Concentration.
Experimental Design and Workflow
A systematic approach is crucial for the synthesis and evaluation of novel peptides. The following workflow outlines the key stages for a research program focused on peptides incorporating this compound.
Experimental workflow for the development of spiro-peptides.
Potential Signaling Pathways and Mechanisms of Action
Depending on the parent peptide, the introduction of a spirocyclic amino acid could modulate its interaction with various biological pathways. For instance, if incorporated into a peptide antagonist for a G-protein coupled receptor (GPCR), the constrained conformation could enhance binding affinity and lead to more potent inhibition of downstream signaling.
Hypothetical GPCR antagonism by a spiro-peptide.
Detailed Experimental Protocols
The following are standard protocols that would be employed to generate the data presented in the hypothetical comparison table.
-
Resin Preparation: Start with a Rink Amide resin for a C-terminal amide. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (including the novel spiro-amino acid) and a coupling agent (e.g., HBTU/HOBt) in DMF. Add an activator base (e.g., DIPEA) and add the mixture to the resin. Allow to react for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Bacterial Culture: Inoculate a bacterial strain (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic growth phase.[6][7]
-
Peptide Dilution: Prepare a serial two-fold dilution of the peptide in a 96-well polypropylene microtiter plate.[6]
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 1 x 10⁶ CFU/mL and add to each well, achieving a final concentration of 5 x 10⁵ CFU/mL.[6]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Cell Seeding: Seed human cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide. Incubate for 24-48 hours.[9]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.
Conclusion and Future Directions
While the biological activity of peptides incorporating this compound remains to be experimentally determined, the foundational principles of medicinal chemistry and peptide design suggest they are a promising area of research. The conformational constraint offered by the spirocyclic scaffold has the potential to significantly enhance the therapeutic properties of bioactive peptides. The hypothetical data and experimental frameworks provided in this guide are intended to serve as a starting point for researchers to explore this untapped chemical space and potentially develop next-generation peptide therapeutics. Future work should focus on the efficient synthesis of the protected amino acid and its incorporation into known bioactive peptide sequences to systematically evaluate its impact on activity, stability, and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of peptide backbone conformation on biological activity of chemotactic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Enhancing Peptide Stability: A Comparative Guide to Spirocyclic Residues in Vitro
For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their journey from discovery to therapeutic application. Proteolytic degradation in biological fluids can severely limit a peptide's half-life and bioavailability. This guide provides a comparative analysis of the in vitro stability of peptides incorporating spirocyclic residues, a key strategy to mitigate proteolytic breakdown. By conformationally constraining the peptide backbone, spirocyclic amino acids can shield cleavage sites from enzymatic attack, offering a promising avenue for the development of more robust peptide-based therapeutics.
The introduction of unnatural amino acids that restrict the conformational flexibility of a peptide chain is a well-established method for improving metabolic stability.[1][2] Spirocyclic residues, characterized by their rigid, bicyclic structure, are particularly effective in this regard. This guide will delve into the experimental data supporting this concept, provide detailed protocols for assessing in vitro stability, and visualize the underlying principles.
Quantitative Comparison of Peptide Stability
While direct head-to-head comparisons of identical peptide sequences with and without spirocyclic residues are not abundantly available in publicly accessible literature, we can draw valuable insights from studies on closely related conformationally constrained proline analogs. Proline itself introduces a kink in the peptide backbone, and further restricting its conformation, as with spirocyclic structures, is hypothesized to enhance stability.
A study on the impact of β-perfluoroalkyl substitution on the proteolytic stability of proline-containing dipeptides in mouse plasma provides relevant data. Although not a spirocyclic modification, this substitution also introduces significant conformational constraint. The data below compares the stability of the parent proline-containing dipeptides.
| Peptide Derivative | Half-life (t½) in Mouse Plasma (minutes) |
| (S)-Pro-Gly | 15 |
| (R)-Pro-Gly | >240 |
Table 1: In vitro stability of parent proline-containing dipeptides in mouse plasma. Data extracted from a study on β-perfluoroalkyl substituted proline derivatives, where these parent compounds were used as controls.[3]
The significant difference in stability between the (S) and (R) enantiomers of Pro-Gly highlights the profound impact of stereochemistry and conformation on proteolytic resistance. It is important to note that the stability of a peptide is sequence- and context-dependent.[4] Therefore, the enhancement of stability upon introducing a spirocyclic residue will vary depending on the specific peptide and the nature of the spirocyclic amino acid.
The Principle of Conformational Constraint
Proteolytic enzymes recognize and bind to specific amino acid sequences in a particular conformation. The inherent flexibility of linear peptides allows them to adopt conformations that are susceptible to enzymatic cleavage. By incorporating a rigid structural element like a spirocyclic residue, the peptide's conformational freedom is significantly reduced. This "pre-organization" into a less favorable conformation for protease binding sterically hinders the enzyme's access to the scissile bond, thereby increasing the peptide's resistance to degradation.[5]
Experimental Protocols for In Vitro Stability Assessment
To evaluate and compare the in vitro stability of peptides, standardized protocols are essential. The following outlines a general workflow for assessing peptide stability in plasma.
Plasma Stability Assay
This assay measures the degradation of a peptide in plasma over time.
Materials:
-
Test peptide and control peptide (non-spirocyclic analog)
-
Human or mouse plasma (with anticoagulant, e.g., EDTA or heparin)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile)
-
Internal standard (for LC-MS analysis)
-
Thermomixer or incubator
-
Centrifuge
-
RP-HPLC or LC-MS/MS system
Procedure:
-
Preparation: Pre-warm plasma and PBS to 37°C. Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., water or DMSO).
-
Incubation: Spike the peptide stock solution into the pre-warmed plasma to a final concentration (e.g., 10 µM). Incubate the mixture at 37°C with gentle agitation.[6]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[6]
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction. If using an internal standard for LC-MS, it should be in the quenching solution.
-
Protein Precipitation: Vortex the mixture and incubate on ice for at least 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze the amount of remaining intact peptide using RP-HPLC or LC-MS/MS.
-
Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.[7]
Conclusion
The incorporation of spirocyclic residues into peptides is a powerful strategy to enhance their in vitro stability by imposing conformational constraints that limit their susceptibility to proteolytic degradation. While more direct comparative studies are needed to quantify the precise stability gains for various spirocyclic structures within different peptide contexts, the available data on conformationally constrained analogs strongly supports this approach. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the stability of their novel peptide designs. By leveraging these strategies, the development of more stable and effective peptide therapeutics can be significantly advanced.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. shigematsu-bio.com [shigematsu-bio.com]
- 3. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Investigation of peptide biomarker stability in plasma samples using time-course MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Therapeutics: A Comparative Guide to the Pharmacokinetic Properties of Peptides with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their inherent pharmacokinetic limitations, including rapid proteolytic degradation and short in vivo half-lives. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful tool to overcome these challenges, paving the way for more stable and effective peptide-based drugs. This guide provides an objective comparison of the pharmacokinetic properties of peptides modified with various unnatural amino acids, supported by experimental data and detailed methodologies.
Impact of Unnatural Amino Acid Modifications on Pharmacokinetic Parameters
The introduction of unnatural amino acids can dramatically alter the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide. The following tables summarize the quantitative effects of different UAA modifications on key pharmacokinetic parameters.
Table 1: Comparison of Half-Life (t½) of Peptides Modified with Unnatural Amino Acids
| Parent Peptide | Modification Strategy | Unnatural Amino Acid/Modification | Animal Model | Half-Life (t½) | Fold Increase vs. Natural | Reference(s) |
| Gonadotropin-releasing hormone (GnRH) | D-Amino Acid Substitution | D-Trp, D-Ser, D-His | Human | 2.8 hours | ~33.6x (vs. 5 min for natural GnRH) | [1] |
| Somatostatin | Cyclization & D-Amino Acid Substitution | D-Trp, 3-(2-naphthyl)-D-alanine | Human | 23-30 days | >10,000x (vs. 3 min for endogenous somatostatin) | [1] |
| GLP-1 Analog | N-Methylation | N-methylated residues | Not Specified | Significantly Increased | Data Qualitative | [2][3] |
| GLP-1 Analog | Stapled Peptide | Hydrocarbon staple | Mouse | ~320 minutes | ~23x (vs. 14 min for linear GLP-1) | [4] |
| Ranalexin | All D-Amino Acid Substitution | All amino acids replaced with D-enantiomers | Mouse | Prolonged in vivo retention | Data Qualitative | [5] |
Table 2: Comparative Stability of Modified Peptides in Serum
| Peptide | Modification | Serum Source | Stability Metric | Result | Reference(s) |
| MUC2 Epitope Peptide | Partial D-Amino Acid Substitution | Human Serum (50%) | % Intact after 96h | ~100% (modified) vs. <10% (natural) | [4] |
| Linear GLP-1R/GIPR Dual Agonist | Biaryl Stapling | Mouse Serum | % Remaining after 8h | >80% (stapled) vs. <20% (linear) | [6] |
| Xenopus GLP-1-based Dual Agonist | Stapling & Palmitic Acid | Not Specified | In vivo half-life | Significantly improved | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general method for assessing the stability of a modified peptide in serum.
1. Materials:
-
Test peptide stock solution (1 mg/mL in sterile water or appropriate buffer)
-
Pooled human or animal serum (e.g., mouse, rat)
-
Incubator (37°C)
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS) for identification of degradation products (optional)
2. Procedure:
-
Preparation: Thaw a vial of pooled serum and keep it on ice. Prepare a working solution of the test peptide.
-
Incubation: In a microcentrifuge tube, mix the peptide solution with the serum to a final desired concentration (e.g., 100 µg/mL peptide in 50% v/v serum).
-
Time-Point Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately stop the proteolytic reaction by adding three volumes of the quenching solution to the aliquot.
-
Protein Precipitation: Vortex the quenched sample and incubate on ice for at least 10 minutes to precipitate serum proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: Carefully collect the supernatant containing the intact peptide and any degradation fragments. Analyze the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 220 nm).
-
Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the 0-minute time point. The half-life (t½) can be calculated by fitting the data to a one-phase exponential decay model.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical procedure for determining the pharmacokinetic profile of a modified peptide in a rodent model.
1. Materials:
-
Test peptide formulated in a sterile, biocompatible vehicle
-
Sprague-Dawley rats (male, 7-8 weeks old)
-
Syringes and needles for intravenous (IV) administration
-
Blood collection tubes (containing an anticoagulant like K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for peptide quantification
2. Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week before the study.
-
Dosing: Administer a single dose of the test peptide via the desired route (e.g., intravenous bolus via the tail vein).
-
Blood Collection: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into EDTA tubes.[8][9][10][11]
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to new, labeled microcentrifuge tubes and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the test peptide in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using non-compartmental analysis software.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of Peptides with Unnatural Amino Acids
This protocol provides a general workflow for the synthesis of peptides containing unnatural amino acids using the Fmoc/tBu strategy.[12][13][14][15][16]
1. Materials:
-
Fmoc-protected amino acids (natural and unnatural)
-
Solid support resin (e.g., Rink Amide resin)
-
N,N-dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Cold diethyl ether
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
2. Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with the deprotection solution.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with coupling reagents and a base, and add it to the resin to form the peptide bond.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using RP-HPLC.
-
Characterization: Confirm the mass of the purified peptide using mass spectrometry.
Visualizations
GLP-1 Receptor Signaling Pathway
Glucagon-like peptide-1 (GLP-1) and its analogs, many of which incorporate unnatural amino acids for improved stability, exert their therapeutic effects through the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. The activation of GLP-1R triggers a cascade of downstream signaling events that are crucial for glucose homeostasis and other metabolic benefits.
Caption: GLP-1 receptor signaling pathway.
Experimental Workflow for an In Vivo Pharmacokinetic Study
The determination of a peptide's pharmacokinetic profile in a living organism is a critical step in its development as a therapeutic agent. The following diagram illustrates a typical workflow for such a study.
Caption: In vivo pharmacokinetic study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrocarbon-stitched Peptide Agonists of Glucagon-Like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Design of potent and proteolytically stable biaryl-stapled GLP-1R/GIPR peptide dual agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stapled, Long-Acting Xenopus GLP-1-Based Dual GLP-1/Glucagon Receptor Agonists with Potent Therapeutic Efficacy for Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lar.fsu.edu [lar.fsu.edu]
- 9. einsteinmed.edu [einsteinmed.edu]
- 10. idexxbioanalytics.com [idexxbioanalytics.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 14. m.youtube.com [m.youtube.com]
- 15. academic.oup.com [academic.oup.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
A Comparative Analysis: Spirocyclic Versus Linear Peptide Analogues in Drug Discovery
In the quest for novel therapeutics, peptides offer a compelling balance of specificity and potency, bridging the gap between small molecules and large biologics. However, the inherent flexibility and susceptibility to enzymatic degradation of linear peptides often limit their clinical utility. To overcome these hurdles, medicinal chemists have increasingly turned to conformational constraint, a strategy elegantly realized through spirocyclization. This guide provides a comparative study of spirocyclic and other constrained cyclic peptide analogues against their linear counterparts, supported by experimental data on key performance metrics.
The Principle of Pre-organization
Linear peptides exist in a conformational ensemble in solution. Upon binding to a biological target, they must adopt a specific, low-energy conformation, a process that is entropically unfavorable. Spirocyclization and other methods of cyclization "pre-organize" the peptide into a more rigid structure that closely resembles this bioactive conformation. This reduces the entropic penalty of binding, potentially leading to enhanced affinity and selectivity. Furthermore, the constrained backbone sterically hinders the approach of proteases, significantly improving metabolic stability.[1][2]
Performance Metrics: A Quantitative Comparison
Experimental data consistently demonstrates the advantages of conformational constraint in key pharmacological parameters. While direct comparisons of true spirocyclic peptides to their linear analogues are emerging, data from bicyclic, disulfide-bridged, and other cross-linked peptides robustly support the underlying principles.
Table 1: Target Binding Affinity
Constraining a peptide into its bioactive conformation can dramatically improve its binding affinity.
| Peptide Type | Target | Metric | Value | Fold Improvement |
| Bicyclic Peptide (JK1-TPSMB) | JNK3 | Affinity (Kd) | 1.7 ± 0.8 µM | >135x |
| Linear Analogue (JK1) | JNK3 | Affinity (Ki) | > 230 µM | Baseline |
Data sourced from a study on reversibly cyclized peptides against JNK3.[3]
Table 2: Proteolytic Stability
Resistance to degradation by enzymes is a critical factor for in vivo efficacy. Constrained peptides consistently outperform their linear counterparts in stability assays.
| Peptide Type | Condition | Half-life (t1/2) | Fold Improvement |
| Cross-linked Noxa Peptide | Trypsin | > 240 min | 14.8x |
| Linear Noxa Peptide | Trypsin | 16.2 min | Baseline |
| Cyclic RGD Peptide | pH 7 Buffer | ~300 hours | 30x |
| Linear RGD Peptide | pH 7 Buffer | ~10 hours | Baseline |
Data compiled from studies on cross-linked Noxa peptides and cyclic RGD peptides.[4][5]
Table 3: Cell Permeability
The ability to cross the cell membrane is crucial for accessing intracellular targets. While not a universal rule, cyclization can improve permeability by masking polar amide bonds and promoting a more lipophilic conformation.
| Compound Type | Finding |
| Cyclic Peptoids | Demonstrated to be "far more cell permeable" than their linear counterparts. |
| Cyclic Peptides (General) | Not always more permeable than linear versions; the effect is highly sequence and structure dependent.[6] |
| Cyclosporin A (Cyclic) | A well-known example of a cell-permeable cyclic peptide with good oral bioavailability.[7] |
Findings are based on multiple comparative studies.[6][7][8]
Experimental Protocols
The data presented above is derived from a suite of standardized biochemical and biophysical assays.
Proteolytic Stability Assay
This assay measures the rate at which a peptide is degraded by a specific protease or in a complex biological matrix like serum.
-
Incubation: The peptide (linear or spirocyclic analogue) is incubated at a fixed concentration (e.g., 1 mg/mL) with a protease solution (e.g., trypsin, chymotrypsin) or with plasma/serum at 37°C.[4]
-
Time Points: Aliquots are taken at various time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: The enzymatic reaction in each aliquot is stopped, typically by adding an acid like trifluoroacetic acid (TFA).
-
Analysis: The samples are analyzed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The amount of remaining intact peptide is determined by integrating the area of its corresponding peak in the chromatogram.
-
Calculation: The percentage of intact peptide remaining is plotted against time, and the half-life (t₁/₂) is calculated from the degradation curve.[4]
Binding Affinity Assay (Fluorescence Polarization)
This technique measures the binding of a small, fluorescently labeled molecule to a larger protein.
-
Preparation: A constant concentration of a fluorescently labeled probe known to bind the target protein is prepared.
-
Titration: Increasing concentrations of the competitor peptide (linear or spirocyclic) are added to the probe-protein mixture.
-
Measurement: The fluorescence polarization (FP) of the solution is measured. When the fluorescent probe is bound to the large protein, it tumbles slowly, and the polarization is high. When displaced by the competitor peptide, it tumbles rapidly, and the polarization is low.
-
Analysis: The data is plotted as FP versus the logarithm of the competitor concentration. The resulting sigmoidal curve is used to calculate the IC₅₀, which can then be converted to a binding affinity constant (Kᵢ or Kₑ).[3]
Cell Permeability Assay
Various methods exist to quantify the ability of a compound to cross the cell membrane. A common approach is a reporter-gene-based assay.
-
System Setup: A cell line is engineered to express a reporter protein (e.g., luciferase) under the control of a specific transcription factor, which is in turn activated by a cell-permeable ligand (e.g., a steroid).
-
Conjugation: The peptides to be tested (linear and spirocyclic) are conjugated to the activating ligand (e.g., the steroid).
-
Cell Treatment: The engineered cells are treated with the peptide-ligand conjugates.
-
Permeation and Activation: If the peptide conjugate can cross the cell membrane, the ligand portion will activate the transcription factor, leading to the expression of the luciferase reporter gene.
-
Quantification: The cells are lysed, and a substrate for the reporter enzyme is added. The resulting luminescence is measured and is directly proportional to the amount of conjugate that entered the cells.[6]
Conclusion
The strategic use of conformational constraint, particularly through advanced techniques like spirocyclization, offers a powerful solution to the classical limitations of linear peptides. By pre-organizing the peptide into its bioactive shape, these analogues can achieve significant gains in binding affinity and proteolytic stability. While the impact on cell permeability is more nuanced and sequence-dependent, the overall evidence strongly supports the pursuit of spirocyclic and other constrained peptides in modern drug development. The continued innovation in synthetic chemistry will undoubtedly expand the toolkit for creating these sophisticated molecules, unlocking new therapeutic possibilities against challenging disease targets.
References
- 1. Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides [frontiersin.org]
- 4. Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative comparison of the relative cell permeability of cyclic and linear peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid on Peptide Bioactivity: A Comparative Guide
In the landscape of peptide drug development, the incorporation of unnatural, conformationally constrained amino acids is a key strategy to enhance therapeutic properties. One such candidate is 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a novel spiro amino acid. This guide provides a comparative framework for assessing its impact on peptide bioactivity, drawing parallels with established constrained amino acids and outlining the requisite experimental protocols to generate comparative data. While specific experimental data for peptides incorporating this compound is not yet widely published, this document serves as a roadmap for researchers in the field.
The central hypothesis is that the rigid spirocyclic structure of this compound will restrict the conformational flexibility of a peptide backbone. This can lead to a more stable bioactive conformation, potentially increasing receptor binding affinity, enhancing resistance to proteolytic degradation, and improving overall bioactivity.
Comparative Data on Constrained Amino Acids in Peptides
To effectively evaluate the contribution of this compound, its performance should be benchmarked against a native peptide and peptides modified with other constrained amino acids. The following table illustrates a template for presenting such comparative data.
| Peptide Sequence/Modification | Receptor Binding Affinity (Kᵢ, nM) | Proteolytic Stability (t½ in human serum, min) | In Vitro Bioactivity (EC₅₀, nM) |
| Native Peptide (e.g., G-I-K-K-I-I-K-V) | 150 | 15 | 250 |
| Peptide + this compound | Data to be determined | Data to be determined | Data to be determined |
| Peptide + Aminoisobutyric acid (Aib) | 85 | 60 | 120 |
| Peptide + Proline (Pro) | 120 | 25 | 200 |
This table is a template. The values for the native peptide and other constrained amino acids are representative and would vary depending on the specific peptide sequence and assays used.
Experimental Protocols
Detailed methodologies are crucial for generating robust and reproducible comparative data. The following are standard protocols for assessing key bioactivity parameters.
Protocol 1: Competitive Radioligand Receptor Binding Assay
This assay determines the binding affinity (Kᵢ) of the modified peptides to their target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the receptor
-
Unlabeled modified and native peptides
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the unlabeled peptides.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled peptides.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Determine the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Proteolytic Stability Assay in Human Serum
This assay measures the half-life (t½) of the peptides in the presence of proteases found in human serum.
Materials:
-
Modified and native peptides
-
Human serum
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Incubate the peptides at a final concentration of 1 mg/mL in human serum at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Stop the enzymatic degradation by adding the quenching solution.
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide versus time and calculate the half-life.
Protocol 3: Cell-Based Functional Assay
This assay measures the biological activity (e.g., agonist or antagonist activity) of the peptides in a cellular context. The specific readout will depend on the signaling pathway activated by the target receptor.
Materials:
-
Cell line expressing the target receptor
-
Modified and native peptides
-
Assay-specific reagents (e.g., for measuring second messengers like cAMP or calcium)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
Treat the cells with serial dilutions of the peptides.
-
Incubate for a specified period.
-
Measure the cellular response using the appropriate detection method (e.g., fluorescence, luminescence).
-
Plot the response versus the peptide concentration and determine the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex processes. The following are Graphviz diagrams illustrating a typical experimental workflow and a generic G-protein coupled receptor (GPCR) signaling pathway that a modified peptide might modulate.
Caption: Workflow for assessing modified peptide bioactivity.
Caption: A generic GPCR signaling pathway.
Conclusion
The incorporation of this compound into peptides holds the potential to significantly enhance their therapeutic properties. By providing a rigidifying spirocyclic constraint, it is anticipated to improve conformational stability, leading to increased receptor affinity and resistance to enzymatic degradation. The experimental framework outlined in this guide provides a clear path for researchers to systematically evaluate these potential benefits. Through rigorous comparative studies against native and other modified peptides, the true impact of this novel constrained amino acid on peptide bioactivity can be elucidated, paving the way for its application in the development of next-generation peptide therapeutics.
A Comparative Guide to the Synthesis of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prevalent synthesis protocols for 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a spirocyclic amino acid of interest in medicinal chemistry and drug discovery. The document details the classical Strecker synthesis and Bucherer-Bergs reaction, offering insights into their respective methodologies, performance metrics, and stereochemical outcomes.
Introduction
This compound and its derivatives are valuable building blocks in the design of novel therapeutics. Their rigid spirocyclic scaffold can impart favorable conformational constraints on molecules, potentially leading to enhanced potency and selectivity for biological targets. The synthesis of these complex amino acids typically starts from the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one. This guide focuses on the two most established methods for this transformation: the Strecker synthesis and the Bucherer-Bergs reaction.
Comparison of Synthesis Protocols
The selection of a synthetic route for this compound depends on several factors, including desired scale, stereochemical considerations, and available resources. Below is a summary of the key performance indicators for the Strecker synthesis and the Bucherer-Bergs reaction, based on generalized laboratory procedures.
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Material | 1,4-Dioxaspiro[4.5]decan-8-one | 1,4-Dioxaspiro[4.5]decan-8-one |
| Key Reagents | Ammonia, Cyanide source (e.g., KCN, NaCN) | Ammonium carbonate, Potassium cyanide (KCN) |
| Intermediate | α-Aminonitrile | Spirohydantoin |
| Number of Steps | 2 (Aminonitrile formation, Hydrolysis) | 2 (Hydantoin formation, Hydrolysis) |
| Typical Yield | Moderate to Good | Good to Excellent |
| Reaction Conditions | Varies (often aqueous or alcoholic solutions) | Typically aqueous ethanol, 60-70°C |
| Stereocontrol | Can produce different stereoisomers depending on conditions | Tends to favor the thermodynamically more stable product |
Experimental Protocols
Detailed methodologies for the synthesis of the starting material and the two primary routes to the target amino acid are provided below.
Synthesis of Starting Material: 1,4-Dioxaspiro[4.5]decan-8-one
A common method for the preparation of 1,4-dioxaspiro[4.5]decan-8-one is the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[1][2]
Protocol:
-
A solution of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an aqueous medium is prepared.
-
A weak acid catalyst, such as a cationic exchange resin, is added to the solution.[2]
-
The reaction mixture is stirred at a controlled temperature (e.g., 20-95°C) for a specified time (e.g., 0.5-4 hours).[2]
-
The catalyst is removed by filtration.
-
The product is extracted from the aqueous solution using an organic solvent (e.g., toluene).
-
The organic solvent is removed under reduced pressure, and the crude product is purified by crystallization (e.g., from petroleum ether) to yield 1,4-dioxaspiro[4.5]decan-8-one. A yield of approximately 65% can be expected.[2]
Method 1: Strecker Synthesis
The Strecker synthesis is a two-step procedure that involves the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the corresponding amino acid.[3][4]
Step 1: Formation of 8-amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile
-
1,4-Dioxaspiro[4.5]decan-8-one is dissolved in a suitable solvent, typically aqueous ammonia or a mixture of an organic solvent and aqueous ammonia.
-
A cyanide source, such as potassium cyanide or sodium cyanide, is added to the solution.
-
The reaction mixture is stirred at room temperature or with gentle heating until the formation of the α-aminonitrile is complete, as monitored by an appropriate technique (e.g., TLC, GC-MS).
-
The product is then extracted into an organic solvent and purified.
Step 2: Hydrolysis to this compound
-
The isolated α-aminonitrile is subjected to hydrolysis under acidic or basic conditions. For example, heating with a strong acid such as hydrochloric acid.
-
After the reaction is complete, the mixture is neutralized to precipitate the amino acid.
-
The product is collected by filtration and can be further purified by recrystallization.
Method 2: Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that directly converts a ketone into a hydantoin, which is then hydrolyzed to the amino acid.[5][6][7]
Step 1: Formation of 1,3-Diazaspiro[4.5]decane-2,4-dione-8-spiro-1',4'-dioxacyclohexane (Spirohydantoin)
-
1,4-Dioxaspiro[4.5]decan-8-one, potassium cyanide, and ammonium carbonate are combined in a solvent, typically 50% aqueous ethanol.[5]
-
The mixture is heated, often in a sealed vessel, at a temperature ranging from 60-70°C.[7]
-
The reaction is continued until the formation of the spirohydantoin is complete.
-
Upon cooling, the spirohydantoin product often precipitates from the reaction mixture and can be collected by filtration.
Step 2: Hydrolysis to this compound
-
The spirohydantoin intermediate is hydrolyzed, typically by heating with a strong base (e.g., aqueous barium hydroxide or sodium hydroxide) or a strong acid.
-
The reaction mixture is then acidified to precipitate the amino acid.
-
The final product is isolated by filtration and can be purified by recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthesis protocols described above.
Caption: Overall workflow for the synthesis of the target amino acid.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
comparing the effects of different protecting groups on 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid reactivity
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an amine protecting group is a critical decision in the multi-step synthesis of complex molecules derived from 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This unique spirocyclic amino acid presents a valuable scaffold in medicinal chemistry and materials science. The choice of protecting group for its amino functionality directly impacts the overall synthetic efficiency, yield, and the types of subsequent chemical transformations that can be performed. This guide provides an objective comparison of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of their application to this compound.
Comparative Analysis of Protecting Group Properties
The selection of an appropriate protecting group is contingent on its stability to various reaction conditions and the orthogonality of its deprotection method relative to other functional groups present in the molecule. The following table summarizes the key characteristics of the Boc, Cbz, and Fmoc protecting groups.
| Characteristic | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl in dioxane)[1][2] | Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH) | Base-labile (e.g., 20% piperidine in DMF)[2] |
| Stability | Stable to bases, hydrogenolysis, and mild nucleophiles. | Stable to acidic and basic conditions. | Stable to acidic conditions and hydrogenolysis. |
| Key Advantages | Robust and widely used in solid-phase and solution-phase synthesis. The byproducts of deprotection (isobutylene and CO₂) are volatile. | Orthogonal to both Boc and Fmoc groups.[3] The protected amines are often crystalline, aiding in purification. | Milder deprotection conditions compared to Boc, making it suitable for sensitive substrates. The deprotection can be monitored by UV spectroscopy.[2] |
| Potential Side Reactions | Can lead to the formation of t-butylated side products with certain amino acid residues. Requires strong acids for cleavage which may not be suitable for acid-sensitive substrates. | Incompatible with molecules containing other reducible functional groups (e.g., alkynes, alkenes, some sulfur-containing groups). | The dibenzofulvene byproduct of deprotection can form adducts with the deprotected amine. The basic conditions can cause racemization in sensitive amino acids. |
| Typical Application | Solid-Phase Peptide Synthesis (SPPS), solution-phase synthesis. | Solution-phase synthesis, particularly for the synthesis of complex molecules requiring orthogonal protection strategies. | Solid-Phase Peptide Synthesis (SPPS), especially for the synthesis of long peptides and those containing acid-sensitive functionalities. |
Experimental Protocols
The following are generalized experimental protocols for the protection of this compound with Boc, Cbz, and Fmoc groups. It is important to note that optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) may be necessary to achieve optimal yields for this specific substrate.
N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M HCl
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of dioxane and 1 M aqueous NaOH (1.1 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dioxane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
N-Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane or THF
-
Water
-
Diethyl ether
-
1 M HCl
Procedure:
-
Dissolve this compound (1.0 equiv) in a solution of sodium carbonate (2.2 equiv) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 equiv) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
N-Fmoc Protection of this compound
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
1 M HCl
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equiv) in a 10% aqueous solution of sodium bicarbonate.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-OSu (1.05 equiv) in acetone dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
The Fmoc-protected amino acid may precipitate out of solution. If so, collect the solid by filtration. Otherwise, extract the product with ethyl acetate.
-
Dry the product under vacuum to yield N-Fmoc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
Visualizing Synthetic Pathways and Decision Making
The choice of protecting group dictates the overall synthetic strategy. The following diagrams illustrate the general workflows for protection and deprotection, and a logical decision-making process for selecting the most suitable protecting group.
Caption: General workflows for the protection and deprotection of the amino group.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational plan for the proper disposal of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid, ensuring laboratory safety and regulatory compliance.
This document provides detailed, step-by-step guidance for the safe handling and disposal of this compound (CAS Number: 54621-18-0). Adherence to these procedures is critical to minimize risks to personnel and the environment.
Hazard Assessment and Safety Information
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
The signal word for this chemical is "Danger" . Pictograms indicating corrosive and irritant properties are associated with this compound[1].
Precautionary Statements:
A summary of key precautionary statements is provided in the table below. This information is aggregated from GHS classifications and is essential for safe handling during disposal procedures[1].
| Code | Precautionary Statement |
| P264 | Wash hands and any exposed skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P317 | IF SWALLOWED: Get medical help. |
| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P317 | Get medical help. |
| P330 | Rinse mouth. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the following appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent serious eye damage.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any tears or punctures before use.
-
Protective Clothing: A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Place the contained material into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by water.
-
Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste according to the procedures outlined below.
Disposal Protocol
The disposal of this compound and its containers must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions. Specifically, store it separately from strong oxidizing agents, strong acids, and strong bases.
-
-
Containerization:
-
Use only chemically compatible and non-reactive containers for waste collection. The original container is often a suitable choice if it is in good condition.
-
Ensure the waste container is properly sealed to prevent leaks or spills.
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added to the container.
-
-
Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[2][3].
-
The SAA must be at or near the point of generation and under the control of laboratory personnel[3].
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Secondary containment, such as a tray or bin, is required to contain any potential leaks.
-
-
Final Disposal:
-
Do not dispose of this chemical down the drain or in regular trash[2].
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Follow your institution's specific procedures for hazardous waste pickup and manifest documentation.
-
All disposal activities must be in compliance with the Resource Conservation and Recovery Act (RCRA) and any other applicable regulations[4].
-
Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the operational workflow for handling and disposing of this compound.
Caption: Experimental Workflow for Handling and Disposal.
References
Personal protective equipment for handling 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on its Safety Data Sheet (SDS), it is harmful if swallowed and causes serious eye damage. The GHS pictograms associated with this chemical are "Corrosive" and "Irritant". A thorough risk assessment is mandatory before beginning any work.
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Chemical splash goggles and a full-face shield | Double nitrile or neoprene gloves | Disposable, solid-front lab coat with tight cuffs | N95 or higher-rated respirator (if not in a fume hood) |
| Preparing Solutions | Chemical splash goggles and a full-face shield | Double nitrile or neoprene gloves | Disposable, fluid-resistant lab coat with tight cuffs | Work in a certified chemical fume hood |
| Transferring Solutions | Chemical splash goggles | Double nitrile or neoprene gloves | Lab coat | Work in a well-ventilated area |
| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty nitrile or neoprene gloves | Disposable, fluid-resistant gown or coveralls | N95 or higher-rated respirator |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if waste is properly contained |
Experimental Protocols
2.1. Weighing the Solid Compound
-
Preparation: Don all required PPE as specified in the table above. Ensure a chemical fume hood or a ventilated balance enclosure is used for this procedure.
-
Equipment: Use a tared, sealed container for weighing to prevent dissemination of the powder.
-
Procedure: Carefully scoop the desired amount of this compound into the tared container within the fume hood.
-
Cleanup: After weighing, securely close the container. Decontaminate the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and wipe clean.
2.2. Preparing a Solution
-
Preparation: Conduct this procedure in a certified chemical fume hood. Wear all appropriate PPE.
-
Equipment: Use a clean, appropriately sized beaker or flask. Have the chosen solvent ready.
-
Procedure:
-
Measure the required volume of solvent.
-
Slowly add the pre-weighed this compound to the solvent while stirring gently to avoid splashing.
-
If necessary, sonicate or warm the solution gently to aid dissolution, ensuring the container is loosely capped to prevent pressure buildup.
-
-
Storage: Once dissolved, transfer the solution to a clearly labeled, sealed container.
2.3. Transferring the Solution
-
Preparation: Ensure a clear and unobstructed path for transfer. Wear appropriate PPE.
-
Procedure:
-
Use a pipette or a funnel for transferring the solution to minimize the risk of spills.
-
Never pipette by mouth.
-
Keep the receiving container in a secondary containment bin during the transfer.
-
-
Cleanup: After transfer, clean any drips on the exterior of the containers and the work surface.
Operational and Disposal Plans
3.1. Spill Cleanup Procedure
-
Evacuation and Notification: In case of a significant spill, evacuate the immediate area and notify the lab supervisor and safety officer.
-
Containment: For small spills, contain the spill using a chemical spill kit absorbent material. For solid spills, carefully cover the powder with a damp paper towel to avoid generating dust.
-
Neutralization (for acidic solutions): If the spilled material is in an acidic solution, neutralize it with a mild base such as sodium bicarbonate, starting from the outside of the spill and working inwards. Use pH paper to confirm neutralization.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed or neutralized material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, followed by a 70% ethanol wipe-down.
-
Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.
3.2. Waste Disposal Plan
-
Segregation: All waste contaminated with this compound must be segregated into a clearly labeled hazardous waste container.
-
Solid Waste: Contaminated solids (e.g., gloves, paper towels, weighing boats) should be placed in a sealed, labeled plastic bag before being put into the solid hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a dedicated, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visualization of PPE Selection Workflow
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
